Urushiol
Beschreibung
Eigenschaften
IUPAC Name |
3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol;3-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,2-diol;3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol;3-[(E)-pentadec-8-enyl]benzene-1,2-diol;3-pentadecylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARRXYBJLBIVAK-UEMSJJPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H162O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1584.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Merck Index] | |
| Record name | Urushiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
200 °C | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, and benzene | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.968 | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid | |
CAS No. |
53237-59-5 | |
| Record name | Urushiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URUSHIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Structure and Biological Activity of Urushiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urushiol is a lipid-soluble organic compound and the primary allergenic component found in plants of the family Anacardiaceae, most notably poison ivy, poison oak, and poison sumac. Contact with this compound elicits a delayed Type IV hypersensitivity reaction, known as this compound-induced contact dermatitis, affecting a significant portion of the global population. This technical guide provides a comprehensive overview of the chemical structure of this compound and its congeners, its multifaceted biological activities, and the experimental methodologies used to investigate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure of this compound
This compound is not a single compound but rather a mixture of closely related catechols with long hydrocarbon side chains. The fundamental structure consists of a catechol ring (1,2-dihydroxybenzene) substituted at the 3-position with an alkyl or alkenyl chain of 15 or 17 carbon atoms.[1]
The general structure of this compound is as follows:
Where "R" represents the C15 or C17 hydrocarbon chain.
The primary components of this compound found in poison ivy and poison oak are derivatives of 3-n-pentadecylcatechol and 3-n-heptadecylcatechol, respectively.[2] The degree of unsaturation in the alkyl side chain is a critical determinant of the allergenicity of the specific congener.[2][3]
This compound Congeners
The mixture of this compound congeners varies between different plant species. Poison ivy and poison sumac predominantly contain catechols with C15 side chains, while western poison oak has a higher concentration of C17 side-chain catechols.[2] The common congeners are categorized based on the length of the alkyl chain and the number of double bonds present.
Table 1: Major this compound Congeners and Their Structural Characteristics
| Congener Name | Alkyl Chain Length | Number of Double Bonds | Chemical Formula (Side Chain) |
| Pentadecylcatechol | C15 | 0 | -(CH₂)₁₄CH₃ |
| Mono-enepentadecylcatechol | C15 | 1 | -(CH₂)₇CH=CH(CH₂)₅CH₃ |
| Di-enepentadecylcatechol | C15 | 2 | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₂CH₃ |
| Tri-enepentadecylcatechol | C15 | 3 | -(CH₂)₇CH=CHCH₂CH=CHCH=CHCH₃ |
| Heptadecylcatechol | C17 | 0 | -(CH₂)₁₆CH₃ |
| Mono-eneheptadecylcatechol | C17 | 1 | -(CH₂)₇CH=CH(CH₂)₇CH₃ |
| Di-eneheptadecylcatechol | C17 | 2 | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃ |
Biological Activity
The most well-documented biological effect of this compound is its ability to induce allergic contact dermatitis. However, research has also uncovered other significant biological activities, including antimicrobial and cytotoxic properties.
Allergic Contact Dermatitis
This compound-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction. The mechanism is a complex interplay between the chemical properties of this compound and the host's immune system.
The lipophilic nature of this compound allows it to readily penetrate the stratum corneum of the skin.[4] Once in the epidermis, this compound is oxidized to a more reactive quinone form. This quinone then acts as a hapten, covalently binding to endogenous skin proteins to form a hapten-protein complex.[5] This complex is recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[5]
These APCs process the haptenated proteins and migrate to the regional lymph nodes, where they present the antigenic peptides to naive T-lymphocytes. This leads to the clonal expansion of this compound-specific CD4+ and CD8+ T-cells, completing the sensitization phase. Upon subsequent exposure to this compound, these memory T-cells are rapidly activated, leading to the clinical manifestations of contact dermatitis, including erythema, edema, vesicles, and intense pruritus.[6]
The allergenic potential of this compound congeners is directly related to the degree of unsaturation and the length of the alkyl side chain. Congeners with a higher number of double bonds are more potent allergens.[7] While less than 50% of individuals react to saturated this compound, over 90% exhibit a reaction to this compound with at least two double bonds.[3] Longer side chains also tend to elicit a stronger immune response.[2]
Table 2: Relative Allergenicity of this compound Congeners
| This compound Congener Characteristic | Relative Allergenicity | Reference |
| Saturated Alkyl Chain | Low | [3] |
| Mono-unsaturated Alkyl Chain | Moderate | [8] |
| Di- and Tri-unsaturated Alkyl Chain | High | [7] |
| C15 Alkyl Chain | Potent | [2] |
| C17 Alkyl Chain | More Potent than C15 | [2] |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is thought to be mediated through the induction of apoptosis.
Table 3: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |
| MKN-45 | Gastric Adenocarcinoma | ~15 | 48 | [9] |
| MKN-28 | Gastric Adenocarcinoma | ~20 | 48 | [9] |
| SW480 | Colon Cancer | 33.1 | 24 | [10] |
| SW480 | Colon Cancer | 14.7 | 48 | [10] |
| SW480 | Colon Cancer | 10.2 | 72 | [10] |
Experimental Protocols
Extraction and Purification of this compound from Plant Material
A common method for isolating this compound involves solvent extraction followed by chromatographic purification.
Protocol:
-
Freshly collected plant material (leaves, stems) is shredded or ground.
-
The plant material is extracted with ethanol at a low temperature (e.g., 4°C) to minimize oxidation and polymerization.[11]
-
The ethanolic extract is chilled and concentrated under reduced pressure.
-
The active components are then transferred into a non-polar solvent like benzene or hexanes.[11][12]
-
The this compound-containing fraction is isolated using column chromatography on a solid adsorbent such as silicic acid.[11]
-
Further purification to separate individual congeners can be achieved using reversed-phase high-performance liquid chromatography (HPLC).[13]
-
All steps should be performed in an inert atmosphere (e.g., under nitrogen) to prevent oxidation.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Congeners
GC-MS is a powerful technique for the separation and identification of different this compound congeners.
Protocol:
-
This compound extracts are derivatized, typically with N-trimethylsilylimidazole (TMS), to increase their volatility.[14]
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., Rxi-5ms).[14]
-
The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification can be achieved by using an internal standard, such as C15:0 alkylresorcinol.[15]
Mouse Ear Sensitization Assay (MESA)
The MESA is a common in vivo model to assess the sensitizing potential of substances like this compound.
Protocol:
-
The abdomen of BALB/c mice is depilated.
-
A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to the shaved abdomen for sensitization.
-
After a sensitization period (typically 5-7 days), a challenge dose of this compound is applied to the dorsal surface of one ear. The contralateral ear receives the vehicle alone as a control.
-
Ear thickness is measured using a digital micrometer at baseline and at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
The degree of ear swelling is calculated as the difference between the challenged and control ears and is indicative of the contact hypersensitivity response.
Human Patch Testing
Patch testing in human subjects is the gold standard for diagnosing allergic contact dermatitis to this compound.
Protocol:
-
Various doses of purified this compound are incorporated into a suitable delivery system, such as the T.R.U.E. TEST® system.[16]
-
Patches containing this compound and a negative control are applied to the upper back of the subject.
-
The patches are left in place for 48 hours.[17]
-
After removal of the patches, the test sites are evaluated for signs of a local reaction (erythema, papules, vesicles) at specified time points (e.g., day 2, 4, and 7).[18]
-
The severity of the reaction is graded using a standardized scoring system.
Signaling Pathways and Molecular Mechanisms
The inflammatory response triggered by this compound involves the activation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound-induced oxidative stress can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[19][20]
Caption: this compound-induced NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are also crucial in the inflammatory response to this compound. Stress signals initiated by this compound can activate a cascade of kinases, including MAPKKK (e.g., MEKK), MAPKK (e.g., MKK), and finally MAPK (e.g., ERK, JNK, p38). Activated MAPKs phosphorylate and activate transcription factors such as AP-1, leading to the expression of inflammatory mediators.[10][21]
Caption: this compound-activated MAPK signaling cascade.
Th17 Signaling Pathway
The T-helper 17 (Th17) cell lineage plays a significant role in the pathogenesis of this compound-induced dermatitis. Upon activation by APCs presenting this compound-haptenated peptides, naive T-cells can differentiate into Th17 cells in the presence of cytokines like IL-6 and TGF-β. These Th17 cells produce pro-inflammatory cytokines such as IL-17 and IL-22, which act on keratinocytes and other skin cells to amplify the inflammatory response and recruit neutrophils.[9][22]
Caption: Role of Th17 cells in this compound dermatitis.
Conclusion
This compound represents a fascinating class of natural compounds with potent and diverse biological activities. A thorough understanding of its chemical structure, the nuances of its interaction with the immune system, and the signaling pathways it modulates is crucial for the development of effective therapies for this compound-induced contact dermatitis and for exploring its potential in other therapeutic areas. This technical guide has provided a detailed overview of these aspects, supported by experimental methodologies, to aid researchers in their ongoing investigations of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Home/ Narrative [this compound.weebly.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Toxicodendron Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. halcyonderm.com [halcyonderm.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
The Unseen Forge: A Technical Guide to the Biosynthesis of Urushiol in Toxicodendron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol, a mixture of alkylcatechols, is the notorious allergenic agent produced by plants of the Toxicodendron genus, including poison ivy, poison oak, and poison sumac. The severe contact dermatitis caused by this compound poses a significant public health concern. However, beyond its allergenic properties, this compound and its derivatives are also recognized for their potential in industrial applications, such as the production of high-performance lacquers and coatings. A thorough understanding of the biosynthetic pathway of this compound is paramount for developing effective strategies to mitigate its adverse effects and for harnessing its potential in materials science and drug development. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and proposed intermediates. It also outlines the experimental methodologies employed to elucidate this complex pathway and presents available data in a structured format to facilitate further research and development.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a specialized metabolic pathway originating from fatty acid metabolism. While the complete pathway is still under active investigation, a consensus is emerging on the key stages, which involve the synthesis of a polyketide intermediate, followed by cyclization, aromatization, and subsequent modifications. The proposed pathway is initiated from fatty acid precursors and culminates in the formation of various this compound congeners, which differ in the length and degree of unsaturation of their alkyl chains.
The initial and most critical step in this compound biosynthesis is believed to be the formation of a tetraketide intermediate from fatty acid starter molecules, a reaction catalyzed by a type III polyketide synthase (PKS).[1][2] This hypothesis is supported by the identification of multiple PKS-like gene sequences in the transcriptome of poison ivy.[1][2]
Following the initial polyketide synthesis, the pathway is thought to proceed through a series of intermediates, including anacardic acids and cardanols.[1][3] The identification of these molecules in Toxicodendron species provides strong evidence for their role as precursors to this compound.[3] The final proposed step involves the hydroxylation of cardanol to produce the characteristic catechol ring of this compound, a reaction likely catalyzed by a cardanol-specific hydroxylase.[3]
Key Enzymes and Genes
Several classes of enzymes are implicated in the this compound biosynthetic pathway. Multiomics studies have identified candidate genes encoding these enzymes in Toxicodendron species.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Supporting Evidence |
| Type III Polyketide Synthase (PKS) / Chalcone Synthase (CHS) | Catalyzes the initial condensation of a fatty acid starter unit with malonyl-CoA to form a tetraketide intermediate. | Identification of multiple PKS/CHS gene homologs in Toxicodendron transcriptomes.[1][2] |
| Fatty Acid Thioesterase (FATB) | Hydrolyzes acyl-ACPs to release free fatty acids for activation to CoA esters. | Putative involvement in providing fatty acid precursors. |
| Acyl-CoA Synthetase (ACSL) | Activates free fatty acids to their corresponding CoA esters, which serve as starter units for PKS. | Identification of ACSL orthologs in T. vernicifluum genome.[4] |
| Ketoacyl-ACP Synthase (KCS) | Involved in the elongation of fatty acid chains. | Expression of KCS genes linked to this compound content in lacquer tree cultivars.[4] |
| Dehydrogenases/Reductases (e.g., FabZ, OXSM/FabF) | May be involved in the modification of the polyketide chain. | Putative role based on general polyketide biosynthesis principles. |
| Cardanol-specific Hydroxylase | Catalyzes the final hydroxylation of cardanol to form the catechol ring of this compound. | Proposed based on the identification of cardanol as a direct precursor.[3] |
This table summarizes the proposed enzyme classes and their functions based on current research. The definitive role of each enzyme requires further experimental validation.
Visualizing the Pathway and Experimental Approaches
To provide a clearer understanding of the this compound biosynthesis pathway and the methods used to study it, the following diagrams have been generated using Graphviz.
Caption: Proposed biosynthesis pathway of this compound in Toxicodendron species.
Caption: General experimental workflow for elucidating the this compound biosynthesis pathway.
Experimental Protocols
A detailed understanding of the this compound biosynthesis pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are summarized protocols for key experiments cited in the literature.
Extraction and Analysis of this compound and its Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is fundamental for quantifying this compound and its proposed precursors, anacardic acid and cardanol, in plant tissues.
Methodology:
-
Sample Preparation: Fresh or lyophilized plant material from Toxicodendron species is ground to a fine powder.
-
Extraction: The powdered tissue is extracted with an organic solvent, typically ethanol or a mixture of chloroform and methanol. An internal standard, such as C15:0 alkylresorcinol, is often added for quantification.[5]
-
Phase Separation: The extract is partitioned against water to separate polar and non-polar metabolites. The non-polar phase containing urushiols and their precursors is collected.
-
Derivatization: The hydroxyl groups of the phenolic compounds are derivatized, commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase their volatility for GC analysis.[6]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation of different this compound congeners and precursors is achieved on a capillary column (e.g., DB-5ms). The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification.[5][6]
Heterologous Expression and In Vitro Assay of Type III Polyketide Synthases (PKS)
This protocol is used to functionally characterize candidate PKS genes identified through transcriptomics.
Methodology:
-
Gene Cloning and Expression: The full-length coding sequence of a candidate PKS gene is amplified from Toxicodendron cDNA and cloned into an expression vector suitable for a heterologous host, such as E. coli or Saccharomyces cerevisiae.[7][8][9]
-
Protein Expression and Purification: The recombinant PKS is overexpressed in the host system and purified using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).
-
Enzyme Assay: The activity of the purified PKS is assayed in a reaction mixture containing a fatty acyl-CoA starter unit (e.g., palmitoyl-CoA), malonyl-CoA as the extender unit, and a suitable buffer.[10] The reaction is typically incubated at a specific temperature and then quenched.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or LC-MS to identify the polyketide products.[10][11]
Generation of Transgenic Hairy Root Cultures for In Vivo Studies
Agrobacterium rhizogenes-mediated transformation is employed to generate hairy root cultures, which serve as a valuable in vivo system to study this compound metabolism and for functional validation of genes.
Methodology:
-
Explant Preparation: Sterile explants, such as hypocotyls or leaf discs, are obtained from in vitro-grown Toxicodendron seedlings.
-
Agrobacterium Infection: The explants are infected with a suspension of A. rhizogenes carrying a binary vector. This vector can also contain a gene of interest for overexpression or a construct for gene silencing (e.g., RNAi) or gene editing (e.g., CRISPR/Cas9).
-
Co-cultivation: The infected explants are co-cultivated on a solid medium for a few days to allow for T-DNA transfer.
-
Hairy Root Induction and Selection: The explants are then transferred to a hormone-free medium containing antibiotics to eliminate the Agrobacterium. Hairy roots will emerge from the infection sites.
-
Establishment of Hairy Root Lines: Individual hairy root lines are excised and propagated in liquid or on solid hormone-free medium. These cultures can then be used for metabolite analysis or to study the effects of gene manipulation on this compound biosynthesis.[12][13][14][15]
CRISPR/Cas9-Mediated Gene Editing for Functional Genomics
The CRISPR/Cas9 system is a powerful tool for targeted gene knockout to validate the function of candidate genes in the this compound biosynthesis pathway.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: gRNAs are designed to target specific locations within the candidate gene.
-
Vector Construction: The gRNA and Cas9 nuclease are cloned into a binary vector suitable for Agrobacterium-mediated transformation.
-
Transformation: The CRISPR/Cas9 construct is introduced into Toxicodendron tissues, often through the generation of transgenic hairy root cultures as described above.
-
Screening for Mutations: Genomic DNA is extracted from the resulting transgenic lines, and the target region is amplified by PCR and sequenced to identify mutations (insertions or deletions) introduced by the CRISPR/Cas9 system.
-
Phenotypic Analysis: The hairy root lines with confirmed gene knockouts are analyzed for changes in their this compound and precursor profiles using GC-MS to confirm the in vivo function of the targeted gene.[16][17][18][19][20]
Quantitative Data Summary
Currently, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of the this compound biosynthesis pathway. While studies have identified candidate genes and proposed enzymatic steps, the biochemical characterization of these enzymes, including the determination of Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km), remains an active area of research. Future work focusing on the in vitro characterization of purified recombinant enzymes will be crucial for a complete quantitative understanding of the pathway.
The following table summarizes the types of quantitative and semi-quantitative data that have been reported.
| Data Type | Description | Key Findings | References |
| This compound and Precursor Levels | Quantification of different this compound congeners (C15 and C17 with varying degrees of unsaturation) and their precursors (anacardic acid and cardanol) in various Toxicodendron tissues and accessions. | Significant variation in the levels and composition of urushiols and cardanols among different plant accessions and tissues. Positive correlation between the levels of C15-cardanols and C15-urushiols. | [3][5] |
| Gene Expression Levels | Relative expression levels of candidate genes (e.g., PKS, KCS) in different tissues and cultivars of Toxicodendron determined by RNA-Seq and qRT-PCR. | Correlation between the expression levels of specific PKS and KCS genes and the accumulation of this compound in different lacquer tree cultivars. | [4] |
Conclusion and Future Directions
The elucidation of the this compound biosynthesis pathway in Toxicodendron species has advanced significantly through the application of modern 'omics' technologies and molecular biology tools. The proposed pathway, initiating from fatty acid metabolism and proceeding through polyketide, anacardic acid, and cardanol intermediates, provides a solid framework for future research. The identification of candidate genes, particularly those encoding type III polyketide synthases, offers promising targets for further investigation.
However, several critical gaps in our knowledge remain. The definitive biochemical characterization of each enzyme in the pathway, including the determination of their substrate specificities and kinetic parameters, is a key priority. The identity and function of the proposed cardanol-specific hydroxylase need to be experimentally validated. Furthermore, the regulatory mechanisms that control the expression of this compound biosynthetic genes and the overall flux through the pathway are largely unknown.
Future research efforts should focus on:
-
Recombinant expression and in-depth biochemical characterization of all candidate enzymes to confirm their proposed functions and determine their kinetic properties.
-
In vivo functional validation of candidate genes using advanced gene editing techniques like CRISPR/Cas9 in Toxicodendron hairy root cultures or stable transformants.
-
Identification and characterization of the regulatory networks , including transcription factors, that govern this compound biosynthesis.
-
Exploring the metabolic engineering potential of this pathway in heterologous systems for the sustainable production of this compound and novel derivatives for industrial and pharmaceutical applications.
A complete understanding of the this compound biosynthesis pathway will not only provide avenues for mitigating the allergenicity of Toxicodendron plants but also unlock the potential of this unique class of natural products for the development of novel biomaterials and therapeutics.
References
- 1. Characterization of Late Metabolic Steps in Poison Ivy this compound Biosynthesis. - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 2. Investigating Poison Ivy this compound Metabolism and Chemical Ecology - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 3. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 10. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production of Hairy Root Cultures and Transgenic Plants by Agrobacterium rhizogenes-Mediated Transformation | Springer Nature Experiments [experiments.springernature.com]
- 13. An Agrobacterium rhizogenes mediated hairy root transformation protocol for fenugreek - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops [mdpi.com]
- 19. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene editing via CRISPR/Cas9 can lead to cell toxicity • healthcare-in-europe.com [healthcare-in-europe.com]
urushiol congeners and their allergenic potential
An In-depth Technical Guide to Urushiol Congeners and Their Allergenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a mixture of lipid-soluble organic compounds found in plants of the family Anacardiaceae, including poison ivy, poison oak, and poison sumac. Contact with this compound is the leading cause of allergic contact dermatitis (ACD) in North America, affecting millions annually.[1] The allergenicity of this compound is not uniform; it is a complex mixture of congeners, each possessing a unique chemical structure that dictates its allergenic potential. This guide provides a detailed examination of this compound congeners, the molecular and cellular mechanisms of their allergenic action, the relationship between their structure and allergenicity, and the experimental protocols used for their study.
The Chemical Landscape of this compound Congeners
This compound is not a single molecule but a family of closely related alk-(en)-yl catechols.[2] The fundamental structure consists of a catechol ring substituted at the C3 position with a long hydrocarbon chain. The variations in this side chain define the specific congener.
Structural Components:
-
Catechol Ring: A 1,2-dihydroxybenzene ring. This moiety is essential for the molecule's ability to act as a hapten.[2][3]
-
Hydrocarbon Side Chain: A C15 or C17 alkyl or alkenyl chain.[4]
The specific congeners are differentiated by two main features:
-
Chain Length: Poison ivy and poison sumac predominantly contain catechols with a C15 side chain (pentadecylcatechols), whereas poison oak is rich in congeners with a C17 side chain (heptadecylcatechols).[4][5]
-
Degree of Unsaturation: The hydrocarbon chain can be fully saturated (an alkane) or can contain one, two, or three double bonds (an alkene).[2]
These structural variations are summarized in the table below.
Data Presentation: this compound Congener Structures
| Congener Name | General Structure | Side Chain (R) | Predominant Plant Source(s) |
| 3-n-pentadecylcatechol | C₁₅H₃₂O₂ | -(CH₂)₁₄CH₃ | Poison Ivy, Poison Sumac |
| 3-n-pentadecenylcatechol | C₁₅H₃₀O₂ | -(CH₂)₇CH=CH(CH₂)₅CH₃ | Poison Ivy, Poison Sumac |
| 3-n-pentadecadienylcatechol | C₁₅H₂₈O₂ | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₂CH₃ | Poison Ivy, Poison Sumac |
| 3-n-pentadecatrienylcatechol | C₁₅H₂₆O₂ | -(CH₂)₇CH=CHCH₂CH=CHCH=CHCH₃ | Poison Ivy, Poison Sumac |
| 3-n-heptadecylcatechol | C₁₇H₃₆O₂ | -(CH₂)₁₆CH₃ | Poison Oak |
| 3-n-heptadecenylcatechol | C₁₇H₃₄O₂ | -(CH₂)₇CH=CH(CH₂)₇CH₃ | Poison Oak |
| 3-n-heptadecadienylcatechol | C₁₇H₃₂O₂ | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃ | Poison Oak |
| 3-n-heptadecatrienylcatechol | C₁₇H₃₀O₂ | -(CH₂)₇CH=CHCH₂CH=CHCH=CH(CH₂)₂CH₃ | Poison Oak |
The Immunological Mechanism of this compound-Induced Allergic Contact Dermatitis
This compound-induced ACD is a classic example of a Type IV delayed-type hypersensitivity reaction.[1][6] The this compound molecule itself is too small to be recognized by the immune system and is therefore classified as a hapten.[7][8] It must first bind to a carrier protein to become immunogenic.
The process unfolds in two distinct phases:
-
Sensitization Phase (Initial Contact):
-
Penetration and Haptenization: Due to its lipophilic nature, this compound rapidly penetrates the outer layers of the skin.[1] In vivo, the catechol ring is oxidized to a highly reactive electrophilic o-quinone.[1] This quinone then covalently binds to nucleophilic residues on skin proteins, forming a hapten-carrier complex.[4]
-
Antigen Presentation: These modified self-proteins are recognized as foreign by antigen-presenting cells (APCs), primarily epidermal Langerhans cells.[9]
-
T-Cell Priming: The Langerhans cells migrate from the skin to the regional lymph nodes, where they process and present the this compound-peptide complex to naive T-cells.[1][10] This interaction leads to the clonal expansion and differentiation of this compound-specific CD4+ and CD8+ effector and memory T-cells.[10][11]
-
-
Elicitation Phase (Subsequent Contact):
-
Re-exposure and Reactivation: Upon subsequent exposure, memory T-cells in circulation and tissues are rapidly reactivated by APCs presenting the this compound-protein complexes in the skin.[12]
-
Inflammatory Cascade: Activated T-cells release a barrage of pro-inflammatory cytokines and chemokines. This recruits other immune cells, such as macrophages and neutrophils, to the site of contact, amplifying the inflammatory response.[13] The resulting cellular infiltration and tissue damage manifest as the characteristic symptoms of ACD: erythema, pruritus, edema, papules, and vesicles.[1][14]
-
Caption: The two-phase mechanism of this compound-induced allergic contact dermatitis.
Structure-Allergenicity Relationships
The allergenic potency of a specific this compound congener is directly linked to its molecular structure. Both the catechol ring and the alkyl side chain play critical roles.
-
Role of the Catechol Ring: The 1,2-dihydroxy arrangement is indispensable for allergenicity. It is the site of oxidation to the reactive quinone that enables covalent binding to proteins.[15] If the hydroxyl groups are chemically blocked (e.g., methylated to form a veratrole), the molecule loses its allergenic activity.[2]
-
Role of the Alkyl Side Chain: The length and degree of unsaturation of the side chain modulate the intensity of the allergic response.
-
Chain Length: Longer side chains tend to elicit a stronger reaction. Congeners with C17 chains are generally more potent allergens than those with C15 chains.[3][4]
-
Unsaturation: The allergenic potential increases significantly with the number of double bonds in the side chain.[3][4] This is the most critical factor determining potency. Saturated urushiols are only weakly allergenic, while congeners with two or more double bonds are highly potent.[4] It is hypothesized that the double bonds may facilitate the oxidation of the catechol ring or enhance the interaction with immune receptors.
-
Data Presentation: Relative Allergenic Potential of this compound Congeners
| Side Chain Feature | Relative Allergenic Potential | Rationale |
| Degree of Unsaturation | ||
| Saturated (0 double bonds) | Low | Less than 50% of the population reacts.[4] |
| Mono-unsaturated (1 double bond) | Moderate | Increased reactivity compared to saturated form. |
| Di-unsaturated (2 double bonds) | High | Over 90% of the population reacts.[4] |
| Tri-unsaturated (3 double bonds) | Very High | Considered the most potent allergenic form.[2][3] |
| Chain Length | ||
| C15 (Pentadecyl) | High | Common in highly allergenic plants (e.g., poison ivy). |
| C17 (Heptadecyl) | Higher | Longer side chains tend to produce a stronger reaction.[4] |
Cellular and Molecular Signaling Pathways
The inflammatory response in this compound ACD is orchestrated by a complex network of immune cells and signaling molecules.
-
T-Cell Subsets: The reaction is primarily T-cell mediated. While both CD4+ and CD8+ T-cells are activated, evidence from mouse models suggests that CD8+ T-cells are the main effector cells responsible for the tissue damage, while CD4+ T-cells play a more complex regulatory role.[16]
-
Cytokine Profile: The immune response to this compound is not a simple Th1 or Th2 reaction.
-
Th2 Bias: Early studies in human blisters identified elevated levels of Th2 cytokines like IL-4 and IL-10.[17]
-
Th17 Involvement: More recent research has implicated Th17 cells, with increased expression of IL-17 and IL-22 observed in this compound-challenged skin.[9][18]
-
Pruritus (Itch) Mediators: The intense itch associated with poison ivy dermatitis is largely histamine-independent.[17] Key signaling molecules identified in mouse models include the cytokines Thymic Stromal Lymphopoietin (TSLP) and IL-33 , as well as serotonin (5-HT) and endothelin (ET-1) .[17][19][20] These molecules can directly activate sensory neurons to transmit itch signals.[21]
-
Caption: Key cells and signaling molecules in the this compound ACD response.
Experimental Protocols and Methodologies
The study of this compound congeners requires specialized methods for extraction, analysis, and bioactivity assessment.
Extraction and Purification
-
Objective: To isolate this compound from plant material with high purity and yield.
-
Methodology:
-
Extraction: Plant material (fresh or dried leaves, stems) is typically macerated and extracted with a polar organic solvent like ethanol.[22][23]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid extraction to remove highly polar or non-polar impurities. A common system is partitioning between hexane and acetonitrile.[22][24]
-
Chromatography: Further purification is achieved using column chromatography. While traditional silica gel can be used, it may lead to irreversible binding.[2] Thiazole-derivatized silica gel has been shown to improve purification efficiency, yielding purities greater than 96%.[22][24] High-performance liquid chromatography (HPLC) can be used to separate the individual congeners.[22]
-
Chemical Analysis and Characterization
-
Objective: To identify and quantify the specific this compound congeners in a purified sample.
-
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying congeners. This compound's low volatility and polar hydroxyl groups necessitate a derivatization step, typically silylation (e.g., with BSTFA), to form trimethylsilyl (TMS) ethers before analysis.[2][25]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze urushiols without prior derivatization. It is particularly useful for quantifying congeners in complex mixtures.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of purified congeners, confirming the position of double bonds in the alkyl chain.
-
Assessment of Allergenic Potential
-
Objective: To measure and compare the biological activity and allergenic potency of different congeners.
-
Methodology:
-
Murine Model of ACD:
-
Sensitization: A solution of the test congener is applied to a shaved area of a mouse's abdomen.[18]
-
Challenge: After a set period (e.g., 9-14 days), a lower concentration of the same congener is applied to the ears.[18]
-
Endpoint Measurement: The allergenic response is quantified by measuring the change in ear thickness (swelling) and scoring erythema (redness) over 24-72 hours.[18]
-
-
In Vitro Lymphocyte Proliferation Assay:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from individuals known to be sensitized to poison ivy/oak.
-
Stimulation: The cells are cultured in the presence of the test this compound congener (or analogue) and appropriate antigen-presenting cells.[11][15]
-
Endpoint Measurement: T-cell proliferation (blastogenesis) is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay. The degree of proliferation correlates with the allergenic potential of the congener.[15]
-
-
Caption: A generalized workflow for this compound analysis and bioactivity testing.
Conclusion and Future Directions
The allergenic potential of this compound is a direct function of its chemical structure. The presence of an unmodified catechol ring is essential for activity, while the length and, most critically, the degree of unsaturation of the C15/C17 side chain determine the potency of the allergic response. Congeners with a higher number of double bonds are significantly more allergenic.
This detailed understanding of this compound's structure-activity relationship and the underlying immunological pathways is crucial for drug development. Future research may focus on:
-
Targeted Therapeutics: Developing inhibitors for key itch mediators like TSLP and IL-33, offering alternatives to broad-spectrum corticosteroids.[17]
-
Immunotherapy and Vaccines: Using purified, less-allergenic congeners or synthetic analogues to develop hyposensitization therapies aimed at inducing immune tolerance in highly sensitive individuals.[27]
-
Diagnostic Tools: Creating more precise diagnostic tests based on specific congener profiles to better predict the severity of patient reactions.
By continuing to unravel the complex interplay between this compound chemistry and the human immune system, the scientific community can develop more effective strategies to mitigate the significant public health burden of this ubiquitous natural allergen.
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C105H162O10 | CID 44144477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poison Ivy Immunology [bio.umass.edu]
- 9. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]
- 10. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Poison Ivy and the Immune System | HowStuffWorks [science.howstuffworks.com]
- 14. This compound-induced_contact_dermatitis [bionity.com]
- 15. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD8+ T cells are the effectors of the contact dermatitis induced by this compound in mice and are regulated by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]
- 22. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 23. New GLC analysis of this compound congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US20150284308A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 25. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchwithrowan.com [researchwithrowan.com]
immunological response to urushiol as a hapten
An In-Depth Technical Guide to the Immunological Response to Urushiol as a Hapten
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, the allergenic component of plants in the Toxicodendron genus (e.g., poison ivy, poison oak), is a primary cause of allergic contact dermatitis (ACD) worldwide.[1] This condition is a classic example of a T-cell-mediated, Type IV delayed-type hypersensitivity reaction.[1] this compound is not inherently immunogenic; it functions as a hapten, a small lipophilic molecule that must penetrate the skin and covalently bind to endogenous proteins to form a complete antigen. This guide provides a detailed examination of the molecular and cellular immunology underlying the response to this compound, from initial sensitization to the elicitation of the inflammatory rash. It outlines the key signaling pathways, summarizes quantitative data from relevant studies, details critical experimental protocols, and visualizes complex processes to provide a comprehensive resource for researchers in immunology and drug development.
The Molecular Basis of this compound Immunogenicity
This compound is a lipid-soluble molecule composed of a catechol ring with a long hydrocarbon chain (C15 or C17).[2] Its allergenicity is dependent on both its structure and its chemical reactivity.
1.1 Penetration and Haptenization Due to its lipophilic nature, this compound rapidly penetrates the stratum corneum and enters the epidermis.[3] By itself, this compound is too small to be recognized by the immune system.[4] To become immunogenic, it must first be oxidized within the skin to a more reactive quinone form.[1][4] This electrophilic quinone readily reacts with nucleophilic side chains of amino acids (e.g., sulfhydryl and amino groups) on skin proteins, forming covalent bonds.[2][5] This process, known as haptenization, creates novel this compound-protein conjugates that are recognized as foreign by the immune system.[4][6]
Cellular Mechanisms and Signaling Pathways
The immunological response to this compound is a complex, T-cell-mediated process divided into two distinct phases: sensitization and elicitation.
2.1 Sensitization Phase: Initial Antigen Encounter and T-Cell Priming
Upon first exposure in a naïve individual, this compound-protein conjugates are processed by antigen-presenting cells (APCs), primarily the epidermal Langerhans cells.[1][3]
-
Antigen Uptake and Processing: Langerhans cells internalize the this compound-haptenated proteins.[6] The proteins are processed through multiple pathways.
-
Endogenous Pathway: this compound, being lipid-soluble, can enter the cell and conjugate with cytosolic proteins. These are processed by the proteasome and presented on Major Histocompatibility Complex (MHC) class I molecules to CD8+ T-cells.[7][8]
-
Exogenous Pathway: Extracellular this compound-protein conjugates are endocytosed and processed in the endosomal/lysosomal compartment, where they are loaded onto MHC class II molecules for presentation to CD4+ T-cells.[7][8]
-
CD1a Presentation: A crucial, non-MHC-based pathway involves the presentation of the lipid portion of this compound directly by CD1a molecules, which are highly expressed on Langerhans cells.[9][10] This pathway has been shown to be a dominant driver of the inflammatory response, activating CD4+ T-cells.[3][10]
-
-
Migration and T-Cell Activation: The activated Langerhans cells migrate from the epidermis to regional lymph nodes.[1][6] Here, they present the this compound-derived antigens to naïve T-lymphocytes. This interaction, along with co-stimulatory signals, triggers the clonal expansion and differentiation of this compound-specific effector and memory T-cells.[11]
Caption: The sensitization phase of the this compound immune response.
2.2 Elicitation Phase: Re-exposure and Inflammation
Upon subsequent contact with this compound, the sensitized immune system mounts a rapid and robust response, typically visible within 24-48 hours.
-
Rapid Antigen Presentation: Langerhans cells again present the this compound antigens.
-
T-Cell Recruitment and Cytokine Storm: Circulating this compound-specific memory T-cells are recruited to the skin, where they recognize the antigen and release a cascade of pro-inflammatory cytokines.[11] Studies in murine models and human subjects have identified distinct cytokine profiles associated with this compound-induced ACD:
-
Th2-Biased Response: Unlike some classic ACD models (e.g., oxazolone) that show a mixed Th1/Th2 response, the this compound model produces a Th2-biased response.[12] This is characterized by the upregulation of IL-4, IL-13, and IL-33.[12][13]
-
Th17-Mediated Inflammation: The CD1a-dependent pathway strongly promotes a Th17 response.[10] Activated T-cells produce significant amounts of IL-17 and IL-22, which are potent inflammatory mediators also implicated in psoriasis.[9][14]
-
Keratinocyte Activation: Epidermal keratinocytes are not passive bystanders. They respond to this compound and the initial cytokine signals by producing their own inflammatory mediators, including IL-1α, IL-1β, and TNF-α, further amplifying the inflammation.[15]
-
Pruritogenic (Itch) Mediators: The intense itch associated with poison ivy dermatitis is driven by specific mediators. This compound challenge leads to elevated levels of Thymic Stromal Lymphopoietin (TSLP), serotonin (5-HT), and endothelin (ET-1), which act on sensory neurons.[12][16][17] Notably, this itch is largely histamine-independent.[12]
-
This cytokine milieu leads to the characteristic clinical signs of ACD: erythema (redness), edema (swelling), vesiculation (blistering), and intense pruritus (itching).[1]
Caption: The elicitation phase of this compound-induced ACD.
Quantitative Analysis of the Immune Response
Quantitative data from molecular and cellular assays provide critical insights into the mechanisms of this compound-induced ACD.
Table 1: Gene Expression Changes in Murine ACD Models Data represents relative fold change in gene expression in skin tissue of this compound-challenged mice compared to vehicle controls, as determined by qRT-PCR.
| Gene | Immune Pathway | Fold Change (Mean ± SEM) | Reference |
| Il4 | Th2 | ~2.5 | [12] |
| Il13 | Th2 | ~3.0 | [12] |
| Il33 | Th2 / Innate | ~4.0 | [12] |
| Tslp | Th2 / Pruritus | ~3.5 | [12] |
| Il17a | Th17 | Significant Induction | [14] |
| Il17f | Th17 | Significant Induction | [14] |
| Il22 | Th17 | Significant Induction | [14] |
| Ifng | Th1 | Minimal Response | [12] |
Table 2: Time-Course of Cytokine mRNA Expression in Human Skin Data describes the trend of mRNA levels in the epidermis of this compound-sensitive subjects after this compound application, detected by in situ hybridization.
| mRNA | Time Point of Peak Expression | Expression Trend | Reference |
| IL-1β | 6 hours | Early, transient increase before inflammation | [15] |
| IL-1α | 72 hours | Progressive increase, parallels inflammation | [15] |
| TNF-α | 72 hours | Progressive increase, parallels inflammation | [15] |
Table 3: Inhibitor Effects on In Vitro T-Cell Proliferation Summary of the effects of various metabolic inhibitors on the ability of APCs to present this compound to T-cell clones.
| T-Cell Type | Inhibitor | Target Pathway | Result | Reference |
| CD8+ | Brefeldin A | Endogenous (ER-to-Golgi transport) | Inhibition of proliferation | [7][8] |
| CD4+ | Brefeldin A | Endogenous (ER-to-Golgi transport) | No inhibition | [7][8] |
| CD4+ | Monensin | Exogenous (Endosomal acidification) | Inhibition of proliferation | [7][8] |
Key Experimental Protocols
Reproducible experimental models are essential for studying this compound-induced ACD and for the preclinical evaluation of therapeutic candidates.
4.1 Murine Model of this compound-Induced Allergic Contact Dermatitis
This protocol establishes a reliable model of ACD in mice that recapitulates key features of the human condition.[14]
-
Animals: Typically, C57BL/6 or BALB/c mice are used.
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply a solution of this compound (e.g., 1-2% in an acetone/olive oil vehicle) to the shaved abdomen. This serves as the initial sensitizing exposure.
-
-
Challenge (Beginning Day 9):
-
After a rest period of 9-14 days to allow for the development of an immune memory response, apply a lower concentration of this compound (e.g., 0.5-1% in acetone) to the surface of both ears.
-
Repeat the challenge daily or every other day for a specified period (e.g., 3-5 applications).
-
-
Measurements:
-
Ear Thickness: Measure the thickness of the ears daily using a digital micrometer. An increase in ear thickness is a quantitative measure of edema and inflammation.
-
Redness Score: Visually score the ear redness on a scale (e.g., 0-4, from none to severe).
-
Histology & Molecular Analysis: At the end of the experiment, ear tissue can be collected for histological analysis (H&E staining for inflammatory infiltrate) or molecular analysis (qRT-PCR for cytokine expression, flow cytometry for immune cell populations).
-
Caption: Experimental workflow for the murine this compound ACD model.
4.2 Human this compound Patch Testing
Patch testing is the gold standard for diagnosing ACD and can be adapted to quantify sensitivity to this compound in a clinical research setting.[18][19]
-
Subject Preparation:
-
Application (Day 0):
-
Apply various doses of purified this compound, prepared in a suitable vehicle (e.g., hydrogel), onto designated patches (e.g., T.R.U.E. TEST™ system).[18] A negative control (vehicle only) must be included.
-
Tape the patches securely to the subject's back.
-
-
Incubation (Days 0-2):
-
The patches remain in place for 48 hours.
-
The subject must avoid showering, swimming, and strenuous activity that could cause sweating, as moisture can interfere with the test.[21]
-
-
Readings:
-
First Reading (Day 2): Remove the patches and mark the test sites. Perform an initial reading of any reactions.
-
Second/Final Reading (Day 4 or 5): The subject returns for a final reading. Delayed reactions are common, making this reading critical.[20]
-
Scoring: Reactions are graded based on standard morphological criteria (e.g., erythema, papules, vesicles).
-
4.3 In Vitro T-Cell Proliferation (Blastogenesis) Assay
This assay measures the specific response of a sensitized individual's T-cells to this compound.[22]
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a blood sample of a this compound-sensitized donor using Ficoll-Paque density gradient centrifugation.
-
Culture Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add this compound (at various concentrations) to the appropriate wells. This compound is often introduced bound to a carrier, such as autologous cells, to facilitate presentation.[22]
-
Include a negative control (cells with vehicle only) and a positive control (cells with a mitogen like Phytohaemagglutinin).
-
-
Incubation: Culture the cells for 5-7 days to allow for antigen-specific T-cell proliferation.
-
Proliferation Measurement:
-
Add a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) for the final 18-24 hours of culture.
-
Harvest the cells and measure the incorporation of the tracer, which is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
Results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in this compound-treated wells to proliferation in control wells.
-
Therapeutic Implications and Future Directions
The detailed understanding of this compound immunology opens several avenues for therapeutic intervention:
-
Targeting Cytokine Pathways: Given the central role of IL-17, IL-22, IL-33, and TSLP, monoclonal antibodies or small molecule inhibitors targeting these cytokines or their receptors represent promising therapeutic strategies.[10][12][16]
-
Blocking Antigen Presentation: Development of agents that can block the CD1a presentation pathway could specifically inhibit the T-cell response to this compound.[9]
-
Inhibiting Haptenization: Topical agents that can prevent the initial oxidation and protein binding of this compound could serve as effective prophylactics.
-
Vaccine Development: Efforts are ongoing to develop a vaccine that could induce tolerance rather than sensitization to this compound. An effective assessment of such therapies would rely on the standardized patch testing protocols described.[18]
This guide provides a foundational framework for understanding the complex immune response to this compound. Continued research into these pathways will be critical for developing more effective treatments for the millions of individuals affected by this common allergic dermatitis.
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Poison ivy-induced dermatitis on NativeSkin® | Genoskin [genoskin.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Allergens of the this compound family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]
- 7. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.harvard.edu [news.harvard.edu]
- 10. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicodendron Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. criver.com [criver.com]
- 15. In situ changes in the relative abundance of human epidermal cytokine messenger RNA levels following exposure to the poison ivy/oak contact allergen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.psu.edu [pure.psu.edu]
- 20. stanfordhealthcare.org [stanfordhealthcare.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. In vitro studies of poison oak immunity. I. In vitro reaction of human lymphocytes to this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Inquiry into Urushiol: From Ancient Lacquer to Modern Immunology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the scientific investigation of urushiol, the allergenic oil found in plants of the Anacardiaceae family, including poison ivy, poison oak, and the Japanese lacquer tree. From its earliest encounters and uses in traditional crafts to its detailed chemical characterization and the elucidation of its immunological mechanisms, this document traces the key milestones, experimental approaches, and scientific figures that have shaped our understanding of this potent natural product.
Early Observations and Naming
While the irritant properties of plants containing this compound have been known for centuries, the first documented Western account of poison ivy was by Captain John Smith in 1624, who noted its resemblance to English ivy and its ability to cause redness, itching, and blisters.[1][2] For centuries, the nature of the irritant remained a mystery, with early theories incorrectly suggesting it was a volatile oil.[2]
The term "this compound" originates from the Japanese word "urushi," which refers to the lacquer derived from the sap of the Japanese lacquer tree (Toxicodendron vernicifluum).[1][3] This lacquer has been used in traditional Japanese, Chinese, and Korean decorative arts for millennia to create durable, high-gloss coatings on various objects.[1][4]
The Dawn of Chemical Investigation: Isolation and Structural Elucidation
The foundational work on the chemical nature of this compound was conducted by the Japanese scientist Rikou Majima between 1907 and 1922.[2] His research, driven by a desire to compete with Western chemists, focused on the sap of the Japanese lacquer tree.[2][3]
Key Experiments in the Early 20th Century
Majima's work, in collaboration with his dermatologist colleague Ikuzo Toyama, was pivotal in identifying this compound as the active irritant.[2] Their research established that this compound was not a single substance but a mixture of related organic compounds.[2][3] They determined that these compounds possessed a ring structure, now known as a catechol ring.[2][3]
The conclusive identification of this compound's chemical structure as a mixture of 3-n-alk-(en)-yl catechols was achieved in 1934.[5] These molecules consist of a catechol head and a long hydrocarbon tail of either 15 or 17 carbon atoms.[2]
Mid-20th Century and Beyond: Advanced Characterization
Further advancements in analytical chemistry allowed for a more detailed understanding of the different this compound congeners. The degree of unsaturation in the alkyl side chain was found to be a critical factor in the allergenicity of the molecule, with congeners having at least two double bonds being significantly more potent.[1]
In 1982, ElSohly and colleagues published a significant study that involved the first isolation and spectral characterization of pure, underivatized individual this compound congeners from both poison ivy and poison oak.[6][7] This work utilized advanced analytical techniques to separate and identify the specific components of the this compound mixture.
Experimental Protocols: A Historical Perspective
While early extraction methods were rudimentary, later research employed more sophisticated techniques. Below is a generalized protocol for this compound extraction and analysis based on methods developed in the mid to late 20th century.
Generalized Protocol for this compound Extraction and Analysis (circa 1980s)
-
Extraction:
-
Purification:
-
The crude extract is subjected to column chromatography using a solid adsorbent like silicic acid to separate the this compound from other plant components.[8]
-
Further purification can be achieved through preparative thin-layer chromatography (TLC) for smaller quantities or a second column chromatography for larger amounts.[8]
-
-
Analysis and Characterization:
-
The purified this compound congeners are analyzed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different congeners based on their mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of each congener, including the position of double bonds in the alkyl chain.[7]
-
-
The following diagram illustrates a generalized workflow for this compound research, from plant collection to chemical characterization.
The Immunological Mechanism: this compound as a Hapten
This compound-induced contact dermatitis is a classic example of a Type IV hypersensitivity reaction, also known as delayed-type hypersensitivity.[9] this compound itself is not immunogenic; rather, it acts as a hapten.
Upon contact with the skin, the lipophilic this compound penetrates the epidermis and is oxidized to form a reactive o-quinone.[5] This o-quinone then covalently binds to skin proteins, forming a hapten-carrier complex. These modified proteins are recognized as foreign by the immune system's Langerhans cells.[9]
The Langerhans cells process these modified proteins and present them to T-lymphocytes in the lymph nodes.[9] This leads to the activation and proliferation of this compound-specific T-cells. Upon subsequent exposure to this compound, these memory T-cells are rapidly activated, leading to the characteristic inflammatory response of allergic contact dermatitis, which includes redness, swelling, and blistering.
The following diagram illustrates the simplified signaling pathway of this compound-induced contact dermatitis.
Quantitative Data on this compound Composition
The composition of this compound varies between different plant species and even within the same species depending on geographical location and environmental factors. The following table summarizes the typical composition of this compound from poison ivy and poison oak.
| This compound Congener | Chemical Structure of Side Chain | Relative Abundance in Poison Ivy (%) | Relative Abundance in Poison Oak (%) |
| Pentadecyl catechol (PDC) | C15H31 (saturated) | 2-3 | <1 |
| Mono-unsaturated PDC | C15H29 | 22-25 | 1-2 |
| Di-unsaturated PDC | C15H27 | 60-64 | 2-3 |
| Tri-unsaturated PDC | C15H25 | 8-11 | <1 |
| Heptadecyl catechol (HDC) | C17H35 (saturated) | <1 | 1-2 |
| Mono-unsaturated HDC | C17H33 | <1 | 28-32 |
| Di-unsaturated HDC | C17H31 | <1 | 48-52 |
| Tri-unsaturated HDC | C17H29 | <1 | 15-18 |
Note: The relative abundances are approximate and can vary.
Conclusion
The journey of this compound research, from its roots in ancient craftsmanship to the intricacies of modern immunology, showcases the progression of scientific inquiry. The initial observations and painstaking chemical analyses of pioneers like Rikou Majima laid the groundwork for our current understanding of this potent natural allergen. Continued research into the molecular mechanisms of this compound's interaction with the immune system holds promise for the development of more effective treatments and preventative strategies for this compound-induced contact dermatitis, a condition that affects millions of people worldwide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. No Ill Nature: The Surprising History and Science of Poison Ivy and Its Relatives | Science History Institute [sciencehistory.org]
- 3. Home [urushiolmolecule.weebly.com]
- 4. This compound | Magnificent molecules | RSC Education [edu.rsc.org]
- 5. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 6. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 9. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Urushiol Oleoresin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urushiol is a naturally occurring oleoresin found in plants of the Anacardiaceae family, most notably Toxicodendron spp. (poison ivy, poison oak, and poison sumac). It is a mixture of catechol derivatives that are potent allergens, causing a delayed Type IV hypersensitivity reaction known as this compound-induced contact dermatitis in a majority of the population. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and an in-depth look at the signaling pathways involved in its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Physical and Chemical Properties
This compound is a pale-yellow, oily liquid at room temperature.[1][2] Its properties can vary slightly depending on the specific congener composition, which is influenced by the plant species, geographical location, and environmental conditions.
General Properties
| Property | Value | References |
| Appearance | Pale-yellow, oily liquid | [1][2][3] |
| Density | ~0.968 g/mL | [1][2][3] |
| Boiling Point | 200-210 °C | [1][2][4][5] |
| Melting Point | 59.5 °C | [2] |
| Solubility | Soluble in diethyl ether, acetone, ethanol, carbon tetrachloride, and benzene.[1][3][6] Nearly immiscible in water.[4][7] |
Chemical Structure
This compound is a mixture of closely related organic compounds, each consisting of a catechol ring substituted at the 3-position with a hydrocarbon chain of 15 or 17 carbon atoms.[1][4] The degree of unsaturation in this side chain is a critical determinant of the allergenicity of the specific congener.[1] Poison ivy and poison sumac primarily contain C15 side chains, while poison oak contains predominantly C17 side chains.[1][4]
The general structure of this compound congeners is as follows:
Caption: General chemical structure of this compound, consisting of a catechol ring with a variable hydrocarbon side chain (R).
Experimental Protocols
Extraction and Purification of this compound from Toxicodendron radicans (Poison Ivy)
This protocol is a synthesis of methods described in the literature, aiming for high yield and purity.[1][8][9][10][11][12]
Materials:
-
Fresh or recently dried poison ivy leaves
-
Ethanol (95%)
-
Hexane
-
Acetonitrile
-
Chloroform
-
Silica gel (for column chromatography)
-
Thiazole-derivatized silica gel (optional, for higher purity)
-
Rotary evaporator
-
Chromatography column
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Extraction:
-
Shred or grind the plant material.
-
Macerate the ground material in 95% ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture to remove solid plant material.
-
Concentrate the ethanol extract using a rotary evaporator at a temperature below 40°C to yield a crude oleoresin.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude oleoresin in hexane.
-
Transfer the hexane solution to a separatory funnel.
-
Extract the hexane solution three times with an equal volume of acetonitrile.
-
Combine the acetonitrile fractions, which contain the this compound.
-
Evaporate the acetonitrile using a rotary evaporator.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the concentrated this compound extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify this compound-containing fractions.
-
Combine the pure fractions and evaporate the solvent.
-
-
(Optional) Thiazole-derivatized Silica Gel Chromatography for High Purity:
-
For exceptionally high purity, the this compound fraction from the previous step can be further purified using a thiazole-derivatized silica gel column, eluting with a chloroform gradient.[8]
-
Caption: Workflow for the extraction and purification of this compound.
Analysis of this compound Congeners
This method is suitable for the separation and identification of different this compound congeners.[2][13][14]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Sample Preparation:
-
Derivatize the this compound sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to increase volatility.
-
Dissolve the derivatized sample in an appropriate solvent (e.g., dichloromethane).
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 230°C, hold for 10 minutes
-
Ramp: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-650
This technique offers high sensitivity and selectivity for the quantification of this compound congeners.[15][16]
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
MS/MS Parameters:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for each this compound congener.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation of purified this compound congeners.
Sample Preparation:
-
Dissolve a purified this compound sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.
¹H NMR Parameters (400 MHz):
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Parameters (100 MHz):
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
In Vitro Lymphocyte Proliferation Assay
This assay measures the cellular immune response to this compound.[4][17][18][19][20]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from this compound-sensitized and non-sensitized donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
This compound stock solution in DMSO
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control (DMSO) to triplicate wells.
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For CFSE-based assays, stain the cells with CFSE before plating and analyze proliferation by flow cytometry at the end of the incubation period.
Signaling Pathways in this compound-Induced Contact Dermatitis
This compound itself is a hapten, a small molecule that must bind to a carrier protein to become immunogenic.[15] The mechanism of this compound-induced contact dermatitis is a complex, cell-mediated immune response.
Caption: Signaling pathway of this compound-induced allergic contact dermatitis.
Upon penetrating the skin, this compound is oxidized to a reactive quinone, which then covalently binds to skin proteins, forming hapten-protein conjugates.[15] These modified proteins are taken up by Langerhans cells, the antigen-presenting cells of the skin. The Langerhans cells process these antigens and migrate to the lymph nodes, where they present the haptenated peptides to naive T-lymphocytes via Major Histocompatibility Complex (MHC) molecules and CD1a.[1] This leads to the activation and proliferation of this compound-specific T-cells, resulting in sensitization.
Upon subsequent exposure to this compound, memory T-cells in the skin are rapidly activated. These activated T-cells release a cascade of pro-inflammatory cytokines, including interleukin-17 (IL-17), interleukin-22 (IL-22), and interferon-gamma (IFN-γ), which recruit other immune cells to the site of contact.[1][9] This inflammatory response manifests as the characteristic symptoms of contact dermatitis: redness, swelling, itching, and blistering.[15] Keratinocytes also play a role by releasing cytokines such as IL-1α, IL-1β, and TNF-α, further amplifying the inflammatory cascade.[10]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound oleoresin, along with comprehensive experimental protocols for its study. A thorough understanding of these aspects is crucial for researchers in various fields, from natural product chemistry to immunology and drug development. The elucidation of the complex signaling pathways involved in this compound-induced contact dermatitis opens avenues for the development of novel therapeutic interventions to treat this common and often severe allergic reaction. The methodologies and data presented herein are intended to serve as a foundational resource to facilitate further research and innovation in this area.
References
- 1. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 10. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New GLC analysis of this compound congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lonzabio.jp [lonzabio.jp]
- 16. PBMC Proliferation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hanc.info [hanc.info]
- 20. poisonivyfree.com [poisonivyfree.com]
An In-depth Technical Guide on the Interaction of Urushiol with Cutaneous Proteins and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urushiol, the allergenic component of plants from the Toxicodendron genus (including poison ivy, poison oak, and poison sumac), is a primary cause of allergic contact dermatitis (ACD) worldwide. This technical guide provides a comprehensive overview of the intricate molecular and cellular interactions initiated by this compound upon contact with the skin. It details the chemical transformation of this compound into a reactive hapten, its subsequent covalent binding to cutaneous proteins, and the multifaceted immune response that ensues. This guide covers both the classical hapten-presentation pathway involving Major Histocompatibility Complex (MHC) molecules and the more recently elucidated direct presentation of this compound by CD1a. Detailed descriptions of the roles of keratinocytes, Langerhans cells, dendritic cells, and various T-cell subsets are provided, along with an analysis of the key cytokine signaling pathways that orchestrate the inflammatory cascade. This document is intended to serve as a resource for researchers and professionals in immunology, dermatology, and drug development, offering insights into the pathogenesis of this compound-induced ACD and potential therapeutic targets.
The Chemistry of this compound and Cutaneous Protein Haptenation
This compound is not intrinsically immunogenic; it is a hapten, a small molecule that must bind to a carrier protein to elicit an immune response.[1][2] Urushiols are a mixture of catechol derivatives with long alkyl chains.[2] The degree of unsaturation in the alkyl chain can influence the allergenicity of the molecule.
Upon penetrating the stratum corneum, this compound undergoes oxidation, transforming the catechol ring into a highly reactive ortho-quinone.[2][3] This electrophilic quinone readily reacts with nucleophilic side chains of amino acids, such as cysteine and lysine, on cutaneous proteins, forming covalent adducts.[1] This process, known as haptenation, alters the structure of self-proteins, creating neoantigens that are recognized as foreign by the immune system.[3]
The Immune Cascade: From Antigen Presentation to Inflammation
The immune response to this compound is a classic example of a delayed-type or Type IV hypersensitivity reaction.[3] This T-cell-mediated response can be broadly divided into a sensitization phase (initial exposure) and an elicitation phase (subsequent exposures). The key cellular players and signaling pathways are detailed below.
The Role of Cutaneous Antigen-Presenting Cells
Keratinocytes: These epidermal cells are not passive bystanders. Upon exposure to this compound, they can be induced to produce pro-inflammatory cytokines such as Thymic Stromal Lymphopoietin (TSLP), which plays a crucial role in initiating the allergic cascade.[4][5][6]
Langerhans Cells (LCs) and Dermal Dendritic Cells (DCs): These are the primary antigen-presenting cells (APCs) of the skin.[2][3] They internalize this compound-haptenated proteins and process them through two main pathways:
-
The Classical MHC-Presentation Pathway: this compound-protein adducts are processed within APCs. Peptides modified with this compound can be presented on MHC class I molecules to CD8+ T-cells or on MHC class II molecules to CD4+ T-cells.[7]
-
The CD1a-Mediated Pathway: Recent evidence has unveiled a novel pathway where this compound itself, as a lipid antigen, can be directly presented by the non-polymorphic MHC class I-like molecule, CD1a, which is highly expressed on Langerhans cells.[1][8][9] This direct presentation bypasses the need for protein haptenation.
Following antigen uptake, LCs and DCs mature and migrate from the epidermis to the draining lymph nodes, where they present the this compound-derived antigens to naive T-cells, initiating the adaptive immune response.[2][3]
T-Cell-Mediated Inflammatory Response
The presentation of this compound antigens by APCs in the lymph nodes leads to the activation and clonal expansion of this compound-specific T-cells. These effector T-cells then migrate to the skin upon subsequent exposure to this compound, where they orchestrate an inflammatory response.
The T-cell response in this compound-induced ACD is complex, involving multiple T-helper (Th) subsets:
-
Th2 Cells: The immune response to this compound appears to be biased towards a Th2 phenotype, characterized by the production of cytokines such as IL-4 and IL-13.[6][10]
-
Th17 Cells: These cells, which produce IL-17 and IL-22, are also significantly implicated in the pathogenesis of this compound-induced dermatitis.[1][6][8] These cytokines promote inflammation and are involved in the recruitment of neutrophils.
-
CD8+ T-Cells: These cytotoxic T-lymphocytes can directly kill keratinocytes presenting this compound-haptenated peptides on MHC class I molecules, contributing to tissue damage and blister formation.
Key Cytokine Signaling Pathways
Several key cytokines have been identified as critical mediators of the inflammation and pruritus (itch) associated with this compound-induced ACD:
-
Thymic Stromal Lymphopoietin (TSLP): Produced by keratinocytes, TSLP activates dendritic cells to promote a Th2-polarized immune response.[4][5][6] TSLP can also directly act on sensory neurons to induce itch.[6]
-
Interleukin-33 (IL-33): This alarmin cytokine is released by stressed or damaged keratinocytes and signals through the ST2 receptor on various immune cells, including ILC2s and Th2 cells, as well as on sensory neurons to mediate itch.[6][10]
-
Interleukin-17 (IL-17) and Interleukin-22 (IL-22): Produced by Th17 cells, these cytokines act on keratinocytes to induce the production of antimicrobial peptides and chemokines, leading to the recruitment of inflammatory cells.[1][8]
Quantitative Data Summary
While precise quantitative data on this compound interactions in human skin is still an active area of research, studies in murine models and in vitro human cell systems have provided valuable insights. The following tables summarize some of the available quantitative data.
Table 1: T-Cell Frequencies in this compound-Induced Allergic Contact Dermatitis
| Cell Type | Location | Frequency | Reference |
| This compound-Specific T-Cells | Lesional Skin | < 1/100 to < 1/1000 | [11] |
| This compound-Specific T-Cells | Peripheral Blood (acute) | < 1/10,000 | [11] |
| CD8+ this compound-Specific T-Cells | Expanded from limiting dilution wells | Majority of specific cells | [11] |
Table 2: Relative Gene Expression of Key Cytokines in a Murine Model of this compound-Induced ACD
| Gene | Immune Response Association | Relative Expression Change | Reference |
| TSLP | Th2 | Significantly Upregulated | [6] |
| IL-33 | Th2 / Itch | Significantly Upregulated | [6] |
| IL-13 | Th2 | Significantly Upregulated | [6] |
| IL-4 | Th2 | Significantly Upregulated | [6] |
| IL-17A | Th17 | Significantly Upregulated | [12] |
| IL-22 | Th17 | Significantly Upregulated | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound-induced ACD.
Murine Model of this compound-Induced Allergic Contact Dermatitis
This protocol describes a common method for inducing ACD in mice to study the immunological response to this compound.
-
Sensitization:
-
Shave the abdominal skin of mice.
-
On day 0, apply a solution of 1-2% this compound in an acetone/olive oil vehicle to the shaved abdomen.[12]
-
-
Elicitation (Challenge):
-
Beginning on day 5 or later, apply a lower concentration of this compound (e.g., 0.5-1%) to the ears of the mice.[12]
-
-
Assessment:
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol outlines the steps for measuring the expression of key cytokine genes in skin tissue from the murine model.
-
RNA Isolation:
-
Excise skin biopsies from the site of this compound application and from control sites.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).[12]
-
-
cDNA Synthesis:
-
Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probe-based chemistry.
-
Use primers specific for the cytokine genes of interest (e.g., Tslp, Il33, Il17a, Il22) and a housekeeping gene for normalization (e.g., Gapdh).
-
The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[12]
-
Flow Cytometry for T-Cell Profiling
This protocol provides a general framework for identifying and quantifying T-cell subsets in skin or draining lymph nodes.
-
Single-Cell Suspension Preparation:
-
Mechanically and enzymatically digest the skin tissue or lymph nodes to obtain a single-cell suspension.[12]
-
-
Cell Staining:
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different T-cell populations (e.g., CD3, CD4, CD8, and chemokine receptors like CCR4 and CCR6 to distinguish Th subsets).[13]
-
For intracellular cytokine staining, stimulate the cells ex vivo with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and staining with antibodies against cytokines (e.g., IL-17A, IFN-γ).[1]
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software, employing a gating strategy to first identify lymphocytes, then T-cells, followed by CD4+ and CD8+ subsets, and finally the different Th populations based on cytokine or transcription factor expression.[13][14]
-
Isolation and Culture of Langerhans Cells
This protocol describes a method for isolating LCs from murine epidermis for in vitro studies.
-
Epidermal Sheet Separation:
-
Incubate mouse ear skin in a dispase or trypsin solution to separate the epidermis from the dermis.[1]
-
-
Single-Cell Suspension:
-
Mechanically agitate the epidermal sheets to release the cells into a culture medium.[1]
-
-
Enrichment (Optional):
-
LCs can be enriched from the epidermal cell suspension using density gradient centrifugation or antibody-based methods (e.g., panning with anti-Ia antibodies).[6]
-
-
In Vitro Sensitization:
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Thymic Stromal Lymphopoietin in Cutaneous Immune-Mediated Diseases [frontiersin.org]
- 5. JCI Insight - Keratinocyte-derived cytokine TSLP promotes growth and metastasis of melanoma by regulating the tumor-associated immune microenvironment [insight.jci.org]
- 6. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of this compound (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.harvard.edu [news.harvard.edu]
- 9. Winau Lab | Lipid presentation and inflammatory disease [research.childrenshospital.org]
- 10. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymic stromal lymphopoietin links keratinocytes and dendritic cell-derived IL-23 in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. researchgate.net [researchgate.net]
The Decisive Role of the Alkyl Chain in Urushiol's Allergenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urushiol, a mixture of catechol derivatives found in plants of the Toxicodendron genus, is the primary causative agent of allergic contact dermatitis (ACD), affecting millions worldwide. The allergenicity of this compound is not solely dependent on its catechol ring but is critically modulated by the structure of its C15 or C17 alkyl side chain. This technical guide provides an in-depth analysis of the alkyl chain's role in the haptenation process, subsequent immunological response, and overall allergenic potential of this compound. It synthesizes quantitative data from key studies, details relevant experimental protocols for assessing allergenicity, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the study of contact dermatitis and the development of novel therapeutics.
Introduction: The Chemistry of this compound Allergenicity
This compound is not a single compound but a family of related lipid-soluble organic molecules.[1] Each congener consists of a catechol ring substituted at the C3 position with a long hydrocarbon chain.[1] The length of this alkyl chain is typically 15 or 17 carbons, and it can be saturated or contain one to three double bonds.[1][2] While the catechol moiety is essential for the initial chemical reactions that lead to sensitization, the length and degree of unsaturation of the alkyl chain are the primary determinants of the potency and severity of the allergic reaction.[1][2]
Upon contact with the skin, the lipophilic alkyl chain facilitates the penetration of this compound through the stratum corneum.[3] In the epidermis, the catechol ring is oxidized, either enzymatically or through auto-oxidation, to a highly reactive ortho-quinone.[1][3][4] This electrophilic o-quinone then acts as a hapten, covalently binding to nucleophilic residues (such as cysteine and lysine) on skin proteins to form antigenic this compound-protein adducts.[2][5] It is these modified self-proteins that are recognized as foreign by the immune system, initiating a cascade of events that culminates in a Type IV delayed-type hypersensitivity reaction.[1][3]
The Alkyl Chain's Influence on Allergenic Potency
The structure of the alkyl chain dictates the molecule's physical properties and its interaction with the immune system, thereby influencing its allergenic potential. Key factors include chain length and the number and position of double bonds.
Chain Length: C15 vs. C17
Urushiols derived from poison ivy and poison sumac predominantly feature a C15 side chain, whereas western poison oak contains mainly C17 congeners.[1] Studies suggest that a longer alkyl chain can lead to a more severe allergic response.[2] This may be attributed to enhanced lipophilicity, allowing for more efficient skin penetration and interaction with cellular membranes.
Degree of Unsaturation
The number of double bonds in the alkyl chain is a critical determinant of allergenicity. Over 90% of the population reacts to this compound containing at least two double bonds, while less than half react to the saturated form alone.[1] Congeners with a higher degree of unsaturation are considered more potent allergens.[2][6] This increased allergenicity is thought to be due to the greater structural rigidity conferred by the double bonds, which may lead to a more stable and immunogenic conformation of the this compound-protein adduct.[7]
Metabolic Processing of the Alkyl Chain
There is evidence to suggest that the long alkyl chain of this compound undergoes metabolic processing within the cell, which is a prerequisite for antigen presentation. It has been proposed that the alkyl chain is shortened via β-oxidation within mitochondria and/or peroxisomes.[6][8] This shortening may be necessary to overcome steric hindrance that the long chain might impose on the binding of the haptenated peptide to MHC molecules.[6][8]
Quantitative Analysis of this compound Allergenicity
The sensitizing potential of different this compound congeners and related compounds has been quantified in various animal models. The following tables summarize dose-response data from key studies, providing a comparative look at the allergenicity of these substances.
Table 1: Guinea Pig Sensitization and Challenge Data for this compound and Analogs
| Compound | Sensitization Dose (intradermal) | Challenge Dose (epicutaneous) | Observed Reaction (Erythema + Edema) | Reference |
| Poison Ivy this compound | 1.0 mg in 100 µL | 6.25 µg in 25 µL | Confluent erythema and infiltration | [9] |
| 3-n-Heptadecylcatechol (HDC) | - | 3.0, 4.5, 6.0 µg | Dose-dependent erythema and edema | [10] |
| 5-Methyl-3-pentadecylcatechol | - | 6.25 µg | Weakly positive to no reaction in tolerant animals | [9] |
| Nitrogen-containing Analog 6 | - | 10 µg | Reactive | [11] |
| Nitrogen-containing Analog 8 | - | 10 µg | Reactive | [11] |
| Resorcinol Analog 3 | - | up to 30 µg | No cross-reactivity | [11] |
Table 2: Murine Ear Swelling Assay (MESA) Data for this compound Challenge
| Sensitization Protocol | Challenge | Time Point | Ear Thickness Increase (mm x 10⁻²) | Reference |
| Topical abdominal application | Topical ear challenge | 24, 48, 72 hours | Dose-dependent increase in ear thickness | [4][8] |
| 2% this compound (abdomen) | 1% this compound (ear) | Day 15 | Maximal disease induction (redness and swelling) | [12] |
Immunological Mechanisms and Signaling Pathways
The allergic response to this compound is a complex interplay of various immune cells and signaling molecules. The initial haptenation event in the skin leads to the activation of a sophisticated downstream cascade.
Antigen Presentation
This compound-modified proteins are processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells.[3] These cells migrate to the draining lymph nodes to present the haptenated peptides to naive T-cells.[3] This presentation can occur through both MHC class I and class II pathways, leading to the activation of both CD8+ and CD4+ T-cells, respectively.[15] A predominantly CD8+ T-cell response is often observed in this compound-induced dermatitis.[16]
T-Cell Differentiation and Cytokine Milieu
Upon activation, naive T-cells differentiate into effector T-cells. The this compound-induced immune response is characterized by a Th2-biased environment, although Th1 and Th17 cells also play a role.[10]
-
Keratinocyte Activation: Stressed or damaged keratinocytes release alarmins such as IL-33 and Thymic Stromal Lymphopoietin (TSLP), which are critical initiators of the allergic cascade.[17]
-
Th2 Response: TSLP and IL-33 drive the differentiation of Th2 cells, which produce IL-4, IL-5, and IL-13. These cytokines contribute to the inflammatory response and itch.[17][18][19]
-
Th17 Involvement: Studies have also shown the infiltration of Th17 cells at the site of the allergic reaction.[12] Th17 cells release IL-17 and IL-22, which are potent pro-inflammatory cytokines that act on keratinocytes to amplify the inflammation.[12]
Signaling Pathway Visualizations
Key Experimental Protocols
Standardized animal models are essential for evaluating the sensitization potential of this compound congeners and for testing the efficacy of potential therapeutics.
Guinea Pig Maximization Test (GPMT)
The GPMT is a highly sensitive method for identifying skin sensitizers.
Methodology:
-
Induction Phase - Intradermal (Day 0):
-
Prepare three pairs of 0.1 mL intradermal injections on the shaved scapular region of Hartley guinea pigs.
-
Injection 1: 50/50 (v/v) Freund's Complete Adjuvant (FCA) and water/saline.
-
Injection 2: Test article (e.g., this compound congener) in a suitable vehicle (e.g., acetone:olive oil 4:1).
-
Injection 3: Test article emulsified in the 50/50 FCA/water mixture.
-
-
Induction Phase - Topical (Day 7):
-
Shave the injection site area again.
-
Apply the test article in a suitable vehicle topically over the injection sites.
-
Occlude the area with a bandage for 48 hours.
-
-
Challenge Phase (Day 21):
-
Shave a fresh area on the flank of the animals.
-
Apply a non-irritating concentration of the test article to a patch and affix to the shaved flank.
-
Apply a control patch with the vehicle only to an adjacent site.
-
Remove patches after 24 hours.
-
-
Scoring (24 and 48 hours post-patch removal):
Murine Local Lymph Node Assay (LLNA)
The LLNA is the current standard for sensitization testing, offering refinement and reduction in animal use compared to guinea pig tests. It measures lymphocyte proliferation in the auricular lymph nodes draining the application site.
Methodology:
-
Application (Days 1, 2, and 3):
-
Apply 25 µL of the test article (in a vehicle like acetone:olive oil) or vehicle control to the dorsal surface of each ear of a CBA/J or BALB/c mouse.
-
-
Rest Period (Days 4 and 5):
-
No treatment is administered.
-
-
Proliferation Measurement (Day 6):
-
Inject mice intravenously with radiolabeled thymidine (e.g., ³H-methyl thymidine).
-
Five hours post-injection, sacrifice the animals and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells.
-
Measure the incorporation of the radioisotope via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) per test group by the mean DPM of the vehicle control group.
-
An SI ≥ 3 is considered a positive result.
-
The EC3 value (Effective Concentration for a 3-fold stimulation) is calculated from the dose-response curve and is used to classify the potency of the sensitizer.[12][14]
-
In Vitro T-Cell Proliferation Assay
This assay assesses the ability of this compound to stimulate proliferation in T-cells isolated from sensitized individuals or animals.
Methodology:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of a this compound-sensitized donor using Ficoll-Paque density gradient centrifugation.
-
-
Antigen-Presenting Cell (APC) Preparation:
-
Use a portion of the PBMCs as APCs. Irradiate these cells (e.g., 5000 rads) to prevent their proliferation.
-
Incubate the irradiated APCs with a specific concentration of this compound (e.g., 0.08 mg/mL in DMSO) for a set period (e.g., 1 hour at 37°C). Wash the cells to remove excess this compound.[21]
-
-
Co-culture:
-
Culture the remaining (responder) PBMCs or purified T-cells with the this compound-pulsed APCs in a 96-well plate in a suitable culture medium (e.g., RPMI 1640 with 10% human serum).
-
Set up control wells with responder cells and APCs pulsed with vehicle only.
-
-
Proliferation Measurement:
-
After 5-6 days of incubation, add a proliferation marker such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE).
-
After an additional 18-24 hours, harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done by liquid scintillation counting.
-
Increased proliferation in the this compound-stimulated wells compared to controls indicates a specific T-cell response.[5][21]
-
Conclusion and Future Directions
The alkyl chain of this compound is a pivotal factor in its allergenicity, governing its penetration, metabolic activation, and interaction with the immune system. A clear structure-activity relationship exists, where increased chain length and, most critically, a higher degree of unsaturation, correlate with enhanced sensitizing potential. This knowledge is fundamental for the risk assessment of this compound-containing plants and materials.
For drug development professionals, understanding these mechanisms provides a roadmap for creating effective interventions. Strategies could include:
-
Topical Blockers: Designing molecules that can selectively bind to and neutralize this compound quinones on the skin before haptenation occurs.
-
Metabolic Inhibitors: Targeting the enzymes responsible for oxidizing this compound or the β-oxidation pathways that process the alkyl chain.
-
Immunomodulators: Developing therapies that specifically target the key cytokines (e.g., TSLP, IL-33, IL-17) or T-cell subsets involved in the allergic response.
-
Vaccine Development: Utilizing synthetic this compound congeners with modified alkyl chains to induce tolerance rather than sensitization. Research into derivatives like PDC-APB (a candidate for a poison ivy vaccine) highlights the potential of this approach.[21]
Further research should focus on obtaining precise quantitative potency data (e.g., EC3 values) for a wide range of natural and synthetic this compound congeners. Elucidating the exact enzymatic and cellular machinery involved in the metabolic processing of the alkyl chain will also open new avenues for therapeutic intervention. A deeper understanding of the intricate signaling networks within the skin will ultimately enable the design of more targeted and effective treatments for this pervasive form of allergic contact dermatitis.
References
- 1. The guinea pig maximization test--with a multiple dose design. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 2. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 4. Regulation of murine contact sensitivity to this compound components by serum factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Modulation of fatty acid oxidation alters contact hypersensitivity to urushiols: role of aliphatic chain beta-oxidation in processing and activation of urushiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bomepharma.com [bomepharma.com]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Compositions for Prevention or Prophylactic Treatment of Poison Ivy Dermatitis [jscimedcentral.com]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. ecetoc.org [ecetoc.org]
- 13. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment - ECETOC [ecetoc.org]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 16. Induction of hapten-specific tolerance of human CD8+ this compound (poison ivy)-reactive T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TSLP, IL-33, and IL-25: not just for allergy and helminth infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction of thymic stromal lymphopoietin, IL-33, and their receptors in epithelial cells in eosinophilic chronic rhinosinusitis with nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Genetic Nexus of Urushiol-Induced Contact Dermatitis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Genetic Factors Influencing Susceptibility to Urushiol-Induced Contact Dermatitis.
This compound-induced contact dermatitis, commonly known as poison ivy rash, represents a significant public health issue, affecting millions annually. The clinical manifestation of this allergic reaction is highly variable among individuals, suggesting a substantial genetic component in determining susceptibility and severity. This technical guide synthesizes the current understanding of the genetic factors underpinning the immunopathogenesis of this compound dermatitis, providing a comprehensive resource for researchers and professionals in drug development.
Executive Summary
The immune response to this compound, the allergenic component of plants of the Toxicodendron genus, is a complex process involving both innate and adaptive immunity. Genetic predisposition plays a crucial role in the intensity of the T-cell mediated inflammatory reaction. This guide details the key genetic players and immunological pathways implicated in this compound sensitivity, presents quantitative data from relevant studies, outlines experimental methodologies, and provides visual representations of the core biological processes to facilitate a deeper understanding and guide future research and therapeutic development.
Immunogenetics of this compound Hypersensitivity
The development of this compound-induced allergic contact dermatitis is a classic example of a delayed-type hypersensitivity (Type IV) reaction. The lipophilic nature of this compound allows it to readily penetrate the epidermis, where it acts as a hapten, binding to endogenous proteins and becoming immunogenic.
Antigen Presentation and T-Cell Activation
A pivotal genetic factor in the initiation of the adaptive immune response is the Human Leukocyte Antigen (HLA) system . While specific HLA alleles directly associated with this compound sensitivity in large human cohorts remain to be definitively identified, the mechanism of antigen presentation is well-established. This compound-modified peptides are presented by antigen-presenting cells (APCs), such as Langerhans cells, to T-lymphocytes.
Recent studies have also highlighted a novel, HLA-independent pathway involving the lipid-presenting molecule CD1a . This compound can be directly presented by CD1a on Langerhans cells to activate CD4+ T-cells, initiating an inflammatory cascade.
Key Cytokine Pathways and Associated Gene Polymorphisms
The subsequent inflammatory response is orchestrated by a network of cytokines. Research in mouse models has revealed a T-helper 2 (Th2)-biased immune response in this compound-induced dermatitis, characterized by the upregulation of specific cytokines. Furthermore, a significant role for T-helper 17 (Th17) cells has been identified. Polymorphisms in the genes encoding these cytokines and their receptors are strong candidates for influencing individual susceptibility.
Key Cytokines and Associated Genes:
-
Thymic Stromal Lymphopoietin (TSLP): A key epithelial-derived cytokine that promotes Th2 differentiation.
-
Interleukin-33 (IL-33): An alarmin released by stressed keratinocytes that activates Th2 cells and mast cells.
-
Interleukin-17 (IL-17) and Interleukin-22 (IL-22): Pro-inflammatory cytokines produced by Th17 cells that contribute to epidermal hyperplasia and inflammation.
-
Tumor Necrosis Factor (TNF): A pro-inflammatory cytokine implicated in various inflammatory skin conditions. Single nucleotide polymorphisms (SNPs) in the TNF gene have been associated with allergic contact dermatitis in general.[1]
While direct quantitative associations of polymorphisms in these genes with this compound dermatitis in human populations are not yet well-documented, they represent high-priority targets for future genetic association studies.
Quantitative Data Summary
The following tables summarize quantitative data from transcriptome analyses of mouse models of this compound-induced contact dermatitis. These studies provide valuable insights into the gene expression changes that drive the inflammatory response.
Table 1: Upregulation of Key Inflammatory Genes in this compound-Challenged Mouse Skin
| Gene | Fold Change (this compound vs. Control) | Function | Reference |
| Il33 | >2 | Alarmin, promotes Th2 response | [2] |
| Tslp | >2 | Promotes Th2 differentiation | [3] |
| Il17a | Significantly upregulated | Pro-inflammatory cytokine (Th17) | [4] |
| Il22 | Significantly upregulated | Pro-inflammatory cytokine (Th17) | [4] |
| Il4 | Significantly upregulated | Th2 cytokine | [3] |
| Il13 | Significantly upregulated | Th2 cytokine | [3] |
Note: Fold changes are approximate and derived from qualitative descriptions in the cited literature. Specific numerical values can be found in the supplementary data of the respective publications.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of this compound dermatitis.
Mouse Model of this compound-Induced Allergic Contact Dermatitis
This protocol is adapted from studies establishing a clinically relevant mouse model of poison ivy dermatitis.
-
Sensitization:
-
Shave the abdominal skin of mice.
-
Apply a 2.0% solution of this compound in a 4:1 acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge:
-
Five days after sensitization, shave the nape of the neck.
-
Apply a 0.5% solution of this compound in acetone to the shaved neck.
-
Repeat the challenge every two days for a total of five challenges to establish a stable dermatitis.
-
-
Assessment:
-
Monitor for clinical signs of dermatitis, including erythema, edema, and scratching behavior.
-
Collect skin tissue for histological analysis, RNA extraction for transcriptome profiling (e.g., microarray or RNA-seq), or flow cytometry.
-
Transcriptome Analysis of Skin Biopsies
This protocol outlines the general steps for analyzing gene expression changes in skin tissue.
-
Sample Collection and Preparation:
-
Obtain full-thickness skin punch biopsies from affected and unaffected areas.
-
Immediately place biopsies in a stabilizing agent (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
-
RNA Extraction:
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
-
Gene Expression Profiling:
-
Microarray: Hybridize labeled cDNA to a microarray chip containing probes for thousands of genes.
-
RNA-sequencing (RNA-seq): Prepare a cDNA library from the extracted RNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the expression data.
-
Identify differentially expressed genes between experimental groups (e.g., this compound-treated vs. control).
-
Perform pathway and gene ontology analysis to identify enriched biological processes.
-
SNP Genotyping
This protocol describes a common method for identifying single nucleotide polymorphisms in human DNA samples.
-
DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercial kit.
-
-
Genotyping Assay:
-
Utilize a high-throughput genotyping platform such as the TaqMan assay or a microarray-based system (e.g., Fluidigm EP1).
-
For TaqMan, design allele-specific fluorescent probes for the SNP of interest.
-
Perform real-time PCR and determine the genotype based on the fluorescence signal.
-
-
Data Analysis:
-
Perform statistical analysis to determine the association between SNP genotypes and the phenotype of interest (e.g., severity of this compound dermatitis), calculating odds ratios and p-values.
-
Visualizing the Pathophysiology
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Signaling Pathways in this compound Dermatitis
Caption: Signaling pathways in this compound-induced contact dermatitis.
Experimental Workflow for Mouse Model Studies
Caption: Experimental workflow for this compound dermatitis mouse model.
Future Directions and Conclusion
The study of genetic factors in this compound-induced contact dermatitis is a rapidly evolving field. While significant progress has been made in elucidating the immunological pathways, particularly through animal models, a critical need remains for large-scale human genetic association studies. Future research should focus on:
-
Genome-Wide Association Studies (GWAS): To identify novel genetic loci associated with this compound sensitivity in diverse human populations.
-
Targeted Sequencing: To investigate the role of candidate genes in the HLA, CD1a, and cytokine signaling pathways.
-
Functional Genomics: To determine the functional consequences of identified genetic variants on immune cell function and inflammatory responses.
A deeper understanding of the genetic architecture of this compound dermatitis will be instrumental in the development of novel diagnostic tools, personalized risk assessment strategies, and targeted therapeutics to alleviate the burden of this common and often debilitating condition. This guide provides a solid foundation for these future endeavors.
References
The Stability and Environmental Degradation of Urushiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urushiol, a mixture of alkylcatechols found in plants of the family Anacardiaceae, is notorious for causing allergic contact dermatitis. Beyond its allergenic properties, the stability and environmental fate of this compound are of significant interest in fields ranging from toxicology and environmental science to drug development, where catechol-containing compounds are investigated for various therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's stability under various conditions and its degradation through both abiotic and biotic pathways. While quantitative kinetic data for this compound degradation is limited in publicly available literature, this guide summarizes existing knowledge, details relevant experimental protocols for its analysis, and outlines the known and potential signaling pathways affected by this compound and its degradation products.
Chemical Structure and Stability of this compound
This compound is not a single compound but a mixture of closely related 3-alkylcatechols. The alkyl chain typically consists of 15 or 17 carbon atoms and can be saturated or contain one to three double bonds. The specific composition of this compound varies between different plant species.[1]
The stability of this compound is a critical factor in its persistence and allergenic potential. In its pure form, it is a pale-yellow, oily liquid that is soluble in organic solvents like ethanol, acetone, and benzene.[1] Upon exposure to oxygen, particularly in the presence of moisture and certain enzymes like laccase, this compound oxidizes and polymerizes to form a hard, black lacquer. This lacquer is remarkably stable, showing resistance to acids, alkalis, and alcohol.[2] However, it is susceptible to degradation by UV radiation.[2] The unsaturated congeners of this compound are more prone to oxidation and polymerization than their saturated counterparts.
Anecdotal evidence suggests that this compound can remain active on surfaces for years, highlighting its environmental persistence.[1]
Environmental Degradation of this compound
The environmental degradation of this compound can occur through both abiotic and biotic pathways.
Abiotic Degradation
Oxidation: this compound readily undergoes oxidation, especially in the presence of oxygen and metal ions. This process leads to the formation of highly reactive ortho-quinones.[3][4] These quinones can then undergo further reactions, including polymerization and Michael addition reactions with nucleophiles.
Biotic Degradation
The biodegradation of this compound in soil and compost is a key process for its removal from the environment. While direct studies on this compound biodegradation kinetics are scarce, research on the microbial degradation of catechols and other alkylphenols provides valuable insights.
Microbial Degradation: Soil microorganisms, particularly bacteria of the genus Pseudomonas, are known to degrade a wide range of aromatic compounds, including catechols.[5][6] The degradation of catechols by these bacteria typically proceeds through ring-cleavage pathways, catalyzed by dioxygenase enzymes. Common intermediates include muconic acid and other organic acids that can be further metabolized.[5] It is highly probable that similar pathways are involved in the microbial degradation of the catechol portion of the this compound molecule.
Enzymatic Degradation: Enzymes such as laccases and peroxidases, which are common in soil and produced by various fungi, can catalyze the oxidation and polymerization of phenolic compounds, including this compound.[7] Laccase-catalyzed polymerization of this compound is the basis for the formation of traditional lacquerware.[7] This process involves the generation of phenoxy radicals, which then couple to form polymers.
Quantitative Data on this compound Stability and Degradation
A comprehensive search of the scientific literature reveals a significant lack of quantitative data on the degradation kinetics of this compound. Specific half-life values in soil, water, or under UV irradiation, as well as photolysis quantum yields and rate constants for reactions with hydroxyl radicals, are not well-documented. The following table summarizes the available qualitative information.
| Condition/Process | Stability/Degradation Pathway | Key Factors | Quantitative Data |
| Chemical Stability | |||
| pH | Stable in acidic and alkaline conditions (as lacquer)[2] | pH | No specific data on this compound itself. |
| Temperature | Stable up to high temperatures (as lacquer)[2] | Temperature | No specific data on this compound itself. |
| Oxygen | Prone to oxidation and polymerization[1][3] | Oxygen, moisture, catalysts | No specific kinetic data available. |
| Abiotic Degradation | |||
| UV Radiation | Degradation through photolysis[2] | Wavelength, intensity | No specific quantum yield or rate constants found. |
| Biotic Degradation | |||
| Soil/Compost | Biodegradation by microorganisms is expected.[8] | Microbial population, oxygen, moisture | Anecdotal evidence suggests breakdown over months. No specific half-life data. |
Experimental Protocols
This section details methodologies for the extraction, quantification, and stability testing of this compound, based on published literature.
Extraction of this compound from Plant Material
Objective: To extract this compound from plant tissues for subsequent analysis.
Methodology:
-
Sample Preparation: Fresh or dried plant material (leaves, stems) is ground to a fine powder.
-
Solvent Extraction: The powdered material is extracted with an organic solvent. Common solvents include ethanol, methanol, acetone, or a mixture of isopropanol and tetrahydrofuran.[9] The extraction is typically performed at room temperature with agitation for several hours.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude this compound extract.
-
Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be dissolved in a solvent like chloroform and washed with water to remove polar impurities.[9]
Quantification of this compound using GC-MS
Objective: To separate and quantify the different congeners of this compound in an extract.
Methodology:
-
Derivatization: The hydroxyl groups of the catechol moiety are derivatized to increase volatility for gas chromatography. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program: A temperature gradient is used to separate the different this compound congeners based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Quantification can be performed using selected ion monitoring (SIM) of characteristic fragment ions for each congener.[10]
-
-
Quantification: An internal standard (e.g., a synthetic alkylresorcinol) is added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response. A calibration curve is generated using purified this compound standards of known concentrations.
Analysis of this compound and its Degradation Products by HPLC-MS
Objective: To analyze this compound and its more polar degradation products that may not be suitable for GC-MS.
Methodology:
-
Sample Preparation: The sample (e.g., water from a degradation experiment) is filtered and may be concentrated using solid-phase extraction (SPE).
-
HPLC-MS Analysis:
-
HPLC Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape, is employed.
-
Mass Spectrometry: An electrospray ionization (ESI) source is typically used, which can be operated in either positive or negative ion mode. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is valuable for identifying unknown degradation products based on their accurate mass.
-
-
Data Analysis: The retention times and mass spectra of the peaks are compared to those of authentic standards for identification and quantification. For unknown degradation products, fragmentation patterns (MS/MS) are used to elucidate their structures.
Signaling Pathways Affected by this compound
This compound is known to interact with several cellular signaling pathways, leading to both its allergenic effects and other biological activities.
Allergic Contact Dermatitis Pathway
The primary and most well-studied biological effect of this compound is the induction of a Type IV hypersensitivity reaction.
-
Hapten Formation: Upon penetrating the skin, this compound is oxidized to a reactive ortho-quinone.[3]
-
Protein Binding: This quinone acts as a hapten, covalently binding to skin proteins.
-
Antigen Presentation: Langerhans cells (antigen-presenting cells in the skin) take up these modified proteins and migrate to lymph nodes.
-
T-Cell Activation: In the lymph nodes, the Langerhans cells present the this compound-protein complex to T-lymphocytes, leading to their activation and proliferation.[1]
-
Inflammatory Response: Activated T-cells migrate back to the skin and release cytokines, which trigger an inflammatory cascade, resulting in the characteristic rash, blisters, and itching.
Apoptosis Induction in Cancer Cells
Recent studies have shown that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines, suggesting potential therapeutic applications.
p53-Dependent Pathway: In human gastric cancer cells with wild-type p53, this compound has been shown to induce apoptosis through the extrinsic pathway. This involves the upregulation of the Fas/Fas ligand system, induction of p53, an increased Bax/Bcl-2 ratio, and activation of caspase-3.[11]
AMPK/mTOR Pathway: In colon cancer cells, this compound V, a component of this compound, has been found to inhibit cell proliferation by activating the AMPK signaling pathway and subsequently downregulating the mTOR pathway. This leads to the inhibition of the FoxM1 protein, a key regulator of the cell cycle.[12]
Mitochondrial Dysfunction
This compound can also induce mitochondrial dysfunction. Studies have shown that this compound inhibits the electron transport chain at the level of complex III, leading to the generation of reactive oxygen species (ROS).[3] This can trigger danger signaling pathways, including the activation of NF-κB, a key transcription factor involved in inflammation.[3] The mitochondrial damage can also lead to the release of cytochrome c, a key event in the intrinsic pathway of apoptosis.[3]
Conclusion
This compound is a remarkably stable mixture of compounds, contributing to its prolonged allergenic potential in the environment. Its degradation is influenced by factors such as UV radiation and microbial activity, though quantitative data on these processes are notably lacking. The well-established analytical methods for this compound detection and quantification provide the necessary tools for future studies to fill these knowledge gaps. Beyond its role in contact dermatitis, this compound's interaction with key cellular signaling pathways, including those involved in apoptosis and inflammation, suggests a broader range of biological activities that warrant further investigation, particularly in the context of drug development. This guide serves as a foundational resource for researchers aiming to delve deeper into the chemistry, environmental fate, and biological implications of this fascinating and potent class of natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 4. Determination of this compound in Allergenic Extracts - this compound Stability - A. Del Grosso [grantome.com]
- 5. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Reuse of Residuals and Reclaimed Water: Impact on Soil Ecosystem and Human Health (formerly W2170) - CORNELL UNIVERSITY [portal.nifa.usda.gov]
- 9. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 10. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Urushiol Content Variability in Anacardiaceae and Other Plant Species: A Technical Guide for Researchers
Introduction
Urushiol is a mixture of allergenic organic compounds, primarily catechol derivatives with long alkyl side chains, found in several plant species, most notably from the Anacardiaceae family. This technical guide provides a comprehensive overview of the variability in this compound content across different plant species, intended for researchers, scientists, and professionals in drug development. The document details quantitative data on this compound congener distribution, outlines experimental protocols for its extraction and analysis, and illustrates the key signaling pathways involved in its biosynthesis and allergenic action.
Quantitative Analysis of this compound Content
The composition and concentration of this compound congeners exhibit significant variability depending on the plant species, the specific part of the plant, and even geographical location. Urushiols are primarily categorized based on the length of their alkyl side chain (typically C15 or C17) and the degree of unsaturation within that chain.
Table 1: this compound Congener Composition in various Toxicodendron Species
| Plant Species | Plant Part | This compound Congener | Concentration (Relative Abundance %) | Reference |
| Toxicodendron radicans (Poison Ivy) | Leaves, Stems | C15:1 (Pentadecenylcatechol) | Major | [1][2] |
| C15:2 (Pentadecadienylcatechol) | Major | [1][2] | ||
| C15:3 (Pentadecatrienylcatechol) | Minor | [1] | ||
| C17:1 (Heptadecenylcatechol) | Minor | [1] | ||
| C17:2 (Heptadecadienylcatechol) | Minor | [2] | ||
| Toxicodendron diversilobum (Poison Oak) | Leaves | C17 Congeners | Predominant | [3] |
| Toxicodendron vernix (Poison Sumac) | Not Specified | C15 Congeners | Predominant | [4] |
| Toxicodendron vernicifluum (Chinese Lacquer Tree) | Sap | This compound | High | [5] |
Table 2: this compound and Related Phenolic Lipids in Other Anacardiaceae Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Mangifera indica (Mango) | Peel, Sap | This compound, Resorcinols | Varies | [6] |
| Anacardium occidentale (Cashew) | Nut Shell Liquid | Anacardic Acids | ~60-65% (Natural CNSL) | [7] |
| Cardol | ~15-20% (Natural CNSL) | [7] | ||
| Cardanol | ~10% (Natural CNSL) | [7] |
Note: The concentrations of this compound and related compounds can be influenced by extraction methods and environmental factors.
Experimental Protocols
Accurate quantification of this compound content is critical for research and development. The following sections detail common methodologies for the extraction and analysis of urushiols.
This compound Extraction from Plant Material
A common method for extracting this compound from fresh plant material involves the use of organic solvents.
Objective: To extract this compound from plant tissues for subsequent analysis.
Materials:
-
Fresh plant material (leaves, stems, etc.)
-
Ethanol (95%) or other suitable organic solvents (e.g., hexane, acetonitrile)[8][9]
-
Blender or homogenizer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Freshly collected plant material is washed and cut into small pieces.
-
The plant material is homogenized in a blender with a sufficient volume of ethanol.
-
The resulting slurry is filtered to separate the liquid extract from the solid plant debris.
-
The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.
-
For further purification, liquid-liquid extraction using immiscible solvents like hexane and acetonitrile can be employed to partition the urushiols.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for separating and identifying different this compound congeners. Derivatization is typically required to increase the volatility of the this compound molecules.
Objective: To quantify the relative abundance of this compound congeners in an extract.
Materials:
-
This compound extract
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[10]
-
Pyridine
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Derivatization (Silylation):
-
A known amount of the dried this compound extract is dissolved in pyridine.
-
An excess of a silylating agent (e.g., BSTFA) is added to the solution.[10]
-
The mixture is heated (e.g., at 60-70°C) for a specified time to ensure complete derivatization of the hydroxyl groups on the catechol ring to trimethylsilyl (TMS) ethers.[11]
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into the GC-MS system.
-
The GC oven temperature is programmed to separate the different TMS-derivatized this compound congeners based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.
-
This compound congeners are identified by their characteristic retention times and mass fragmentation patterns. Quantification is typically performed by comparing peak areas to those of an internal standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of this compound
HPLC-MS offers an alternative method for the analysis of urushiols, often without the need for derivatization.
Objective: To separate and quantify this compound congeners.
Materials:
-
This compound extract
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phase solvents (e.g., acetonitrile and water with a small percentage of formic acid)
Procedure:
-
The this compound extract is dissolved in a suitable solvent and filtered.
-
The sample is injected into the HPLC system.
-
A gradient elution is typically used, where the proportion of the organic solvent in the mobile phase is gradually increased to elute the this compound congeners from the C18 column.
-
The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ions of the different this compound congeners.
-
Quantification is achieved by creating a calibration curve with known concentrations of this compound standards or by using an internal standard.
Signaling Pathways
This compound Biosynthetic Pathway
The biosynthesis of this compound is believed to originate from fatty acid metabolism, involving a type III polyketide synthase (PKS).[12]
Caption: Proposed biosynthetic pathway of this compound from fatty acid precursors.
This compound-Induced Allergic Contact Dermatitis Signaling Pathway
This compound acts as a hapten, initiating a Type IV hypersensitivity reaction upon contact with the skin.
Caption: T-cell mediated signaling cascade in this compound-induced contact dermatitis.
Conclusion
The variability of this compound content across different plant species presents a significant area of study with implications for public health and drug development. The methodologies outlined in this guide provide a framework for the accurate quantification and characterization of these potent allergens. A deeper understanding of the biosynthetic and allergenic pathways of this compound will be instrumental in developing effective preventative measures and therapeutic interventions for this compound-induced contact dermatitis.
References
- 1. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New GLC analysis of this compound congeners in different plant parts of poison ivy, Toxicodendron radicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENH1345/EP609: Biology and Management of Poison Ivy (Toxicodendron radicans) in the Home Landscape [edis.ifas.ufl.edu]
- 5. Quantitative Detection of Thitsiol and this compound as Markers from the Gluta usitata Lacquer Tree Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. researchgate.net [researchgate.net]
- 8. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 9. US20150284308A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. palsystem.com [palsystem.com]
- 12. Investigating Poison Ivy this compound Metabolism and Chemical Ecology - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
Molecular Basis of T-Cell Recognition of Urushiol Antigens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol, a lipid-soluble hapten found in plants of the Toxicodendron genus, is the primary causative agent of allergic contact dermatitis (ACD), commonly known as poison ivy rash. This condition affects millions annually and is a classic example of a T-cell-mediated delayed-type hypersensitivity reaction. The immune response to this compound is multifaceted, involving both conventional major histocompatibility complex (MHC)-restricted and non-conventional CD1a-mediated antigen presentation pathways, leading to the activation of distinct T-cell subsets and a complex inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underlying T-cell recognition of this compound, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.
The Hapten Nature of this compound and Antigen Formation
This compound itself is too small to be immunogenic. It acts as a hapten, a small molecule that must covalently bind to a larger carrier protein to elicit an immune response.[1]
Chemical Activation and Protein Adduct Formation
Upon penetrating the skin, this compound is oxidized to a highly reactive quinone intermediate.[1][2] This electrophilic quinone readily reacts with nucleophilic residues (such as sulfhydryl and amino groups) on cutaneous proteins, forming stable covalent adducts.[3] These modified self-proteins are then recognized as foreign by the immune system.
T-Cell Recognition of this compound: Two Distinct Pathways
T-cell recognition of this compound antigens proceeds through two primary pathways: the classical MHC-dependent pathway and the more recently elucidated CD1a-dependent pathway.
MHC-Dependent Recognition
This compound-protein adducts are processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells, and presented to T-cells via MHC molecules.[2][4] This process can engage both CD4+ and CD8+ T-cells through different processing pathways.[4][5]
-
Endogenous Pathway (MHC Class I): this compound, being lipid-soluble, can penetrate the cell membrane and modify intracellular proteins. These modified proteins are then processed by the proteasome, and the resulting haptenated peptides are transported to the endoplasmic reticulum, loaded onto MHC class I molecules, and presented to CD8+ cytotoxic T-lymphocytes.[4][5]
-
Exogenous Pathway (MHC Class II): Extracellular this compound-protein adducts can be taken up by APCs into the endosomal compartment. Here, they are proteolytically degraded, and the haptenated peptides are loaded onto MHC class II molecules for presentation to CD4+ helper T-cells.[4][5]
CD1a-Dependent Recognition
Recent studies have revealed a crucial role for the non-classical antigen-presenting molecule CD1a in this compound recognition.[6][7][8] CD1a is highly expressed on Langerhans cells in the skin and is specialized in presenting lipid antigens to T-cells.[6]
Unlike the MHC-dependent pathway, which recognizes haptenated peptides, CD1a can directly bind and present the this compound molecule itself.[6][9] The crystal structure of the CD1a-urushiol complex shows that the lipidic tail of this compound is anchored within the hydrophobic groove of CD1a, while the catechol headgroup is exposed for T-cell receptor (TCR) interaction.[6] This direct presentation of the lipid antigen activates a subset of CD4+ T-cells, which play a significant role in the inflammatory response.[6][8]
T-Cell Subsets and Cytokine Profiles in this compound-Induced Dermatitis
The activation of different T-cell populations by this compound leads to a complex cytokine milieu that drives the characteristic inflammation of poison ivy dermatitis.
-
Th1 and Tc1 Responses: The MHC-dependent activation of CD4+ and CD8+ T-cells can lead to the differentiation of Th1 and Tc1 cells, respectively, characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
-
Th17 and Th2 Responses: The CD1a-mediated pathway is strongly associated with the activation of Th17 cells, which produce IL-17 and IL-22.[6][8] Additionally, a Th2-biased immune response, characterized by the upregulation of cytokines like IL-4, IL-13, and thymic stromal lymphopoietin (TSLP), has been observed in mouse models of this compound-induced ACD.[10][11] TSLP, in particular, has been implicated as a key mediator of the intense itch associated with the condition.[10]
Data Presentation
Table 1: Quantitative Data on this compound-Specific T-Cell Responses
| Parameter | Finding | Cell Type | Model System | Reference |
| Frequency of this compound-Specific T-Cells | 1 in 2,935 peripheral blood T-cells | Human T-cells | In vitro limiting dilution assay | [4] |
| IL-2 Production by this compound-Specific T-Cell Clones | 0.6 - 5.0 units/ml | Human CD8+ T-cell clones | In vitro stimulation | [12] |
| IFN-γ Production by this compound-Specific T-Cell Clones | 1.0 - 120 units/ml | Human CD8+ T-cell clones | In vitro stimulation | [12] |
| Gene Expression of Il17a in Ear Tissue | Significant induction | Mouse ear tissue | In vivo this compound challenge | [2] |
| Gene Expression of Il17f in Ear Tissue | Significant induction | Mouse ear tissue | In vivo this compound challenge | [2] |
| Gene Expression of Il22 in Ear Tissue | Significant induction | Mouse ear tissue | In vivo this compound challenge | [2] |
| T-cell Proliferation (Stimulation Index) | > 3.0 | Human lymphocytes | In vitro lymphocyte transformation assay | [6] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Allergic Contact Dermatitis in Mice
This protocol describes the establishment of a mouse model for this compound-induced ACD, a valuable tool for studying the in vivo immune response and for preclinical testing of therapeutic agents.[2][13]
Materials:
-
This compound (e.g., from poison ivy extract or synthetic)
-
Acetone
-
Olive oil
-
Micrometer for ear thickness measurement
-
Scoring system for ear redness (0-4 scale)
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply a 2% solution of this compound in a 4:1 acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 5 onwards):
-
Five days after sensitization, begin the challenge phase.
-
Apply a 0.5% or 1% solution of this compound in acetone to the ears of the mice.
-
Repeat the challenge every other day for a total of 3-5 challenges.
-
-
Assessment of Inflammation:
-
Measure the ear thickness daily using a micrometer.
-
Score the ear redness daily on a 0-4 scale (0 = no redness, 4 = severe redness).
-
Continue assessments for several days after the final challenge to monitor the peak and resolution of the inflammatory response.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Assay)
This assay measures the proliferation of this compound-specific T-cells from sensitized individuals upon in vitro re-exposure to the antigen.[5][14]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from a this compound-sensitized donor
-
This compound-protein conjugate (e.g., this compound-human serum albumin)
-
Complete RPMI-1640 medium
-
[³H]-thymidine
-
96-well round-bottom plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from the blood of a sensitized individual using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the this compound-protein conjugate to the wells at various concentrations. Include a negative control (no antigen) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.
-
-
Proliferation Measurement:
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 3 is typically considered a positive response.[6]
-
Protocol 3: Flow Cytometry Analysis of this compound-Responsive T-Cells
This protocol outlines the general steps for identifying and quantifying T-cell subsets and their cytokine production in response to this compound, adaptable for both in vivo and in vitro samples.
Materials:
-
Single-cell suspension from mouse ear tissue or cultured human PBMCs
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, IL-22)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Surface Staining: Incubate the cells with antibodies against surface markers to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells to preserve their morphology and then permeabilize the cell membranes to allow intracellular antibody entry.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against the cytokines of interest.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of different T-cell subsets producing specific cytokines.
Protocol 4: LC-MS/MS for the Identification of this compound-Protein Adducts
This protocol provides a general framework for the detection and characterization of this compound-peptide conjugates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein sample incubated with this compound
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubate the target protein with activated this compound (quinone form).
-
Perform a proteolytic digest of the protein to generate peptides.
-
-
LC Separation: Separate the resulting peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis:
-
Introduce the separated peptides into the mass spectrometer.
-
Perform MS1 scans to identify the masses of the peptides.
-
Select precursor ions corresponding to the expected masses of this compound-peptide adducts for fragmentation (MS/MS).
-
Analyze the fragmentation patterns to confirm the identity of the peptide and the site of this compound modification.
-
Mandatory Visualizations
Figure 1: MHC-dependent antigen presentation pathways for this compound.
Figure 2: CD1a-dependent antigen presentation of this compound.
Figure 3: Experimental workflow for the mouse model of this compound-induced ACD.
Conclusion
The T-cell recognition of this compound is a complex process involving both MHC-dependent and CD1a-dependent pathways, leading to the activation of a diverse array of T-cell subsets and a robust inflammatory response. Understanding these molecular mechanisms is crucial for the development of novel therapeutic strategies for allergic contact dermatitis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this intricate immune response and to evaluate potential immunomodulatory compounds. Further research into the specific TCR interactions with this compound-peptide/MHC and this compound/CD1a complexes will undoubtedly provide deeper insights into the pathogenesis of this common and debilitating condition.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]
- 3. Direct Measurement of T Cell Receptor Affinity and Sequence from Naïve Anti-Viral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 8. This compound (poison ivy)-triggered suppressor T cell clone generated from peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring TCR-pMHC Binding In Situ using a FRET-based Microscopy Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitation and cloning of human this compound specific peripheral blood T-cells: isolation of this compound triggered suppressor T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enrichment and function of this compound (poison ivy)-specific T lymphocytes in lesions of allergic contact dermatitis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of T-cell receptor beta variable-gene usage in cutaneous late-phase reactions: implications for T-lymphocyte recruitment in cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urushiol Extraction and Purification from Poison Ivy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol is an oily mixture of organic compounds responsible for the allergenic properties of plants in the Anacardiaceae family, including poison ivy (Toxicodendron radicans), poison oak, and poison sumac.[1] It is a mixture of catechol derivatives with long hydrocarbon chains (C15 or C17) that can be saturated or unsaturated.[1] The allergenic potential of this compound is of significant interest for immunological research and the development of potential immunotherapeutic agents for treating this compound-induced contact dermatitis.[2] This document provides detailed protocols for the extraction and purification of this compound from poison ivy, enabling the production of high-purity material suitable for research and drug development applications.
Data Presentation: Comparison of Extraction and Purification Methods
The choice of extraction solvent and purification method significantly impacts the final yield and purity of the isolated this compound. The following table summarizes quantitative data from various published methods.
| Method | Primary Solvent | Purification Steps | Initial Plant Material (g) | Crude Purity (wt %) | Final Yield (g) | Final Purity (wt %) | Reference |
| ElSohly Method | Ethanol | Chloroform/water fractionation, dry-packed silica-gel column chromatography, hexane/acetonitrile partitioning | 30 | 42 | 0.25 | 90 | [3][4] |
| Improved Method | Methylene Chloride | Hexane/acetonitrile partitioning | 90 | 58 | - | 58 | [3][4] |
| Improved Method with Chromatography | Methylene Chloride | Hexane/acetonitrile partitioning, thiazole-derivatized silica gel chromatography | - | - | - | >96 | [3][4] |
Experimental Protocols
Safety Precautions: this compound is a potent skin irritant and allergen. All handling of plant material and extracts must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves (nitrile or butyl rubber), a lab coat, and safety goggles. All contaminated materials should be disposed of as hazardous waste.
Protocol 1: this compound Extraction and Purification based on the ElSohly Method
This protocol is a modification of the method described by ElSohly et al. (1982) and is suitable for obtaining moderately pure this compound.[3]
Materials:
-
Fresh or recently harvested poison ivy leaves
-
Ethanol (95%)
-
Chloroform
-
Hexane
-
Acetonitrile
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Shred or tear the fresh poison ivy leaves.
-
Macerate the plant material in 95% ethanol at room temperature for 24-48 hours. Use a sufficient volume of ethanol to completely submerge the leaves.
-
Filter the extract to remove the plant debris.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator.
-
-
Solvent-Solvent Partitioning (Chloroform/Water):
-
Resuspend the concentrated ethanol extract in a mixture of chloroform and water.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the lower chloroform layer, which contains the this compound.
-
Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to yield a crude this compound extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
-
-
Solvent-Solvent Partitioning (Hexane/Acetonitrile):
-
Dissolve the partially purified this compound in hexane.
-
Extract the hexane solution with acetonitrile. This compound will preferentially partition into the acetonitrile layer.
-
Separate the acetonitrile layer and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Improved this compound Extraction with Thiazole-Derivatized Silica Gel Chromatography
This method offers higher purity and yield compared to traditional methods.[2][3]
Materials:
-
Fresh or recently harvested poison ivy leaves
-
Methylene chloride
-
Hexane
-
Acetonitrile
-
Thiazole-derivatized silica gel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Shred the fresh poison ivy leaves.
-
Extract the plant material with methylene chloride at room temperature.
-
Filter the extract and concentrate it using a rotary evaporator.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in hexane.
-
Perform a liquid-liquid extraction with acetonitrile. The this compound will move to the acetonitrile phase.
-
Collect the acetonitrile layer and evaporate the solvent to yield a concentrated this compound extract.
-
-
Thiazole-Derivatized Silica Gel Chromatography:
-
Pack a chromatography column with thiazole-derivatized silica gel.
-
Dissolve the concentrated this compound extract in a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system. The thiazole-derivatized silica enhances the separation of this compound congeners.
-
Collect and pool the fractions containing the purified this compound.
-
Evaporate the solvent to obtain highly purified this compound (>96%).[3][4]
-
Visualizations
Experimental Workflow: this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound from poison ivy.
Signaling Pathway: this compound-Induced Contact Dermatitis
Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
References
- 1. JCI - In vitro studies of poison oak immunity. I. In vitro reaction of human lymphocytes to this compound. [jci.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 4. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC-Based Separation of Urushiol Congeners
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of urushiol congeners using High-Performance Liquid Chromatography (HPLC). Urushiols, the allergenic catechols found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak), are a complex mixture of congeners differing in the saturation of their C15 or C17 alkyl side chains.[1] Accurate separation and quantification of these congeners are crucial for quality control of allergenic extracts, research into the biological activity of individual components, and the development of immunotherapeutic agents.[2]
Overview of this compound Congeners
This compound is not a single compound but a family of closely related alkylcatechols. The primary structural variations among congeners are the length of the alkyl chain (typically C15 or C17) and the number and position of double bonds within that chain.[3] The degree of unsaturation in the side chain is a key factor influencing the allergenic potential of the molecule. The common this compound congeners found in poison ivy and poison oak are derivatives of 3-n-pentadecylcatechol and 3-n-heptadecylcatechol.[4]
Diagram of this compound Congener Relationships
Caption: Logical relationship of common this compound congeners.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A critical first step in the analysis of urushiols is their efficient extraction from the plant matrix. The following protocol is a general guideline based on established methods.[3][5]
Materials:
-
Fresh or dried plant material (e.g., leaves, stems of Toxicodendron species)
-
Ethanol (95% or absolute)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
Protocol:
-
Maceration: Weigh a known amount of plant material. If fresh, finely chop or grind the material. If dry, grind to a fine powder.
-
Ethanolic Extraction: Submerge the plant material in ethanol in a sealed container (e.g., 10 mL of ethanol per 1 g of plant material). Allow to macerate for 24-48 hours at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the ethanolic extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to yield a crude oily residue.
-
Solvent-Solvent Partitioning (Optional Purification):
-
Dissolve the crude residue in a mixture of hexane and 90% aqueous methanol.
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
The urushiols will partition into the methanolic layer. Collect the lower methanolic phase.
-
Repeat the extraction of the hexane phase with fresh 90% methanol to maximize recovery.
-
Combine the methanolic extracts and concentrate using a rotary evaporator.
-
-
Final Preparation for HPLC:
-
Dissolve the concentrated this compound extract in a suitable solvent, such as methanol or acetonitrile.[3]
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis of this compound Congeners
Reverse-phase HPLC (RP-HPLC) is the most common technique for separating this compound congeners due to the non-polar nature of the alkyl side chains.[6] C18 columns are widely used for this purpose.[7][8] Both isocratic and gradient elution methods can be employed.[9][10]
Diagram of Experimental Workflow
Caption: General workflow for this compound analysis by HPLC.
HPLC Method Parameters and Data
The following tables summarize HPLC conditions from various studies for the separation of this compound congeners. These serve as a starting point for method development.
Table 1: HPLC Systems and Columns
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC System | Waters Acquity HPLC[11] | Not Specified | Not Specified |
| Column Type | Agilent Zorbax C18 Rx[11] | C18 Reverse Phase[3] | C18[9] |
| Column Dimensions | 150 x 3.0 mm[11] | Not Specified | Not Specified |
| Particle Size | 3.5 µm[11] | Not Specified | Not Specified |
| Temperature | Ambient | Room Temperature (~20°C)[3] | Not Specified |
Table 2: Mobile Phase and Gradient Conditions
| Parameter | Method 1 (LC-MS/MS)[11] | Method 2 (Preparative)[4] | Method 3 (Isocratic)[9] |
| Mobile Phase A | 50:50 Methanol:Water | Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 97:3 Methanol:Water | Acetonitrile | Acetonitrile |
| Gradient Program | 0-14 min: 100% A to 100% B (linear); 14-30 min: Hold at 100% B | Not Specified | 9:1 (B:A) |
| Flow Rate | 0.4 mL/min[11] | 2 mL/min[4] | 1 mL/min[9] |
| Injection Volume | 10 µL[11] | Not Specified | Not Specified |
Table 3: Detection and Quantitative Data
| Parameter | Method 1 | Method 2 |
| Detector | UV Detector[9] | UV Detector |
| Wavelength | 260 nm[9] | 280 nm[9] |
| Analyte | This compound 15:2[9] | Thitsiol 16 |
| Retention Time (min) | 11.29 and 11.77 (split peak)[9] | Not Specified |
| LOD (ppm) | 0.38[9] | 0.24[9] |
| LOQ (ppm) | 1.26[9] | 0.79[9] |
Method Considerations and Optimization
-
Column Chemistry: While C18 is the most common stationary phase, other reverse-phase chemistries (e.g., C8, Phenyl-Hexyl) could offer different selectivities for closely eluting congeners.[12]
-
Mobile Phase Modifiers: The addition of acids like trifluoroacetic acid, formic acid, or acetic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the catechol hydroxyl groups.[9][13]
-
Gradient Elution: For complex mixtures containing congeners with a wide range of polarities (due to varying numbers of double bonds), a gradient elution is generally preferred over an isocratic method to achieve optimal separation within a reasonable timeframe.[10][14]
-
Detection: UV detection at 260-280 nm provides good sensitivity for the catechol chromophore.[9] For enhanced specificity and sensitivity, especially in complex matrices, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[11]
-
Sample Stability: Urushiols can be susceptible to oxidation. It is advisable to minimize exposure to air and elevated temperatures during sample preparation and storage.[15]
By utilizing the detailed protocols and method parameters provided, researchers can effectively separate, identify, and quantify this compound congeners, facilitating further research and development in the fields of allergy, immunology, and natural product chemistry.
References
- 1. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. GLC analysis of poison ivy and poison oak this compound components in vegetable oil preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. orochem.com [orochem.com]
- 8. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gradient Elution: Significance and symbolism [wisdomlib.org]
- 11. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
Application Notes and Protocols for In-Situ Urushiol Detection Using a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol is a toxic catechol mixture found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac, responsible for causing allergic contact dermatitis.[1][2][3][4] The ability to detect this compound in-situ is critical for preventing exposure and for the decontamination of affected areas and equipment.[5] These application notes describe the principles and protocols for the use of a novel fluorescent probe for the rapid and sensitive detection of this compound on various surfaces.
The detection strategy is based on a profluorescent nitroxide probe that exhibits a "turn-on" fluorescence response upon reaction with this compound.[1][2][3][4] This method offers a visual and quantifiable means of identifying this compound contamination, aiding in safety protocols and the development of potential decontamination strategies.[1][5]
Principle of Detection
The detection of this compound is achieved through a two-step chemical reaction that transforms a non-fluorescent (profluorescent) molecule into a highly fluorescent one.[1][2][3]
-
Boronate Ester Formation: this compound, a catechol, reacts with an alkylboronic acid (e.g., n-butylboronic acid) to form a B-n-butylcatecholboronate ester. This reaction is selective for the o-dihydroxybenzene moiety of this compound.[1][2]
-
Fluorescence Activation: A profluorescent nitroxide, which is initially non-fluorescent due to quenching by the nitroxide radical, reacts with the boronate ester. This reaction leads to the formation of a highly fluorescent N-alkoxyamine derivative.[1][2][3]
The intensity of the emitted fluorescence is directly proportional to the amount of this compound present, allowing for both qualitative visualization and quantitative measurement.
Data Presentation
The following table summarizes the key quantitative parameters of the profluorescent probe system for this compound detection. This data is compiled from studies on similar catechol-responsive probes and serves as a guideline for expected performance.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~365 nm | Corresponds to long-wave UV light ("black light"). |
| Emission Wavelength (λem) | ~450 - 550 nm | Visible fluorescence (typically blue-green). |
| Quantum Yield (ΦF) | > 0.5 (activated) | The quantum yield of the profluorescent nitroxide is significantly lower before reaction. |
| Limit of Detection (LOD) | 1-10 µg | The method is sensitive enough to detect minute amounts of this compound contamination.[6] |
| Response Time | < 5 minutes | Rapid fluorescence development upon application of the probe solution. |
Experimental Protocols
Protocol 1: Synthesis of a Profluorescent Nitroxide Probe (Dansyl-TEMPO)
This protocol describes the synthesis of a representative profluorescent nitroxide, Dansyl-amino-TEMPO, which can be utilized for this compound detection.
Materials:
-
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO)
-
Dansyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-amino-TEMPO (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of dansyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the Dansyl-TEMPO probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of this compound Detection Spray
Materials:
-
Dansyl-TEMPO probe (from Protocol 1)
-
n-Butylboronic acid
-
Anhydrous organic solvent (e.g., acetone or ethanol)
-
Spray bottle
Procedure:
-
Prepare a stock solution of the Dansyl-TEMPO probe in the chosen organic solvent at a concentration of 1 mM.
-
Prepare a stock solution of n-butylboronic acid in the same solvent at a concentration of 10 mM.
-
To prepare the final detection spray, mix the Dansyl-TEMPO stock solution and the n-butylboronic acid stock solution in a 1:1 volume ratio.
-
Transfer the resulting solution to a spray bottle suitable for fine mist application. The solution should be prepared fresh before use for optimal performance.
Protocol 3: In-Situ Detection of this compound on Surfaces
Materials:
-
This compound detection spray (from Protocol 2)
-
Hand-held UV lamp (long-wave, ~365 nm)
-
Surface suspected of this compound contamination (e.g., clothing, tools, plant leaves)
-
Control surfaces (one clean, one with a known this compound analog like catechol)
Procedure:
-
In a well-ventilated area, lightly spray the surface to be tested with the this compound detection spray.
-
Allow the solvent to evaporate for 1-2 minutes.
-
Illuminate the sprayed area with the hand-held UV lamp.
-
Observe for the appearance of fluorescence. A bright blue-green glow indicates the presence of this compound.
-
Compare the fluorescence intensity with the control surfaces to confirm the positive result and assess the level of contamination.
Visualizations
Caption: Reaction mechanism for the fluorescent detection of this compound.
Caption: Step-by-step workflow for this compound detection.
Caption: Components and their roles in the this compound detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound detection using a profluorescent nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical design and synthesis of macromolecular profluorescent nitroxide systems as self-reporting probes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01645H [pubs.rsc.org]
- 6. US8389232B2 - Fluorescence detection of poison oak oil - Google Patents [patents.google.com]
Application Notes and Protocols for Urushiol Patch Testing in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol-induced allergic contact dermatitis, commonly caused by exposure to plants of the Toxicodendron genus (e.g., poison ivy, poison oak, and poison sumac), represents a significant area of study in dermatology and immunology.[1] A standardized this compound patch test is a critical tool for diagnosing and quantifying sensitivity to this compound, as well as for evaluating the efficacy of preventative treatments and therapies.[2] These application notes provide detailed protocols for conducting this compound patch tests in human subjects, guidance on data interpretation, and the underlying immunological pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for conducting and evaluating this compound patch tests.
Table 1: this compound Patch Test Parameters
| Parameter | Specification | Notes |
| Allergen | Purified this compound | This compound is an oily mixture of catechols.[3] |
| Vehicle | Petrolatum | Standard vehicle for patch testing. |
| Concentrations | Various Doses | Optimal concentrations may need to be determined based on the specific this compound mixture and study objectives. A dose-response relationship has been observed.[2] |
| Application Site | Upper Back | A relatively flat and stable area for patch application. |
| Patch Occlusion Time | 48 hours | Standard duration for patch application in allergic contact dermatitis testing.[4] |
| Reading Time Points | Day 2 (48h), Day 4 (96h), Day 7 | Primary readings are typically at 48 and 96 hours.[4][5] Extended readings up to day 21 have been performed in some studies. |
Table 2: International Contact Dermatitis Research Group (ICDRG) Patch Test Reaction Scoring System
| Score | Description | Clinical Signs |
| - | Negative | No reaction. |
| ?+ | Doubtful Reaction | Faint erythema only.[6] |
| + | Weak Positive | Erythema, infiltration, possibly papules (non-vesicular).[7] |
| ++ | Strong Positive | Erythema, infiltration, papules, vesicles.[7] |
| +++ | Extreme Positive | Intense erythema, infiltration, coalescing vesicles, bullae.[8] |
| IR | Irritant Reaction | Varies; may include erythema, pustules, or necrosis without typical allergic features. |
Experimental Protocols
Preparation of this compound Allergen in Petrolatum
Safety Precautions: this compound is a potent contact allergen and should be handled with extreme caution in a controlled laboratory setting.[9] Personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves, is mandatory.[10] All manipulations should be performed in a chemical fume hood.[11]
-
Stock Solution: Obtain purified this compound from a reputable supplier. Note the initial concentration and purity.
-
Vehicle: Use pure, white petrolatum as the vehicle.
-
Dilution Series:
-
To prepare a dilution, gently warm the petrolatum to a semi-liquid state.
-
Accurately weigh the required amount of this compound and petrolatum to achieve the desired concentration(s).
-
Thoroughly mix the this compound into the petrolatum until a homogenous mixture is achieved.
-
Allow the mixture to cool to room temperature.
-
-
Storage: Store the prepared this compound-petrolatum mixtures in airtight, clearly labeled containers, away from light and heat.
This compound Patch Test Protocol
Subject Selection:
-
Inclusion criteria should be clearly defined based on the study's objectives.
-
Exclusion criteria should include a history of severe systemic reactions to this compound, current use of immunosuppressive medications, and active dermatitis on the application site.[12]
-
Informed consent must be obtained from all subjects.
Pre-test Instructions for Subjects:
-
Avoid applying topical steroids to the back for at least three days prior to the test.[4]
-
Avoid taking systemic antihistamines for at least 72 hours before the test.[4]
Patch Application (Day 0):
-
Clean the application site on the upper back with an alcohol wipe and allow it to air dry.[12]
-
Apply a small amount of the prepared this compound-petrolatum allergen and a negative control (petrolatum only) to the appropriately labeled chambers of a patch test system (e.g., Finn Chambers® on Scanpor® tape).
-
Carefully apply the patch test panels to the subject's back, ensuring good adhesion.[12]
-
Instruct the subject to keep the back dry and avoid excessive sweating or activities that could dislodge the patches for the next 48 hours.[4]
Patch Removal and Readings (Day 2, Day 4, and Day 7):
-
At 48 hours (Day 2), carefully remove the patches.
-
Allow the skin to rest for 30-60 minutes before the first reading.
-
Visually assess and palpate each test site.
-
Score the reactions at each test site according to the ICDRG scoring system (Table 2).
-
Repeat the reading and scoring at 96 hours (Day 4) and again on Day 7 to capture any delayed reactions.[8]
Signaling Pathway and Experimental Workflow
This compound-Induced Allergic Contact Dermatitis Signaling Pathway
This compound-induced allergic contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction.[10] The signaling cascade involves sensitization and elicitation phases.
Caption: this compound acts as a hapten, initiating a T-cell mediated inflammatory cascade.
The initial contact with this compound leads to its penetration of the skin, where it binds to proteins and is taken up by Langerhans cells.[1] These antigen-presenting cells then migrate to the lymph nodes to prime naive T-cells.[1] Subsequent exposure results in the recruitment of activated T-cells to the skin, leading to the release of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-17, and IL-22, which cause the characteristic dermatitis.[13][14]
Experimental Workflow for this compound Patch Testing
The following diagram outlines the logical flow of a this compound patch test study.
Caption: Workflow of a human this compound patch test from screening to data analysis.
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. How to Prepare for Allergy Patch Testing | BASS Medical Group [bassmedicalgroup.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. contactderm.org [contactderm.org]
- 7. researchgate.net [researchgate.net]
- 8. Patch tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. researchgate.net [researchgate.net]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 12. college.acaai.org [college.acaai.org]
- 13. criver.com [criver.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Synthesis and Immunological Evaluation of Urushiol Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of urushiol analogues and detailed protocols for their evaluation in immunological studies. Urushiols, the allergenic components of plants like poison ivy and poison oak, are catechols with long alkyl chains that induce a T-cell mediated allergic contact dermatitis. The study of this compound analogues is crucial for understanding the pathogenesis of this common allergic reaction and for the development of potential therapeutics and vaccines.
I. Synthesis of this compound Analogues
The synthesis of this compound analogues allows for the systematic investigation of structure-activity relationships in the induction of allergic contact dermatitis. Key analogues include those with modifications to the catechol ring and variations in the length and saturation of the alkyl side chain.
A. Synthesis of 3-Pentadecylcatechol (PDC)
3-Pentadecylcatechol (PDC) is a saturated this compound analogue commonly used in immunological studies due to its stability and defined structure.
Protocol 1: Synthesis of 3-Pentadecylcatechol from 2,3-Dimethoxybenzaldehyde [1]
This multi-step synthesis involves the construction of the alkyl chain on a protected catechol ring followed by deprotection.
Materials:
-
6-Chlorohexan-1-ol
-
Ethyl vinyl ether
-
2,3-Dimethoxybenzaldehyde
-
Lithium
-
Methanolic 4-toluenesulphonic acid
-
Palladium-carbon (Pd/C) catalyst
-
Ethanol
-
Boron tribromide (BBr3)
-
Tetrahydrofuran (THF)
-
Hexamethylphosphoric triamide (HMPA)
-
Lithium oct-1-yne
-
Ethyl acetate
-
Quinoline
Procedure:
-
Protection of 6-Chlorohexan-1-ol: Protect the hydroxyl group of 6-chlorohexan-1-ol with ethyl vinyl ether.
-
Grignard-like Reaction: React the protected 6-chlorohexan-1-ol with 2,3-dimethoxybenzaldehyde in the presence of lithium to form 1-(2,3-dimethoxyphenyl)heptane-1,7-diol after removal of the protective group with methanolic 4-toluenesulphonic acid.[1]
-
Hydrogenolysis: Perform catalytic hydrogenolysis of the diol in ethanol with a Pd/C catalyst to selectively yield 7-(2,3-dimethoxyphenyl)heptan-1-ol.[1]
-
Bromination and Demethylation: React the resulting alcohol with boron tribromide to achieve both bromination of the hydroxyl group and demethylation of the methoxy groups, yielding 7-(2,3-dihydroxyphenyl)heptylbromide.[1]
-
Alkylation: React the heptylbromide derivative with excess lithium oct-1-yne in THF containing HMPA to form 3-(pentadec-8-ynyl)catechol.
-
Hydrogenation: Perform catalytic hydrogenation of the alkyne in ethyl acetate with a quinoline-poisoned catalyst to selectively form the cis-alkene, yielding 3-[(Z)-pentadec-8-enyl]catechol. For the fully saturated analogue (PDC), a standard hydrogenation with Pd/C can be used.
B. Synthesis of 3-((4-Alkenoylpiperazin-1-yl)methyl)catechols
This class of analogues introduces a piperazine linker, offering a modular approach to vary the alkyl chain. The synthesis is a two-step procedure involving a Mannich reaction followed by amidation.[2]
Protocol 2: Mannich Reaction and Amidation [2][3]
Step 1: Mannich Reaction to Synthesize 3-((4-Boc-piperazin-1-yl)methyl)catechol
Materials:
-
Catechol
-
Formaldehyde (37 wt% aqueous solution)
-
N-Boc-piperazine
-
Methanol (CH3OH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Nitrogen (N2) atmosphere
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperazine (40 mmol) and formaldehyde (40 mmol) in methanol (60 mL) and stir at room temperature for 30 minutes.
-
Add catechol (40 mmol) to the mixture and continue the reaction at a controlled temperature (e.g., 40°C) for 4 hours.
-
After the reaction, remove the methanol under reduced pressure.
-
Adjust the pH of the resulting solution to 2 with dilute HCl and extract with ethyl acetate to remove unreacted catechol.
-
Adjust the aqueous phase to pH 8 with a dilute NaOH solution and extract with ethyl acetate (5 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, 3-((4-Boc-piperazin-1-yl)methyl)catechol.
Step 2: Deprotection and Amidation
Materials:
-
3-((4-Boc-piperazin-1-yl)methyl)catechol
-
37% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH)
-
Fatty acids (e.g., stearic acid, oleic acid, linoleic acid, α-linolenic acid)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Methanol (CH3OH)
Procedure:
-
Deprotection: To deprotect the Boc group, stir the intermediate from Step 1 in a mixture of 37% HCl and ethyl acetate at room temperature for 4 hours.
-
Wash the mixture with ethyl acetate, and then adjust the aqueous phase to pH 8 with a dilute NaOH solution.
-
Extract the deprotected product with ethyl acetate.
-
Amidation: In a separate flask, activate the desired fatty acid (e.g., oleic acid) with NHS and EDC·HCl in methanol at room temperature.
-
Add the deprotected piperazine-catechol derivative to the activated fatty acid solution and stir for 12 hours at room temperature to form the final this compound analogue.[4]
-
Purify the final product by column chromatography.
Table 1: Synthesis Yields of this compound Analogues
| Analogue | Synthesis Method | Key Steps | Reported Yield (%) | Reference |
| 3-[(Z)-pentadec-8-enyl]catechol | Multi-step from 2,3-dimethoxybenzaldehyde | Grignard-like, Hydrogenolysis, Bromination, Alkylation, Hydrogenation | Not explicitly stated in abstract | [1] |
| 3-((4-Oleoylpiperazin-1-yl)methyl)catechol | Mannich Reaction and Amidation | Mannich reaction, Deprotection, Amidation | ~70-80 (overall) | [2] |
| 4-((4-Linoleoylpiperazin-1-yl)methyl)catechol | Reductive Amination and Amidation | Reductive amination, Deprotection, Amidation | Good | [4] |
II. Immunological Evaluation of this compound Analogues
The immunological effects of synthesized this compound analogues are typically assessed through in vivo and in vitro assays to determine their sensitizing potential and to dissect the underlying immune mechanisms.
A. In Vivo Model: Murine Allergic Contact Dermatitis (ACD)
The murine ACD model is a standard method to evaluate the sensitizing potential of this compound and its analogues.[5][6][7]
Protocol 3: this compound-Induced Allergic Contact Dermatitis in Mice [5]
Animals:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Materials:
-
This compound or this compound analogue
-
Acetone
-
Olive oil
Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Shave the abdomen of each mouse.
-
Apply 30 µL of a 2.0% solution of this compound or analogue dissolved in a 4:1 mixture of acetone and olive oil to the shaved abdomen.[5]
-
-
Challenge (Starting Day 5):
-
Five days after sensitization, shave the nape of the neck.
-
Apply 40 µL of a 0.5% solution of the same this compound or analogue in acetone to the shaved nape of the neck.[5]
-
Repeat the challenge on days 7, 9, 11, and 13 for a total of five challenges to establish a chronic model. For acute models, a single challenge is sufficient.
-
-
Evaluation of Inflammatory Response:
-
Measure ear thickness or skinfold thickness at the challenge site using a digital micrometer at various time points (e.g., 24, 48, 72 hours) after each challenge.
-
Visually score the severity of the skin reaction (erythema, edema, scaling) on a defined scale (e.g., 0-4).[6]
-
Collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for molecular analysis (e.g., qPCR for cytokine expression).[6]
-
Measure scratching behavior to assess itch response.[5]
-
Table 2: Quantitative Data from Murine ACD Model with this compound
| Parameter | Vehicle Control | This compound-Treated | Reference |
| Epidermis Thickness (µm) | 10.1 ± 0.34 | 89.8 ± 3.12 | |
| Ear Redness Score (0-4) | 0 | 3-4 (maximal disease) | |
| il17a Gene Expression (fold change) | Baseline | Significantly increased | [6] |
| il22 Gene Expression (fold change) | Baseline | Significantly increased | [6] |
B. In Vitro Assay: Lymphocyte Proliferation (Blastogenesis) Assay
This assay measures the proliferation of T-lymphocytes from sensitized individuals or animals in response to stimulation with this compound or its analogues.[8][9]
Protocol 4: Lymphocyte Proliferation Assay
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from a this compound-sensitized donor or splenocytes/lymph node cells from a sensitized mouse.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
This compound analogue dissolved in a suitable solvent (e.g., ethanol, DMSO) at various concentrations.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., EdU-based).
-
96-well round-bottom culture plates.
Procedure:
-
Cell Preparation: Isolate PBMCs by Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes/lymph node cells.
-
Cell Culture:
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Add 100 µL of medium containing the this compound analogue at various final concentrations (a dose-response curve is recommended). Include a vehicle control and a positive control (e.g., phytohemagglutinin).
-
Culture the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
[3H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
EdU Incorporation: For a non-radioactive method, add EdU to the cell culture for a few hours. After incubation, fix and permeabilize the cells, and then detect the incorporated EdU using a fluorescent azide via a click chemistry reaction. Analyze the fluorescence by flow cytometry or a fluorescence plate reader.
-
-
Data Analysis: Express the results as a stimulation index (SI), which is the mean counts per minute (CPM) of the stimulated cultures divided by the mean CPM of the unstimulated (vehicle control) cultures. An SI greater than 2 or 3 is typically considered a positive response.[9]
Table 3: Reactivity of this compound Analogues in Lymphocyte Blastogenesis Assay
| Analogue | Description | Reactivity in Sensitized Lymphocytes | Reference |
| Pentadecylcatechol | Saturated C15 alkyl chain | Partial reactivity (fraction of this compound) | [8] |
| 3-Methylcatechol | Catechol ring only | No reactivity alone, but can block this compound-specific blastogenesis | [8] |
| Oleic/Linoleic Acid | Unsaturated side chain only | No reactivity | [8] |
| Heptadecylveratrole | Blocked catechol ring | No reactivity | [8] |
| Pentadecylresorcinol | Modified ring structure | No reactivity | [8] |
III. Visualization of Key Pathways and Workflows
A. Signaling Pathway of this compound-Induced Allergic Contact Dermatitis
This compound is a lipid antigen that is presented by CD1a on Langerhans cells to T-cells, leading to a Th2/Th17-biased inflammatory response.
References
- 1. A synthesis of the phenolic lipid, 3-[(Z)-pentadec-8-enyl] catechol, (15:1)-urushiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision synthesis of 3-substituted this compound analogues and the realization of their this compound-like performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as this compound analogues and their antic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01195B [pubs.rsc.org]
- 5. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Urushiol in the Development of Hypoallergenic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol, a catechol derivative found in plants of the Anacardiaceae family such as poison ivy, poison oak, and the lacquer tree, is notorious for causing allergic contact dermatitis. However, its unique chemical structure, featuring a catechol ring and a long aliphatic chain, offers significant potential for the development of high-performance biopolymers. When polymerized, this compound forms a durable, hydrophobic, and chemically resistant coating. The key to its application in coatings lies in overcoming its allergenicity. This document provides detailed application notes and protocols for the development and evaluation of hypoallergenic coatings based on modified this compound.
The primary strategy to render this compound non-allergenic is through polymerization. In its monomeric form, this compound acts as a hapten, penetrating the skin and binding to proteins, which triggers a Type IV hypersensitivity reaction.[1] The polymerized form of this compound, however, is not known to elicit an allergic response.[2] This principle underpins the creation of safe and effective this compound-based coatings.
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Coatings
| Coating Formulation | Modification | Hardness (Pencil) | Adhesion (Grade) | Contact Angle (°) | Reference |
| This compound-Furan/BMI | Epichlorohydrin and furfuryl alcohol modification, crosslinked with bismaleimide | 5H | - | 109.6 | [3] |
| PUA-U25 | 25% this compound in Polyurethane Acrylate | 5H | 0 | - | [4] |
| PUA-U30 | 30% this compound in Polyurethane Acrylate | 4H | 1 | - | [4] |
| P(U-PEGMO) Series | Copolymerization with Polyethylene Glycol Monooleate | - | - | 22.5 - 74.5 | [5] |
| UV-cured this compound | UV irradiation without photoinitiator | Increased with irradiation time | - | - | |
| WUV Coatings (IPDI) | Epoxidation, acrylation, and reaction with isophorone diisocyanate | Higher than HDI-based | Excellent | - | [6] |
| WUV Coatings (HDI) | Epoxidation, acrylation, and reaction with hexamethylene diisocyanate | Lower than IPDI-based | Excellent | - | [6] |
Table 2: Allergenicity Assessment of this compound and its Derivatives
| Substance | Test Method | Subjects | Results | Reference |
| This compound | Patch Test | 9 | All doses resulted in a local reaction; severity correlated with dosage. | [7][8] |
| Acetylated this compound | Oral administration and skin testing in animals | Mice, Rabbits | Substantially less toxic and lower skin irritation than free this compound. | [9] |
| Oral Desensitization with this compound Derivatives | Systematic review of human trials | 563 participants across 6 studies | Reduced hypersensitivity in 44%-94% of participants. | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Hypoallergenic this compound-Based Polyurethane Acrylate (PUA) Coating
This protocol is based on the modification of a commercial polyurethane acrylate resin with this compound to enhance its mechanical properties.[4]
Materials:
-
This compound (extracted from raw lacquer)
-
Commercial Polyurethane Acrylate (PUA) resin
-
Substrate for coating (e.g., glass slides, metal panels)
-
Ethanol
-
Anhydrous Calcium Chloride
Equipment:
-
Magnetic stirrer
-
Coating applicator (e.g., doctor blade)
-
Curing oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
This compound Preparation: Extract this compound from raw lacquer using ethanol. Dry the extracted this compound over anhydrous calcium chloride.
-
Formulation: Prepare different formulations of this compound-modified PUA by mixing varying weight percentages of this compound with the PUA resin (e.g., 25% and 30% this compound, denoted as PUA-U25 and PUA-U30, respectively).[4]
-
Coating Application: Apply the formulated resin onto the desired substrate using a coating applicator to a uniform thickness.
-
Curing: Cure the coated substrates in an oven according to the PUA manufacturer's specifications. The curing process involves the reaction of isocyanate groups in the PUA with moisture and the hydroxyl groups of this compound, leading to a cross-linked polymer network.
-
Characterization:
-
FTIR Analysis: Confirm the chemical structure and the reaction between this compound and PUA.
-
SEM Analysis: Examine the surface morphology of the cured coating.
-
TGA Analysis: Evaluate the thermal stability of the coating.
-
Protocol 2: In-vitro Assessment of Mitochondrial Dysfunction
This protocol is designed to assess the initial stages of the allergenic response by measuring this compound's effect on mitochondrial respiration.[11]
Materials:
-
Isolated rat liver mitochondria
-
This compound and modified this compound derivatives
-
Respiration buffer
-
Oxygen electrode (Clark-type)
-
Substrates for mitochondrial respiration (e.g., succinate, glutamate/malate)
-
ADP
Equipment:
-
Respirometer with an oxygen electrode
-
Temperature-controlled chamber
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from rat liver using standard differential centrifugation methods.
-
Respirometry Setup: Calibrate the oxygen electrode in the respirometer chamber containing respiration buffer at 25°C.
-
Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the basal oxygen consumption rate.
-
State 3 Respiration: Initiate State 3 respiration by adding a substrate (e.g., succinate) followed by a limited amount of ADP.
-
Inhibition Assay:
-
Pre-incubate the mitochondria with varying concentrations of this compound or the modified this compound-based coating material for 2 minutes.
-
Initiate State 3 respiration as described above and measure the rate of oxygen consumption.
-
-
Data Analysis: Compare the oxygen consumption rates in the presence and absence of the test compounds. A significant decrease in oxygen consumption indicates inhibition of the electron transport chain, a potential indicator of allergenic potential. The allergenicity of different urushiols is correlated with the number of unsaturations in their aliphatic chain.[11]
Protocol 3: In-vivo Allergenicity Assessment using a Patch Test
This protocol is a standard method to evaluate the potential of a substance to cause allergic contact dermatitis.[7][8]
Materials:
-
This compound (positive control)
-
Hypoallergenic this compound-based coating (cured)
-
Negative control (e.g., saline, petrolatum)
-
Finn Chambers® on Scanpor® tape or similar patch test system
-
Occlusive dressing
Procedure:
-
Subject Recruitment: Recruit human subjects with a known history of sensitivity to poison ivy/oak. Ensure all subjects provide informed consent.
-
Patch Preparation: Apply a small, standardized amount of the positive control, negative control, and the cured hypoallergenic coating to separate patch test chambers.
-
Patch Application: Apply the patches to a clear area of the subjects' upper back and secure with an occlusive dressing.
-
Patch Removal and Reading:
-
Remove the patches after 48 hours.
-
Read the skin reactions at 48 hours and 96 hours after application.
-
-
Scoring of Reactions: Grade the reactions according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
-
= Negative reaction
-
-
?+ = Doubtful reaction (faint erythema)
-
+ = Weak positive reaction (erythema, infiltration, possibly papules)
-
++ = Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
-
Data Analysis: Compare the frequency and severity of positive reactions to the hypoallergenic coating with the positive and negative controls. A significant reduction in reaction scores for the hypoallergenic coating indicates successful detoxification.
Mandatory Visualization
Caption: Experimental workflow for developing and evaluating hypoallergenic this compound-based coatings.
Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. This compound as excellent raw material for self-healing coatings - European Coatings [european-coatings.com]
- 4. Performance Enhancement of Polyurethane Acrylate Resin by this compound: Rheological and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Based Coating with High Surface Hydrophilicity for Easy-Cleaning of Oil Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Toxicological evaluation of poison oak this compound and its esterified derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allergens of the this compound family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Urushiol as a Model Allergen in Contact Dermatitis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urushiol, the allergenic oleoresin found in plants of the Toxicodendron genus such as poison ivy, poison oak, and poison sumac, is a clinically relevant and widely utilized model allergen for inducing allergic contact dermatitis (ACD) in preclinical research. This compound-induced ACD is a classical example of a Type IV delayed-type hypersensitivity reaction, making it an excellent tool for studying the complex cellular and molecular mechanisms underlying this common inflammatory skin condition. It is estimated that up to 50 million cases of this compound-induced dermatitis occur annually in the United States, highlighting the public health significance of this allergen.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to establish robust and reproducible models of ACD for the evaluation of novel therapeutics and to dissect the immunopathological pathways involved.
Mechanism of this compound-Induced Contact Dermatitis
This compound is a lipophilic hapten, meaning it is a small molecule that must bind to a carrier protein to become immunogenic.[2][3] Upon contact with the skin, this compound penetrates the stratum corneum and covalently binds to skin proteins, forming hapten-protein complexes.[1][4] These modified proteins are then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[1]
The APCs migrate to regional lymph nodes where they present the this compound-derived antigens to naive T-cells, leading to their activation and differentiation.[1][5] This initial exposure is the sensitization phase. Upon subsequent exposure to this compound (the challenge phase), memory T-cells are rapidly recruited to the skin, where they release a cascade of pro-inflammatory cytokines and chemokines, resulting in the characteristic clinical manifestations of ACD, including erythema, edema, papules, vesicles, and intense pruritus.[1][4] The reaction is primarily mediated by CD8+ T cells and regulated by CD4+ T cells.[6]
Advantages of the this compound Model
The use of this compound as a model allergen offers several advantages:
-
Clinical Relevance: It mimics a common and naturally occurring form of allergic contact dermatitis in humans.[7]
-
Robust and Reproducible: Standardized protocols allow for consistent induction of dermatitis.
-
Translatability: The mouse model of this compound-induced ACD recapitulates key features of the human condition, including a Th2-biased immune response and histamine-independent itch.[7]
Data Presentation
Table 1: Quantitative Assessment of this compound-Induced Skin Inflammation in a Mouse Model
| Parameter | Vehicle Control | This compound-Treated | Fold Change | Reference |
| Epidermis Thickness (μm) | 10.1 ± 0.34 | 89.8 ± 3.12 | ~8.9 | [8] |
| Basophil and Eosinophil Aggregation (cells/field) | Not specified | 113.6 ± 4.7 | - | [8] |
Data are presented as mean ± standard error of the mean.
Table 2: Key Cytokines and Mediators in this compound-Induced ACD
| Cytokine/Mediator | Role in Pathogenesis | Key Findings in this compound Models | References |
| Thymic Stromal Lymphopoietin (TSLP) | T-cell regulation, itch mediator | Elevated levels in this compound-challenged skin; neutralizing antibodies reduce scratching. | [7][9] |
| Interleukin-33 (IL-33) | Pro-inflammatory cytokine, itch mediator | Significantly increased in inflamed skin; IL-33/ST2 signaling mediates itch. | [7][10][11] |
| Serotonin (5-HT) | Pruritogen | Elevated levels in this compound-challenged skin; inhibitors reduce scratching. | [7][9] |
| Endothelin (ET-1) | Pruritogen | Elevated levels in this compound-challenged skin; inhibitors reduce scratching. | [7][9] |
| Th17-derived cytokines (IL-17A, IL-17F, IL-22) | Pro-inflammatory | Infiltration of Th17 cells and increased expression of these cytokines in the ACD site. | [12] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Allergic Contact Dermatitis in Mice
This protocol describes a standard method for inducing ACD in mice using this compound, involving a sensitization phase followed by a challenge phase.
Materials:
-
This compound (e.g., from Phytolab, 15:1 mixture)[7]
-
Acetone
-
Olive oil
-
Anesthetic (e.g., ketamine/xylazine)
-
Electric shaver
-
Micropipettes
-
Calipers for ear thickness measurement
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Sensitization (Day 0): a. Anesthetize the mice. b. Shave a small area on the abdomen. c. Prepare a 2.0% (w/v) this compound solution in a 4:1 mixture of acetone and olive oil.[7] d. Apply 30 µL of the this compound solution to the shaved abdomen.[7]
-
Resting Period (Day 1-4): Allow the mice to rest for 5 days to allow for the development of an immune memory response.
-
Challenge (Day 5 onwards): a. Prepare a 0.5% (w/v) this compound solution in acetone.[7][8] b. Apply 40 µL of the challenge solution to the shaved nape of the neck or to the ears.[7][12] c. For chronic models, challenges can be repeated every other day for a total of 5 challenges (e.g., on days 5, 7, 9, 11, and 13).[7]
-
Assessment of Dermatitis: a. Ear Swelling: Measure the thickness of the ears daily using a micrometer. The change in ear thickness is a quantitative measure of inflammation. b. Clinical Scoring: Visually score the severity of the dermatitis (e.g., erythema, edema, scaling) on a defined scale (e.g., 0-4). c. Behavioral Analysis: To assess itch, record and quantify scratching behavior (e.g., number of scratching bouts over a specific time period).[7] d. Histology: Collect skin tissue for histological analysis (e.g., H&E staining) to assess epidermal thickening and inflammatory cell infiltration. e. Molecular Analysis: Extract RNA or protein from skin tissue to analyze cytokine and chemokine expression levels via qPCR, ELISA, or Western blot.
Protocol 2: In Vitro Lymphocyte Proliferation Assay
This protocol can be used to assess the T-cell response to this compound in peripheral blood mononuclear cells (PBMCs) from sensitized individuals or animals.
Materials:
-
This compound
-
PBMCs isolated from sensitized subjects
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
96-well cell culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
-
Cell harvester and scintillation counter (for ³H-thymidine assay) or plate reader (for colorimetric assays)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
This compound Stimulation: a. Prepare various concentrations of this compound. Note: this compound is lipophilic and may require a carrier like DMSO.[13] b. Add the this compound solutions to the cell cultures. Include a vehicle control (DMSO) and a positive control (e.g., a mitogen like PHA).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO₂ incubator.[14]
-
Proliferation Assessment (using ³H-thymidine): a. On day 4, pulse the cells with 1 µCi of ³H-thymidine per well. b. Incubate for an additional 18-24 hours. c. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the this compound-stimulated cultures to the mean CPM in the vehicle control cultures. An SI greater than 3.0 is typically considered a positive response.[14]
Visualizations
Caption: Signaling pathway of this compound-induced allergic contact dermatitis.
Caption: Experimental workflow for this compound-induced ACD in mice.
Caption: Key signaling pathways involved in this compound-induced itch.
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Poison Ivy Immunology [bio.umass.edu]
- 4. Horticulture/Urushiol-induced contact dermatitis - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. Poison Ivy and the Immune System | HowStuffWorks [science.howstuffworks.com]
- 6. CD8+ T cells are the effectors of the contact dermatitis induced by this compound in mice and are regulated by CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. JCI Insight - Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis [insight.jci.org]
- 10. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]
- 11. pnas.org [pnas.org]
- 12. criver.com [criver.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Urushiol Exposure in Occupational Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol is the allergenic catechol found in plants of the Toxicodendron genus, including poison ivy, poison oak, and poison sumac. Occupational exposure to this compound is a significant concern for outdoor workers such as forestry personnel, landscapers, and firefighters, leading to debilitating allergic contact dermatitis.[1][2] Accurate quantification of this compound on skin, clothing, and environmental surfaces is crucial for exposure assessment, risk management, and the development of effective preventative measures and treatments. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques.
This compound is not a single compound but a mixture of catechol derivatives with long alkyl chains (C15 or C17) that vary in their degree of saturation.[3] The allergenic potency of different this compound congeners can vary.
Analytical Methods for this compound Quantification
Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and well-validated methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of this compound congeners. Due to the low volatility of this compound, derivatization is required to convert the catechols into more volatile compounds suitable for gas chromatography.
Application Note: GC-MS is ideal for the detailed characterization and quantification of individual this compound congeners in various samples, including plant extracts, surface wipes, and clothing samples. The use of a mass spectrometer allows for definitive identification of the different this compound components based on their mass-to-charge ratio and fragmentation patterns.
Table 1: Quantitative Data for GC-MS Analysis of this compound
| Parameter | Value | Reference |
| Derivatization Agent | N-trimethylsilylimidazole (TMS) | [4] |
| Internal Standard | C15:0 alkylresorcinol | [5] |
| Quantification | Based on a standard curve | [5] |
1. Sample Collection and Extraction:
- Surfaces (Tools, Equipment): Wipe the surface with a cotton gauze pad moistened with a solvent like isopropanol or ethanol.
- Clothing: Cut a section of the contaminated clothing and extract with a suitable solvent.
- Extraction: Place the wipe or clothing section in a vial with a known volume of a non-polar solvent such as chloroform or a mixture of hexanes.[6] Sonicate for 15-30 minutes to ensure efficient extraction of this compound.
- Internal Standard: Add a known amount of an internal standard, such as a C15 alkylresorcinol, to the extraction solvent to correct for variations in extraction efficiency and instrument response.[5]
2. Sample Preparation (Derivatization):
- Transfer an aliquot of the extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
- To the dried residue, add a derivatizing agent such as N-trimethylsilylimidazole (TMS).[4]
- Heat the sample at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis:
- Gas Chromatograph: Agilent 6890 or similar.
- Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
- Injection Volume: 1 µL.[4]
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, ramp at 15°C/min to 230°C (hold for 10 minutes), then ramp at 3.5°C/min to 300°C (hold for 10 minutes).[4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5975C or similar.[4]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted congeners or full scan for qualitative analysis.
4. Quantification:
- Create a calibration curve using certified this compound standards of known concentrations.
- Quantify the amount of each this compound congener in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC can be used for the direct analysis of this compound without the need for derivatization. Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) enhances sensitivity and specificity.
Application Note: HPLC is a robust method for quantifying total this compound content and can separate major congeners. It is particularly useful for samples where derivatization may be problematic. LC-MS/MS is the preferred method for analyzing complex matrices and for achieving very low detection limits.
Table 2: Quantitative Data for HPLC-ESI-MS Analysis of this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.29 ± 0.03 ppb | [7] |
| Limit of Quantitation (LOQ) | 0.97 ± 0.01 ppb | [7] |
| Recovery | ±2% | [7] |
1. Sample Collection and Extraction:
- Follow the same sample collection and extraction procedures as for GC-MS. A polar solvent like acetonitrile or a methanol-water mixture can also be used.
2. HPLC Analysis:
- HPLC System: Agilent 1100 series or similar.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
- Mobile Phase: A gradient of acetonitrile and water is commonly used.[9]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detector: UV detector set at 280 nm for initial screening, followed by mass spectrometry.
3. Mass Spectrometry (MS/MS) Analysis:
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- MS/MS Parameters: Optimize the precursor and product ions for each this compound congener of interest (Multiple Reaction Monitoring - MRM mode).
4. Quantification:
- Prepare a calibration curve with this compound standards.
- Quantify the this compound congeners based on the peak areas from the MRM transitions.
Enzyme-Linked Immunosorbent Assay (ELISA)
While not as common as chromatographic methods for this compound, an ELISA could be developed for rapid screening of this compound exposure. This would likely be a competitive ELISA format due to the small size of the this compound molecule (a hapten).
Application Note: A competitive ELISA would be suitable for high-throughput screening of a large number of samples in an occupational setting. It can provide a semi-quantitative or quantitative measure of total this compound exposure. The development of such an assay requires the synthesis of a this compound-protein conjugate for antibody production and a this compound-enzyme conjugate for the competitive binding step.[10]
1. Reagent Preparation:
- Antibody Production: Produce monoclonal or polyclonal antibodies against a this compound-protein conjugate (e.g., this compound-BSA).
- Coating Antigen: Prepare a this compound-protein conjugate for coating the microplate wells.
- Enzyme Conjugate: Prepare a this compound-enzyme conjugate (e.g., this compound-HRP).
2. Assay Procedure:
- Coat a 96-well microplate with the coating antigen and incubate.
- Wash the plate to remove unbound antigen.
- Add standards or samples containing this compound, followed by the anti-urushiol antibody. Incubate to allow competition for antibody binding between the this compound in the sample and the coated antigen.
- Wash the plate.
- Add a secondary antibody conjugated to an enzyme (if the primary antibody is not labeled).
- Wash the plate.
- Add a substrate that produces a colorimetric signal in the presence of the enzyme.
- Stop the reaction and measure the absorbance using a microplate reader.
3. Quantification:
- The signal is inversely proportional to the amount of this compound in the sample.
- Generate a standard curve by plotting the absorbance versus the concentration of this compound standards.
- Determine the this compound concentration in the samples from the standard curve.
Visualizations
Signaling Pathway
Experimental Workflows
Conclusion
The quantification of this compound in occupational settings is essential for protecting worker health. GC-MS and HPLC-MS/MS are powerful and reliable methods for the sensitive and specific measurement of this compound congeners. The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation. While ELISA presents a potential for rapid screening, further development and validation are required for its routine use in this compound exposure assessment. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. haptensciences.com [haptensciences.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. en.wikibooks.org [en.wikibooks.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction (SPE) for Urushiol Sample Cleanup: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urushiol is a mixture of allergenic organic compounds found in plants of the family Anacardiaceae, most notably poison ivy, poison oak, and poison sumac. Accurate and reliable quantification of this compound is critical for various applications, including the development of immunotherapies, safety testing of herbal remedies, and environmental monitoring. However, the analysis of this compound is often challenging due to its presence in complex matrices. Solid-phase extraction (SPE) is a highly effective sample cleanup technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.
This document provides detailed application notes and protocols for the use of SPE in the cleanup of this compound samples prior to chromatographic analysis. The methodologies outlined are based on established principles for the extraction of phenolic lipids and related compounds.
Principles of this compound SPE
This compound congeners consist of a catechol ring substituted with a long alkyl chain (C15 or C17) with varying degrees of unsaturation. This structure imparts a predominantly non-polar, lipophilic character to the molecule, making it well-suited for reversed-phase SPE. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain the hydrophobic this compound from a more polar sample matrix. Interfering polar compounds pass through the cartridge, and the retained this compound is then eluted with a non-polar organic solvent.
Alternatively, for samples dissolved in non-polar solvents, normal-phase SPE can be employed. In this approach, a polar stationary phase (e.g., silica gel) retains the polar catechol head of the this compound molecule, allowing non-polar interferences to be washed away. A more polar solvent is then used to elute the this compound.
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Aqueous or Polar Organic Extracts
This protocol is suitable for the cleanup of this compound from aqueous samples or extracts obtained using polar solvents like ethanol or methanol.
Materials:
-
SPE Cartridge: C18, 500 mg bed weight, 6 mL volume
-
SPE Vacuum Manifold
-
Sample: this compound extract dissolved in a polar solvent (e.g., 50% methanol in water)
-
Conditioning Solvent: Methanol (HPLC grade)
-
Equilibration Solvent: Deionized water
-
Wash Solvent: 40% Methanol in water
-
Elution Solvent: Acetonitrile (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.
-
Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the sorbent bed remains wet.
-
Sample Loading: Load 1-2 mL of the sample extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove the wash solvent.
-
Elution: Elute the retained this compound with two 2 mL aliquots of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for subsequent analysis (e.g., methanol for HPLC or a derivatization agent for GC-MS).
Protocol 2: Normal-Phase SPE for Non-Polar Organic Extracts
This protocol is designed for the cleanup of this compound from samples dissolved in non-polar solvents such as hexane or dichloromethane.
Materials:
-
SPE Cartridge: Silica, 500 mg bed weight, 6 mL volume
-
SPE Vacuum Manifold
-
Sample: this compound extract dissolved in a non-polar solvent (e.g., hexane)
-
Conditioning Solvent: Hexane (HPLC grade)
-
Sample Loading Solvent: Hexane
-
Wash Solvent: Hexane:Ethyl Acetate (95:5, v/v)
-
Elution Solvent: Methylene Chloride:Methanol (98:2, v/v)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Pass 5 mL of hexane through the silica cartridge.
-
Sample Loading: Load 1-2 mL of the sample extract in hexane onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of Hexane:Ethyl Acetate (95:5, v/v) to remove non-polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with two 2 mL aliquots of Methylene Chloride:Methanol (98:2, v/v).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Data Presentation
The following tables summarize expected performance data for the SPE cleanup of this compound based on available literature for this compound and similar phenolic compounds. It is important to note that recovery and purity can vary depending on the specific sample matrix and this compound congener. Method validation is recommended for specific applications.
Table 1: Expected Recovery of this compound using Reversed-Phase SPE
| Analyte | Sample Matrix | SPE Sorbent | Expected Recovery (%) | Reference |
| This compound (15:2 congener) | Plant Extract | Not specified | >98% | [1] |
| Phenolic Compounds | Wine | C18 | 85-105% | [2] |
| Anthraquinones | Plant Extract | C18 | 82.8-118.4% | [3] |
Table 2: Linearity and Limits of Detection for this compound Analysis post-SPE
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Reference |
| GC-MS | 0.998 | 1.74 - 2.67 µg/mL | [4] |
| HPLC-MS | >0.99 | 0.29 ± 0.03 ppb (for 15:2 congener) | [1] |
Visualizations
Caption: Reversed-Phase SPE Workflow for this compound Cleanup.
Caption: Normal-Phase SPE Workflow for this compound Cleanup.
Conclusion
Solid-phase extraction is a powerful and efficient technique for the cleanup of this compound from complex sample matrices. The choice between reversed-phase and normal-phase SPE depends on the polarity of the sample solvent. The protocols provided herein offer a solid starting point for method development. For optimal results, it is recommended to validate the chosen method for the specific sample matrix and analytical requirements of the user. Subsequent analysis by sensitive chromatographic techniques such as HPLC-MS or GC-MS allows for accurate quantification of this compound congeners.
References
Application Notes: Development of a Potential Vaccine Using Urushiol Derivatives
Introduction
Urushiol-induced contact dermatitis, commonly caused by exposure to plants such as poison ivy, poison oak, and poison sumac, represents a significant public health issue, affecting millions annually.[1] The reaction is a T-cell mediated, type IV hypersensitivity response to this compound, a hapten that binds to skin proteins to become immunogenic.[2][3] Current treatments primarily focus on alleviating symptoms rather than preventing the allergic reaction. The development of a prophylactic vaccine against this compound-induced dermatitis is therefore an area of active research. This document outlines key experimental protocols and data interpretation for the preclinical development of a potential vaccine using this compound derivatives.
The central hypothesis for a this compound-based vaccine is the induction of immunological tolerance. By administering modified, less-allergenic this compound derivatives, the immune system can be desensitized to the native this compound found in plants. One promising candidate that has undergone Phase I clinical trials is 3-pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate) (PDC-APB), a derivative of the this compound component pentadecylcatechol (PDC).[4] Preclinical and clinical studies aim to evaluate the safety and efficacy of such derivatives in preventing or reducing the severity of contact dermatitis.
The protocols described herein cover the essential stages of preclinical vaccine development, including the preparation of this compound-protein conjugates for in vitro studies, assessment of cellular immune responses through lymphocyte proliferation assays, quantification of key cytokines involved in the allergic cascade, and an in vivo animal model to evaluate vaccine efficacy.
Data Presentation
The following tables summarize quantitative data from representative preclinical and clinical studies on this compound derivatives, providing a comparative overview of dosages, and efficacy endpoints.
Table 1: Summary of Preclinical Efficacy Data for this compound-Based Immunotherapy in Murine Models
| This compound Derivative | Sensitization Protocol | Challenge Protocol | Primary Efficacy Endpoint | Result | Reference |
| This compound | 2% this compound on shaved abdominal skin | 1% this compound on the ear | Ear thickness (μm) | Significant increase in ear thickness post-challenge | [5] |
| Pentadecylcatechol (PDC) | Epicutaneous application | Ear swelling | Suppression of sensitization | Sera from desensitized mice suppressed induction of sensitization | [6] |
Table 2: Summary of Clinical Data for this compound Derivative Vaccines
| This compound Derivative | Study Phase | Dosage Levels | Primary Endpoint | Key Findings | Reference |
| PDC-APB | Phase I | Single ascending doses: 5 mg, 10 mg, 15 mg, 20 mg | Safety and tolerability | Investigational New Drug (IND) status received; Phase I trials initiated to evaluate safety and efficacy. | [1][4] |
| This compound in ethanol | Proof-of-concept | Cumulative doses: 0.8 to 4 mg | Reduction in patch test sensitivity | 22 to 5000-fold reduction in patch test sensitivity | [7] |
Mandatory Visualization
Signaling Pathway of this compound-Induced Contact Dermatitis
References
- 1. Turning Poison Ivy’s Misery-Causing Compounds Against Itself | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]
- 2. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. haptensciences.com [haptensciences.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Regulation of murine contact sensitivity to this compound components by serum factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human IL-22 ELISA Kit, colorimetric, 90-min ELISA (ab216170) | Abcam [abcam.com]
Application Note: Spatially Resolved Localization of Urushiol in Plant Tissues using MALDI-MS Imaging
Abstract
Urushiols, the allergenic catechol derivatives found in plants of the Toxicodendron genus such as poison ivy and poison oak, are of significant interest to researchers in dermatology, immunology, and drug development.[1][2][3][4][5] Understanding the spatial distribution of different urushiol congeners within the plant tissue is crucial for biosynthetic and functional studies. This application note describes a detailed protocol for the in situ localization of urushiols in plant tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging. This powerful technique allows for the direct visualization of the spatial distribution of various metabolites in plant cells and tissues.[1][4] The presented methodology, based on the pioneering work in poison ivy stems, demonstrates the differential localization of C15 and C17 this compound congeners, providing valuable insights into their tissue-specific accumulation.[1][2][3][5]
Introduction
Urushiols are lipophilic compounds characterized by a catechol ring with a long alkyl or alkenyl side chain (typically C15 or C17).[1][2][3][4][5] The degree of unsaturation in this side chain is correlated with the allergenicity of the molecule.[1][4] Traditional analytical methods for this compound analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), require tissue homogenization, which results in the loss of spatial information.[1][3][4] MALDI-MS Imaging (MALDI-MSI) overcomes this limitation by enabling the direct analysis of metabolites from thin tissue sections, providing a molecular map of their distribution.[1][6][7] This application note provides a comprehensive protocol for the successful application of MALDI-MSI for this compound localization in plant tissues, targeted at researchers, scientists, and professionals in drug development.
Experimental Protocols
Plant Material and Sample Preparation
This protocol is optimized for the analysis of urushiols in the hypocotyls and first-internode stems of young poison ivy (Toxicodendron radicans) plants.
Materials:
-
Five-week-old poison ivy plants
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
Double-sided carbon tape
Procedure:
-
Excise the hypocotyl and first-internode stem tissues from the plant.
-
Embed the tissues in an appropriate embedding medium (e.g., Optimal Cutting Temperature compound).
-
Flash-freeze the embedded tissues in liquid nitrogen.
-
Section the frozen tissues into 20 µm thick sections using a cryostat.
-
Mount the tissue sections onto ITO-coated glass slides using double-sided carbon tape.
-
Store the mounted sections at -80 °C until matrix application.
Matrix Application
The choice of matrix is critical for successful MALDI-MSI analysis. For this compound analysis, 2,5-dihydroxybenzoic acid (DHB) has been shown to be an effective matrix.[4]
Materials:
-
2,5-dihydroxybenzoic acid (DHB)
-
Sublimator
-
Vacuum pump
Procedure:
-
Place the slides with the mounted tissue sections into a sublimator.
-
Add DHB to the sublimator.
-
Apply a vacuum and heat the DHB to allow for sublimation.
-
Coat the tissue sections with a uniform layer of DHB matrix. The optimal thickness should be determined empirically.
-
Following sublimation, store the matrix-coated slides in a desiccator until MALDI-MSI analysis.
MALDI-MS Imaging Parameters
Instrumentation:
-
A high-resolution MALDI-TOF (Time-of-Flight) mass spectrometer equipped with a laser capable of operating at a wavelength suitable for DHB (e.g., 355 nm).
Data Acquisition Parameters:
-
Ionization Mode: Positive ion mode
-
Detector: Reflector mode
-
Mass Range: m/z 250-450 (or a wider range as needed)
-
Laser Energy: Optimized for best signal-to-noise ratio while minimizing fragmentation.
-
Spatial Resolution: 50-100 µm
-
Ion Detection: Urushiols are typically detected as sodium adducts ([M+Na]⁺).[1][3][4]
Data Analysis
Software:
-
Use the instrument-specific software for data acquisition and initial processing.
-
Specialized imaging software (e.g., SCiLS Lab, BioMap) for generating ion intensity maps.
Procedure:
-
Acquire the MALDI-MSI dataset over the entire tissue section.
-
Generate ion images for the specific m/z values corresponding to the sodium adducts of different this compound congeners.
-
Normalize the intensity of the selected ions to the total ion count to account for variations in matrix deposition and ionization efficiency.[1][3]
-
Correlate the ion distribution maps with the optical image of the tissue section to determine the precise localization of each this compound congener.
Data Presentation
The following table summarizes the quantitative data of different this compound congeners in poison ivy stem tissues, as determined by GC-MS analysis. This data can be used to corroborate the findings from MALDI-MSI.
| This compound Congener | Average Concentration in Hypocotyls (µg/g dry weight) | Average Concentration in First Internodes (µg/g dry weight) |
| C15 Congeners | ||
| C15:0 | 1.2 ± 0.3 | 2.5 ± 0.6 |
| C15:1 | 15.3 ± 2.1 | 25.1 ± 3.5 |
| C15:2 | 12.8 ± 1.9 | 20.7 ± 2.9 |
| C15:3 | 4.5 ± 0.7 | 7.3 ± 1.1 |
| C17 Congeners | ||
| C17:1 | 0.8 ± 0.2 | 1.3 ± 0.3 |
| C17:2 | 7.9 ± 1.1 | 13.0 ± 1.8 |
| C17:3 | 2.1 ± 0.4 | 3.4 ± 0.6 |
Data adapted from Aziz et al., 2017. Values are presented as mean ± standard error.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MALDI-MSI workflow for this compound localization.
Caption: Experimental workflow for MALDI-MS Imaging of this compound.
Results and Discussion
The application of this protocol to poison ivy stems has revealed distinct localization patterns for different this compound congeners.[1] Specifically, C15 this compound congeners were found to be predominantly localized to the resin ducts within the plant stem.[1][3] In contrast, C17 congeners were more widely distributed throughout the cortex and vascular tissues.[1][2][3][5] These findings suggest potentially different biosynthetic pathways or physiological roles for the C15 and C17 this compound families. The confirmation of these congeners can be performed by complementary techniques such as GC-MS on tissue extracts.[1][3][5]
Conclusion
MALDI-MS Imaging is a powerful and indispensable tool for elucidating the spatial distribution of urushiols and other secondary metabolites within plant tissues. The protocol outlined in this application note provides a robust framework for researchers to investigate the in situ localization of these important allergenic compounds. The ability to visualize the differential distribution of various this compound congeners opens new avenues for research into their biosynthesis, transport, and ecological functions, which is of high relevance for the development of new diagnostic and therapeutic strategies for this compound-induced contact dermatitis.
References
- 1. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-MS Imaging of Urushiols in Poison Ivy Stem [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Localization of Plant Lipid Metabolites by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazole-Derivatized Silica Gel Chromatography for High-Purity Urushiol Isolation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urushiol is a mixture of allergenic catechols with long alkyl chains found in plants of the Anacardiaceae family, including poison ivy, poison oak, and poison sumac.[1] These compounds are responsible for causing allergic contact dermatitis, a common inflammatory skin condition. The purification of this compound is essential for research into the mechanisms of this allergic reaction and for the development of potential immunotherapeutic treatments, such as desensitization therapies.[1]
Traditional methods for this compound purification often suffer from low yields and the use of large quantities of solvents.[2] Thiazole-derivatized silica gel chromatography has emerged as a superior method for the purification of this compound from plant extracts.[1][2] This technique enhances purification efficiency, yielding this compound with a purity exceeding 96%, and in some cases, as high as 99%.[1] This application note provides detailed protocols for the preparation of thiazole-derivatized silica gel and its application in the column chromatography-based purification of this compound. Additionally, it includes a summary of the signaling pathway involved in this compound-induced contact dermatitis, which is of significant interest to drug development professionals.
Experimental Protocols
Protocol 1: Preparation of Thiazole-Derivatized Silica Gel
This protocol is divided into two main stages: the synthesis of the thiazole-silane coupling agent and its subsequent immobilization on a silica gel support.
A. Synthesis of 5-(4-(trimethoxysilyl)butyl)thiazole (Proposed Route)
-
Grignard Reagent Formation: Prepare a Grignard reagent from 4-bromobutyl-trimethoxysilane. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromobutyl-trimethoxysilane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Thiazole Functionalization: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 5-bromothiazole in anhydrous THF. Add a catalytic amount of a suitable cross-coupling catalyst, such as --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr).
-
Coupling Reaction: Slowly add the Grignard reagent to the 5-bromothiazole solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-(4-(trimethoxysilyl)butyl)thiazole.
B. Immobilization of Thiazole Moiety onto Silica Gel
-
Silica Gel Activation: Take a known weight of silica gel (e.g., 100 g, particle size 40-63 µm, pore size 60 Å) and activate it by heating at 150-200 °C under vacuum for 4-6 hours to remove adsorbed water. Allow the silica gel to cool to room temperature under an inert atmosphere.
-
Silanization Reaction: Suspend the activated silica gel in a suitable anhydrous solvent, such as toluene, in a round-bottom flask.
-
Addition of Thiazole-Silane: Add the synthesized 5-(4-(trimethoxysilyl)butyl)thiazole to the silica gel suspension. The amount of silane to be added can be calculated based on the desired surface coverage and the specific surface area of the silica gel.
-
Reaction Conditions: Heat the mixture to reflux and maintain the reflux with stirring for 12-24 hours under an inert atmosphere.
-
Washing and Capping: After the reaction is complete, cool the mixture to room temperature and filter the functionalized silica gel. Wash the silica gel sequentially with toluene, methanol, and diethyl ether to remove any unreacted silane and by-products.
-
Drying: Dry the thiazole-derivatized silica gel under vacuum at 60-80 °C for several hours until a constant weight is achieved. The final product is a free-flowing powder ready for use in column chromatography.
Protocol 2: Purification of this compound from Poison Ivy
This protocol describes the extraction of this compound from plant material followed by purification using the prepared thiazole-derivatized silica gel.
A. Initial Extraction of this compound
-
Plant Material Preparation: Collect fresh poison ivy leaves and stems. Air-dry the plant material and then shred or grind it into a coarse powder.
-
Solvent Extraction: Soak the shredded plant material (e.g., 90 grams) in a suitable organic solvent such as methylene chloride or chloroform (e.g., 800 milliliters) for 4-5 hours at room temperature with occasional stirring.[1]
-
Filtration and Concentration: Filter the mixture to remove the plant debris. Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude this compound extract, which will be a dark-colored oil.[1]
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of hexane and acetonitrile. This compound will preferentially partition into the more polar acetonitrile phase. Separate the acetonitrile layer and evaporate the solvent to yield a concentrated this compound extract.[2]
B. Thiazole-Derivatized Silica Gel Chromatography
-
Column Preparation: Dry-pack a glass chromatography column (e.g., 15 cm length x 4 cm diameter) with the prepared thiazole-derivatized silica gel.[3]
-
Sample Loading: Dissolve the concentrated this compound extract from the previous step in a minimal amount of the elution solvent (chloroform). Carefully apply the sample to the top of the dry-packed column.
-
Elution: Elute the column with chloroform. To facilitate a faster elution, a laboratory vacuum can be applied to the bottom of the column.[3]
-
Fraction Collection: Collect the eluate in fractions. Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane mixture) and visualization under UV light or by staining with a suitable reagent (e.g., potassium permanganate).
-
Solvent Removal and Storage: Combine the fractions containing pure this compound and remove the chloroform by rotary evaporation. The purified this compound will be a pale yellow oil. For long-term storage, dissolve the purified this compound in ethanol and store it in a refrigerator at approximately 3 °C to slow down degradation.[1]
Data Presentation
The use of thiazole-derivatized silica gel chromatography, as part of an improved overall extraction and purification process, has been shown to provide significantly higher yields and concentrations of this compound compared to traditional methods like the ElSohly method.
Table 1: Comparison of this compound Purification Methods
| Parameter | ElSohly Method | Method with Thiazole Silica Gel Chromatography |
| Purity | Not specified, but generally lower | >96% (up to 99%)[1] |
| Final Concentration | ~2 mg/mL[1] | Up to 50 mg/mL[1] |
| Yield | Lower | Higher[1] |
| Solvent Volume | Large | Reduced |
| Scalability | Limited for large volumes | More amenable to scale-up |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Allergic Contact Dermatitis
Caption: T-cell mediated signaling in this compound-induced dermatitis.
References
- 1. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 2. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 3. WO2014081988A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of Urushiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the isolation and purification of urushiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a mixture of oily organic compounds with allergenic properties found in plants of the family Anacardiaceae, such as poison ivy, poison oak, and poison sumac. The isolation and purification of this compound are challenging due to its high susceptibility to air oxidation and polymerization.[1] It can also irreversibly bind to common chromatographic adsorbents.[1]
Q2: What are the main components of this compound?
A2: this compound is a mixture of several closely related catechols with long hydrocarbon side chains (typically C15 or C17) that can be saturated or unsaturated. The exact composition of the mixture varies depending on the plant source.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a potent contact allergen. When handling this compound or plant material containing it, it is crucial to wear appropriate personal protective equipment (PPE), including long sleeves, long pants, boots, and thick vinyl gloves.[2] All work should be conducted in a well-ventilated area or a fume hood. Any equipment that comes into contact with this compound must be decontaminated, as the oil can remain active on surfaces for years.
Q4: What are the common methods for extracting this compound from plant materials?
A4: Common methods for extracting this compound involve solvent extraction using organic solvents such as ethanol, methanol, acetone, or methylene chloride.[2][3] The choice of solvent can affect the yield and purity of the crude extract.
Q5: What are the primary purification techniques for this compound?
A5: The primary techniques for purifying this compound from crude extracts include column chromatography using adsorbents like silica gel or the more efficient thiazole-derivatized silica gel.[3] High-performance liquid chromatography (HPLC) is also used for the separation of individual this compound congeners.
Q6: How can the purity of this compound be assessed?
A6: The purity of this compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] For GC-MS analysis, this compound is often derivatized (e.g., silylation) to increase its volatility.
Q7: How should purified this compound be stored to prevent degradation?
A7: Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to minimize oxidation and polymerization. It is also advisable to store it in the dark, as it may be light-sensitive.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound isolation and purification.
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Solution |
| Incomplete Extraction | - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using a more effective extraction solvent. Methylene chloride has been shown to provide higher yields than ethanol in some cases. |
| Degradation during Extraction | - Avoid excessive heat during extraction. Perform extractions at room temperature or below if possible.- Minimize exposure of the extract to air and light. |
| Plant Material Quality | - The concentration of this compound can vary depending on the plant part, age, and season of collection. Use fresh, young plant material for higher yields. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Solution |
| Improper Solvent System | - Optimize the mobile phase composition using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the target this compound components.- A gradient elution is often necessary for good separation of the different this compound congeners. |
| Column Overloading | - The amount of crude extract loaded onto the column should not exceed the column's capacity. A general guideline is a silica gel-to-crude extract weight ratio of at least 50:1. |
| Irreversible Adsorption | - this compound can bind irreversibly to standard silica gel. Consider using a modified stationary phase, such as thiazole-derivatized silica gel, which has shown enhanced purification efficiency.[3] |
| Column Packing Issues | - Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in broad peaks and poor separation. |
Problem 3: this compound Degradation during Purification
| Possible Cause | Solution |
| Oxidation | - Purge all solvents with an inert gas (nitrogen or argon) before use.- Maintain an inert atmosphere over the column during chromatography.- Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents. |
| Polymerization | - Avoid acidic conditions, which can catalyze the polymerization of unsaturated this compound congeners.- Work at lower temperatures to reduce the rate of polymerization. |
Problem 4: Co-elution of Impurities
| Possible Cause | Solution |
| Similar Polarity of Components | - Employ a shallower solvent gradient during column chromatography to improve the resolution between closely eluting compounds.- Consider using a different chromatographic technique, such as preparative HPLC with a different stationary phase (e.g., C18 reversed-phase), for finer separation. |
| Presence of Isomers | - this compound consists of several isomers with very similar properties, making complete separation difficult. Multiple chromatographic steps may be necessary to isolate specific isomers. |
Data Presentation
Table 1: Comparison of this compound Yield and Purity from Different Extraction and Purification Methods.
| Plant Source | Extraction Solvent | Purification Method | This compound Yield (% w/w of plant material) | This compound Purity (%) | Reference |
| Poison Ivy (leaves) | Methylene Chloride | Liquid-Liquid Extraction (Hexane/Acetonitrile) | 0.14 | 92 | Patent US9580373B2 |
| Poison Ivy (leaves) | Chloroform | Liquid-Liquid Extraction (Hexane/Acetonitrile) | 0.13 | 94 | Patent US9580373B2 |
| Poison Ivy (leaves) | Pentane | Liquid-Liquid Extraction (Hexane/Acetonitrile) | 0.08 | 89 | Patent US9580373B2 |
| Poison Ivy (leaves) | Methylene Chloride | Thiazole Silica Gel Chromatography | Not specified | >98 | Patent US9580373B2 |
| Poison Ivy | Ethanol | Silica Gel Column Chromatography | ~0.45 (from bark) | >95 | ElSohly et al., 1982 |
Experimental Protocols
1. Extraction of this compound from Poison Ivy Leaves
This protocol describes a general procedure for the solvent extraction of this compound.
-
Materials:
-
Fresh or dried poison ivy leaves
-
Methylene chloride (or ethanol)
-
Rotary evaporator
-
Filter paper and funnel
-
Glassware
-
-
Procedure:
-
Grind the poison ivy leaves into a fine powder.
-
Soak the ground leaves in methylene chloride (a common ratio is 10 mL of solvent per gram of plant material) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the solvent from the plant debris.
-
Repeat the extraction of the plant residue with fresh solvent at least two more times to ensure complete extraction.
-
Combine the solvent extracts and concentrate them using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
The crude extract can be further purified using liquid-liquid extraction or column chromatography.
-
2. Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound from a crude extract.
-
Materials:
-
Crude this compound extract
-
Silica gel (60-200 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing this compound. Combine the fractions that show a pure spot corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Mandatory Visualization
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
Caption: Simplified diagram of this compound degradation pathways.
References
preventing the oxidative degradation of urushiol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urushiol. The following information is designed to help prevent the oxidative degradation of this compound during analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during analysis?
A1: The primary cause of this compound degradation is the oxidation of its catechol ring. This compound is a mixture of catechol derivatives with long alkyl side chains. The hydroxyl groups on the catechol ring are susceptible to oxidation, which transforms them into highly reactive ortho-quinones.[1] This oxidation can be initiated by exposure to air (aerobic oxidation), light, and elevated temperatures.[2][3] The unsaturated side chains of some this compound congeners are also prone to polymerization, especially under acidic conditions.[2][3]
Q2: How can I minimize oxidation during sample extraction and preparation?
A2: To minimize oxidation during extraction and preparation, it is crucial to limit the sample's exposure to oxygen and high temperatures. One effective method is to perform all operations under an inert atmosphere, such as pure nitrogen.[3] It is also recommended to use freshly collected plant materials and to keep temperatures low, preferably below 30°C, throughout the extraction process.[2][3]
Q3: Are there any chemical stabilizers or antioxidants that can be added to this compound samples?
A3: Yes, antioxidants can be effective in preventing the oxidation of the catechol group. Ascorbic acid (Vitamin C) has been shown to be a potent antioxidant that can reverse the oxidation of catechol to o-benzoquinone in vitro.[4] While specific protocols for this compound analysis are not widely detailed with respect to antioxidant use, the addition of antioxidants like ascorbic acid during sample preparation is a promising strategy.
Q4: What are the best practices for storing this compound extracts to ensure stability?
A4: For long-term stability, this compound extracts should be stored at low temperatures and protected from light. A study has shown that this compound dissolved in ethanol at a concentration of 50 mg/mL is stable for up to 250 days when stored at 3°C.[2] Storage at room temperature (23°C) also showed no significant degradation over the same period in that particular study.[2] Storing extracts in sealed amber vials under refrigeration is a recommended practice.
Q5: Does the choice of analytical technique affect this compound stability?
A5: Yes, the analytical technique and its parameters can influence stability. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the this compound catechols is a common and recommended practice. Silylation, for example, using reagents like N-trimethylsilylimidazole (TMS), protects the hydroxyl groups, increasing the compound's volatility and thermal stability during GC analysis.[5] For High-Performance Liquid Chromatography (HPLC), careful selection of mobile phase and ensuring minimal exposure to air in the autosampler are important considerations.
Troubleshooting Guides
Issue 1: Loss of this compound Peak or Reduced Peak Area in Chromatogram
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Purge sample vials with nitrogen or argon before sealing. Use amber vials to protect from light. Prepare samples fresh and analyze them promptly. Consider adding an antioxidant like ascorbic acid to the sample or mobile phase. |
| Polymerization | Ensure the pH of your sample and mobile phase (for HPLC) is not acidic, as this can promote polymerization of unsaturated this compound congeners.[2][3] |
| Adsorption to Surfaces | Use silanized glass inserts for GC vials. For HPLC, ensure all components of the flow path are inert. |
| Thermal Degradation (GC) | Ensure the GC inlet temperature is not excessively high. Use a derivatization agent to increase the thermal stability of this compound. |
Issue 2: Appearance of Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Use a deactivated inlet liner and column. If tailing persists, you may need to replace the liner or trim the column. |
| Poor Derivatization (GC) | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is free of water, which can interfere with silylation. |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase (HPLC) | Adjust the mobile phase composition and pH to improve peak shape. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation Products | The appearance of new, often broader peaks, could indicate the presence of oxidized this compound (o-quinones) or polymerized products. Review your sample handling and storage procedures to minimize degradation. |
| Contamination | Run a blank solvent injection to check for system contamination. Ensure all solvents and reagents are of high purity. |
| Incomplete Derivatization (GC) | Un-derivatized or partially derivatized this compound may appear as separate peaks. Optimize the derivatization procedure. |
Quantitative Data Summary
The stability of a purified poison ivy this compound extract in ethanol (50 mg/mL) has been documented, showing remarkable stability over an extended period.
| Storage Temperature | Duration (Days) | This compound Concentration Stability |
| 3°C | 250 | No significant degradation observed |
| 23°C | 250 | No significant degradation observed |
| Data sourced from US Patent 9,580,373 B2[2] |
Experimental Protocols
Protocol 1: Extraction and Preparation of this compound for Analysis
This protocol incorporates best practices to minimize degradation.
-
Plant Material Handling: Use freshly harvested plant material. If stored, keep it refrigerated and use within 7-10 days.
-
Extraction:
-
Perform all steps under a nitrogen atmosphere if possible.[3]
-
Soak the plant material in an organic solvent such as ethanol or methylene chloride at a temperature below 30°C.[2]
-
Filter the extract to remove solid plant material.
-
Concentrate the extract using a rotary evaporator at a temperature between 20 and 30°C.[2]
-
-
Solvent Partitioning (for purification):
-
Resuspend the crude extract in hexane.
-
Extract the hexane solution with acetonitrile. The this compound will partition into the acetonitrile layer.
-
Evaporate the acetonitrile to yield a concentrated this compound extract.
-
-
Sample Preparation for Analysis:
-
Dissolve the purified this compound extract in a suitable solvent (e.g., ethanol for HPLC, or a derivatization solvent for GC).
-
For enhanced stability, consider adding a small amount of an antioxidant like ascorbic acid.
-
Transfer the sample to an amber glass vial and purge with nitrogen before sealing.
-
Store at 3°C until analysis.[2]
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
-
Derivatization:
-
To a known amount of dried this compound extract in a vial, add the derivatization reagent (e.g., N-trimethylsilylimidazole - TMS).
-
Seal the vial and heat at the recommended temperature and time for the specific reagent (e.g., 37°C for 5 minutes for TMS).[5]
-
-
GC-MS Parameters (example):
-
Injection: 1 µL, split or splitless injection.
-
Inlet Temperature: 230°C.
-
Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 100°C, ramp at 15°C/min to 230°C (hold for 10 minutes), then ramp at 3.5°C/min to 300°C (hold for 10 minutes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 180°C.
-
Analysis Mode: Full scan or Single Ion Monitoring (SIM) for higher sensitivity. For TMS-derivatized this compound fragments, characteristic m/z values can be monitored.[5]
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. Determination of this compound in Allergenic Extracts - this compound Stability - A. Del Grosso [grantome.com]
- 2. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 3. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Urushiol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of urushiol isomers. Urushiols, the allergenic compounds found in plants of the Toxicodendron genus, are a complex mixture of catechol derivatives with varying alkyl chain lengths and degrees of unsaturation, making their separation challenging.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good chromatographic resolution of this compound isomers?
A1: The primary challenges stem from the structural similarity of this compound congeners. These isomers often have very close physicochemical properties, such as polarity, which makes them difficult to separate using standard chromatographic methods.[1] Additionally, urushiols are susceptible to air oxidation and polymerization, which can lead to sample degradation and affect reproducibility.[2] Their irreversible binding to some common chromatographic adsorbents also poses a significant challenge.[2]
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: Several techniques can be employed, each with its own advantages:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for this compound separation.
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is effective for analyzing this compound congeners, typically after a derivatization step to increase volatility and stability.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and offers advantages in terms of speed and efficiency.[3]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: C18 columns are the most frequently used stationary phases for the reversed-phase separation of this compound isomers.[1] However, the selectivity can differ between various C18 columns. For enhanced resolution, particularly with phenolic analytes, phenyl-based columns can provide alternative selectivity due to π-π interactions.[4]
Q4: Why is derivatization often necessary for the GC analysis of urushiols?
A4: Derivatization, typically silylation, is performed to increase the thermal stability and volatility of the this compound molecules.[5] This process reduces the polarity of the catechol hydroxyl groups, preventing peak tailing and improving chromatographic performance.
Q5: Can Supercritical Fluid Chromatography (SFC) improve the separation of this compound isomers?
A5: Yes, SFC can be a valuable alternative to HPLC for isomer separation.[3] It often provides higher efficiency and faster analysis times. The use of supercritical carbon dioxide as the main mobile phase component allows for fine-tuning of selectivity by adjusting pressure, temperature, and the type and concentration of co-solvents.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound isomers.
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor resolution/overlapping peaks | Inappropriate mobile phase composition: The solvent strength may not be optimal for separating the closely eluting isomers. | Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A lower organic content generally increases retention and can improve separation in reversed-phase HPLC.[4] Consider using a different organic modifier to alter selectivity. |
| Incorrect pH of the mobile phase: The ionization state of the catechol group can affect retention and peak shape. | Adjust the mobile phase pH: Adding a small amount of acid (e.g., formic acid, acetic acid) can suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved resolution.[1] | |
| Column degradation: The stationary phase may be contaminated or degraded over time. | Wash or replace the column: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column. | |
| Peak tailing | Secondary interactions: Interactions between the this compound catechols and active sites on the stationary phase (e.g., residual silanols) can cause peak tailing. | Use an acidic mobile phase modifier: As mentioned above, adding an acid can suppress silanol interactions. |
| Sample overload: Injecting too much sample can lead to peak distortion. | Reduce sample concentration: Dilute the sample and reinject. | |
| Inconsistent retention times | Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections. | Increase equilibration time: Ensure the column is properly equilibrated before each injection, especially when using gradient elution.[1] |
| Fluctuations in mobile phase composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing of solvents. Degas the mobile phase to prevent bubble formation. | |
| Temperature fluctuations: Changes in column temperature can affect retention times. | Use a column oven: Maintain a constant and controlled column temperature.[6] |
GC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No peaks or very small peaks | Incomplete derivatization: The silylation reaction may not have gone to completion. | Optimize derivatization conditions: Ensure anhydrous conditions, use fresh derivatizing reagents, and optimize the reaction time and temperature. |
| Sample degradation in the injector: Urushiols can degrade at high injector temperatures. | Optimize injector temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the derivatized analytes. | |
| Broad or tailing peaks | Active sites in the GC system: The liner, column, or detector may have active sites that interact with the analytes. | Use a deactivated liner and column: Ensure all components in the sample path are properly deactivated. |
| Column bleed: Degradation of the stationary phase at high temperatures. | Condition the column: Condition the column at the recommended temperature before use. Avoid exceeding the column's maximum operating temperature. | |
| Poor separation of isomers | Inadequate column selectivity: The stationary phase may not be suitable for separating the specific this compound isomers. | Select a more appropriate column: Consider using a column with a different stationary phase that offers better selectivity for the target isomers. |
| Suboptimal temperature program: The oven temperature program may not be optimized for the separation. | Optimize the temperature program: Adjust the initial temperature, ramp rates, and final temperature to improve resolution. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Isomer Analysis
| Technique | Typical Column | Mobile Phase/Carrier Gas | Typical Detector | Advantages | Disadvantages |
| HPLC | C18, Phenyl | Acetonitrile/Methanol and water with acidic modifier | UV, MS | Good for preparative and quantitative analysis. | May have limitations in resolving all isomers.[7] |
| GC | Fused silica capillary with non-polar or medium-polarity stationary phase | Helium, Hydrogen | FID, MS | High resolution for volatile compounds. | Requires derivatization; potential for thermal degradation.[5] |
| SFC | Chiral or achiral packed columns | Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol) | UV, MS | Fast separations, high efficiency, environmentally friendly.[3] | Requires specialized equipment. |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | Phenyl (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20) with 0.1% Formic Acid | Methanol:Water (e.g., 90:10) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 280 nm | MS (ESI in negative mode) |
| Column Temperature | 30 °C | 35 °C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound Isomers
-
Sample Preparation:
-
Extract urushiols from the plant material using a suitable solvent (e.g., ethanol or acetone).
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered extract with the initial mobile phase to an appropriate concentration.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with 70% B, increase to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or Mass Spectrometry (ESI, negative ion mode).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Isomers
-
Sample Preparation and Derivatization:
-
Extract and filter the this compound sample as described for HPLC.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture at 70 °C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 5 °C/min, and hold for 10 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-650.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Urushiol Decontamination for Laboratory Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the irreversible binding of urushiol to laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove from lab equipment?
This compound is an oily mixture of organic compounds, specifically catechols with long hydrocarbon side chains, found in plants of the Toxicodendron genus (e.g., poison ivy, poison oak, poison sumac). Its "irreversible" binding is due to its chemical nature. The catechol group can oxidize to a highly reactive ortho-quinone, which can then form covalent bonds with nucleophiles such as amine or thiol groups on proteins. While the binding to inert lab surfaces is not truly irreversible in the same way, the long, nonpolar alkyl chain of this compound promotes strong hydrophobic interactions with many materials, making it adhere strongly and resist removal by simple washing.[1] This oily, adherent nature allows it to persist on surfaces for extended periods, even years.[1]
Q2: Which common laboratory materials are most susceptible to this compound binding?
Plastics with non-polar surfaces, such as polypropylene (PP) and polyethylene (PE), are particularly susceptible to the hydrophobic adhesion of this compound's long alkyl chain. Polytetrafluoroethylene (PTFE), while generally inert, can also harbor the oily residue. Porous materials or those with rough surfaces can physically trap the oil, making decontamination more challenging. While less reactive, even smooth surfaces like glass and stainless steel can be contaminated and require thorough cleaning to prevent cross-contamination.
Q3: What are the primary methods for decontaminating this compound-exposed lab equipment?
There are three primary approaches to this compound decontamination:
-
Solubilization and Physical Removal: Using solvents and detergents to dissolve the this compound and wash it away.
-
Chemical Inactivation/Degradation: Using chemical reagents to alter the structure of this compound, rendering it non-reactive.
-
Enzymatic Degradation: Utilizing enzymes to break down the this compound molecule.
Q4: Are there any lab materials that are resistant to this compound binding?
While no material is completely immune to surface contamination, some polymers exhibit higher chemical resistance and may be easier to clean. Materials like Polyetheretherketone (PEEK) and Polyvinylidene fluoride (PVDF) are known for their broad chemical resistance and may offer better performance.[2][3][4][5][6][7][8][9][10] However, specific studies on the binding affinity of this compound to these materials are limited. For applications involving this compound, favoring glass or stainless steel when possible is advisable due to their non-porous nature and resilience to harsh cleaning chemicals.
Troubleshooting Guides
Problem: Standard washing with soap and water is not removing this compound contamination.
-
Cause: this compound's hydrophobic nature makes it poorly soluble in water alone. Standard detergents may not be sufficient to emulsify and remove the oil effectively, especially from non-polar plastic surfaces.
-
Solution:
-
Solvent Wash: Pre-rinse the equipment with a solvent in which this compound is soluble, such as 70-95% ethanol, isopropanol, or acetone.[11] Perform this in a well-ventilated area or a chemical fume hood, following all safety protocols for flammable liquids.
-
Stronger Detergent: Use a laboratory-grade detergent designed for removing oily residues.
-
Mechanical Action: Gentle scrubbing with a soft-bristled brush can help dislodge the this compound from the surface. Be cautious not to scratch the equipment.
-
Problem: Suspected cross-contamination in experiments after cleaning this compound-exposed equipment.
-
Cause: Trace amounts of this compound may remain on equipment, especially on complex geometries or porous materials, leading to interference in sensitive assays.
-
Solution:
-
Implement a Dedicated Cleaning Protocol: For all equipment exposed to this compound, follow a multi-step decontamination procedure as outlined in the Experimental Protocols section.
-
Validation of Cleaning: After cleaning, a "wipe test" can be performed. Wipe the surface with a swab soaked in a solvent like isopropanol and analyze the solvent for the presence of this compound using a suitable analytical method like HPLC or a colorimetric assay if available.
-
Dedicated Glassware/Plasticware: If cross-contamination is a persistent issue in highly sensitive applications, consider dedicating a set of labware exclusively for work with this compound.
-
Data on Decontamination Efficacy
Quantitative data on the removal of this compound from specific laboratory surfaces is limited in publicly available literature. However, studies on the decontamination of other hazardous chemicals from stainless steel and glass provide a useful reference. The following table summarizes the general effectiveness of various cleaning agents.
| Cleaning Agent | Mechanism of Action | Effectiveness on Glass & Stainless Steel | Effectiveness on Plastics (PP, PE, PTFE) | Safety Considerations |
| Water | Solubilization (limited) | Low | Very Low | None |
| Soap/Detergent | Emulsification & Solubilization | Moderate | Low to Moderate | Generally safe. |
| 70% Isopropanol/Ethanol | Solubilization | High | Moderate to High | Flammable; use in a well-ventilated area. |
| Acetone | Solubilization | High | Can damage some plastics (e.g., polystyrene, polycarbonate). Test on a small area first. | Flammable, irritant; use in a fume hood. |
| Sodium Hypochlorite (Bleach) | Oxidation | Very High (98% removal for some agents)[12][13] | High | Corrosive to stainless steel with prolonged contact; reactive. |
| Potassium Permanganate | Oxidation | High | High | Strong oxidizer, can stain surfaces.[14][15] |
| Laccase Enzyme Solution | Enzymatic Degradation | Potentially High | Potentially High | Specific enzymes needed; optimal pH and temperature required. |
Note: The effectiveness on plastics is generally lower due to the potential for this compound to absorb into the polymer matrix.
Experimental Protocols
Protocol 1: Standard Decontamination of Glass and Stainless Steel Labware
Materials:
-
70% Isopropanol (or Ethanol)
-
Laboratory-grade detergent
-
Deionized water
-
Soft-bristled brush
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-rinse: In a chemical fume hood, rinse the contaminated surface thoroughly with 70% isopropanol. Collect the waste solvent for proper disposal.
-
Wash: Prepare a warm solution of laboratory-grade detergent according to the manufacturer's instructions. Submerge the labware and scrub all surfaces with a soft-bristled brush.
-
Rinse: Rinse the labware thoroughly with tap water, followed by a final rinse with deionized water.
-
Dry: Allow the labware to air dry completely or dry in a laboratory oven.
Protocol 2: Decontamination of Plastic Labware (Polypropylene, Polyethylene)
Materials:
-
70% Isopropanol
-
Laboratory-grade detergent
-
Deionized water
-
Soft-bristled brush
-
PPE
Procedure:
-
Pre-rinse: In a chemical fume hood, rinse the contaminated surface with 70% isopropanol.
-
Soak and Wash: Prepare a warm solution of laboratory-grade detergent. Submerge the plasticware and allow it to soak for at least 30 minutes. After soaking, scrub all surfaces with a soft-bristled brush.
-
Rinse: Rinse thoroughly with tap water, followed by a deionized water rinse.
-
Dry: Allow to air dry. Do not oven-dry plasticware unless it is rated for the intended temperature.
Protocol 3: Chemical Inactivation using an Oxidizing Agent (for heavily contaminated items)
Materials:
-
10% solution of sodium hypochlorite (bleach) or a 1% solution of potassium permanganate.
-
Deionized water
-
PPE
Procedure:
-
Pre-clean: First, perform the standard decontamination protocol (Protocol 1 or 2) to remove the bulk of the this compound.
-
Oxidizing Soak: In a designated container within a fume hood, submerge the equipment in the oxidizing solution for 15-30 minutes. Caution: Sodium hypochlorite is corrosive to stainless steel over time.
-
Thorough Rinse: Remove the equipment from the oxidizing solution and rinse extensively with deionized water to remove all traces of the oxidizing agent.
-
Dry: Dry the equipment as described previously.
Protocol 4: Laccase-Based Enzymatic Decontamination (Experimental)
Materials:
-
Purified laccase enzyme
-
Citrate-phosphate buffer (pH 5)
-
Deionized water
-
PPE
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of laccase in a citrate-phosphate buffer (pH 5) at a concentration determined to be effective for phenolic compound degradation (e.g., 5-10 U/mL).[16]
-
Application: Apply the laccase solution to the contaminated surface, ensuring complete coverage.
-
Incubation: Allow the enzyme solution to incubate on the surface for a defined period (e.g., 30-60 minutes) at an optimal temperature for the specific laccase used (e.g., 35-50°C).[16]
-
Rinse: Thoroughly rinse the surface with deionized water to remove the enzyme and any degradation byproducts.
-
Wash and Dry: Follow with a standard wash with laboratory detergent and dry as described in Protocol 1.
Visualizations
This compound-Induced Contact Dermatitis Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical resistance, PVDF | Materials | Polyfluor [polyfluor.nl]
- 3. daichem.co.jp [daichem.co.jp]
- 4. calpaclab.com [calpaclab.com]
- 5. Chemical Resistance of PEEK: A Comprehensive Guide [peekchina.com]
- 6. zeusinc.com [zeusinc.com]
- 7. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 8. gehr.de [gehr.de]
- 9. kelco.com.au [kelco.com.au]
- 10. astisensor.com [astisensor.com]
- 11. Efficacy of topical phenol decontamination strategies on severity of acute phenol chemical burns and dermal absorption: in vitro and in vivo studies in pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of decontamination efficacy of cleaning solutions on stainless steel and glass surfaces contaminated by 10 antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US4002737A - Prevention and/or treatment of poison ivy dermatitis - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Removal of phenol and bisphenol-A catalyzed by laccase in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for Urushiol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for urushiol extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound extraction?
A1: Ethanol, acetone, benzene, chloroform, diethyl ether, and hexane are commonly used solvents for this compound extraction.[1][2] Ethanol is frequently used for the initial extraction from plant material.[3][4] More complex systems involving immiscible solvents with different polarities, such as hexane and acetonitrile, are used for further purification.[3][5][6][7]
Q2: What factors can influence the yield and purity of extracted this compound?
A2: Several factors significantly impact this compound extraction efficiency:
-
Solvent Choice: The polarity of the solvent is crucial. A primary organic solvent less polar than ethanol is recommended for the initial extraction.[3]
-
Temperature: Elevated temperatures should be avoided to prevent polymerization and oxidation of this compound congeners.[3][8] It is advisable to perform extractions at or below 30°C.[3] One study on ultrasound-assisted extraction of diene this compound found 50°C to be optimal, with degradation occurring at higher temperatures.[9][10]
-
Atmosphere: this compound is susceptible to aerobic oxidation. Performing extractions under an inert atmosphere, such as pure nitrogen, can improve yield and stability.[8]
-
Plant Material: The use of freshly collected raw plant material is preferable as aged samples may have variable compositions due to polymerization and oxidation.[3][8] Shredding the plant material before extraction can also improve efficiency.[3]
-
Extraction Method: Techniques like ultrasound-assisted extraction can optimize parameters such as extraction time and solvent-to-solid ratio to enhance yield.[9][10][11]
Q3: How can I purify the crude this compound extract?
A3: Purification of crude this compound extract is essential to remove impurities. Common purification techniques include:
-
Solvent Partitioning: Using a system of two substantially immiscible solvents with different polarities (e.g., hexane and acetonitrile) allows for the separation of this compound from other components.[3][7]
-
Chromatography: Column chromatography is a highly effective method for purifying this compound.[8] Thiazole-derivatized silica gel has been shown to significantly enhance purification efficiency, achieving purities greater than 96%.[3][7] Preparative thin-layer chromatography (TLC) can be used for smaller quantities.[8]
Q4: What are the stability concerns with this compound, and how can they be mitigated?
A4: this compound is unstable and prone to polymerization and oxidation, especially the unsaturated congeners.[3][8] Stability can be compromised by exposure to air, water, light, acidic or basic conditions, and elevated temperatures.[3] To mitigate these issues:
-
Work at low temperatures (e.g., around 4°C for initial alcohol extraction).[8]
-
Use an inert atmosphere (e.g., nitrogen) during all operations.[8]
-
Use freshly harvested plant materials.[8]
-
Store purified this compound appropriately, for instance, resuspended in a suitable solvent like ethanol.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient initial extraction. 2. Degradation of this compound during extraction. 3. Suboptimal solvent-to-solid ratio. 4. Insufficient extraction time. | 1. Use a primary organic solvent that is less polar than ethanol.[3] Consider shredding plant material before extraction.[3] 2. Maintain low temperatures (≤30°C) and use an inert atmosphere (e.g., nitrogen).[3][8] 3. Optimize the solvent-to-solid ratio. For ultrasound-assisted extraction of diene this compound, a ratio of 10:1 mL/g was found to be optimal.[9][10][11] 4. Optimize extraction time. For ultrasound-assisted extraction, 55-60 minutes has been shown to be effective.[9][10] |
| Low Purity of Extract | 1. Incomplete separation from other plant components. 2. Contamination during workup. | 1. Employ a multi-step purification process, including solvent-solvent extraction (e.g., hexane/acetonitrile) followed by column chromatography.[3] 2. For high-purity this compound (>96%), use thiazole-derivatized silica gel for chromatography.[3][7] Ensure all glassware is clean and solvents are of high purity. |
| Darkening or Polymerization of the Extract | 1. Oxidation of this compound. 2. Exposure to heat or light. 3. Presence of acidic or basic conditions. | 1. Conduct all steps under an inert nitrogen atmosphere.[8] 2. Avoid elevated temperatures and direct light exposure throughout the extraction and purification process.[3][8] 3. Use neutral, high-purity solvents and avoid contact with strong acids or bases. |
| Inconsistent Results Between Batches | 1. Variability in plant material. 2. Inconsistent extraction parameters. | 1. Use freshly collected plant material from the same source and season if possible.[8] 2. Standardize all experimental parameters, including temperature, time, solvent ratios, and atmosphere. |
Quantitative Data Presentation
Table 1: Comparison of this compound Yield and Purity with Different Extraction Methods
| Method | Primary Solvent | Purification Steps | Reported Yield | Reported Purity | Reference |
| ElSohly Method | Ethanol | Distillation or dry packed silica column chromatography | Lower yield | Not specified, but lower than improved methods | [3][7] |
| Improved Method | Primary organic solvent less polar than ethanol | Hexane/acetonitrile extraction, thiazole silica gel chromatography | 1.33-1.43 g/kg of raw material | >96% (up to 99%) | [3] |
| Low-Temperature Method | Ethyl Alcohol (at 4°C) | Benzene extraction, silicic acid column chromatography | 1.2-1.7 g/pound of raw material | Chromatographically pure | [8] |
Table 2: Optimal Conditions for Ultrasound-Assisted Extraction of Diene this compound
| Parameter | Optimal Value | Reference |
| Extraction Time | 55 minutes | [9][10][11] |
| Extraction Temperature | 50 °C | [9][10][11] |
| Solvent to Solid Ratio | 10:1 mL/g | [9][10][11] |
| Number of Extractions | 3 | [9][10][11] |
Experimental Protocols
Protocol 1: General this compound Extraction and Purification (Adapted from patent descriptions[3][8])
-
Preparation of Plant Material:
-
Use freshly collected poison ivy or poison oak leaves, vines, and twigs.
-
Cut the material into smaller pieces (e.g., 2 inches in length) to increase surface area.[8]
-
-
Initial Solvent Extraction:
-
Submerge the plant material in 95% ethyl alcohol in a container equipped for stirring and maintaining an inert atmosphere.
-
Purge the system with pure nitrogen gas.
-
Conduct the extraction at a low temperature (e.g., 4°C) for an extended period (e.g., 72 hours) with occasional stirring.[8]
-
Alternatively, soak the shredded material in a primary organic solvent less polar than ethanol at or below 30°C for approximately 4 hours.[3]
-
-
Solvent Removal and Crude Extract Preparation:
-
Solvent-Solvent Partitioning for Purification:
-
Dissolve the crude residue in a solvent mixture of hexane and acetonitrile.[3]
-
Allow the two immiscible phases to separate. This compound will preferentially partition into the more polar acetonitrile phase.
-
Collect the acetonitrile fraction and evaporate the solvent to yield a purified this compound extract.[7]
-
-
Chromatographic Purification (Optional, for high purity):
-
Prepare a chromatography column packed with a thiazole-derivatized silica gel.[3]
-
Dissolve the purified extract in a minimal amount of a suitable solvent (e.g., ligroin or hexane).
-
Apply the sample to the column and elute with a solvent gradient, such as increasing proportions of chloroform or ethyl acetate in a non-polar solvent like ligroin.[3][8]
-
Collect fractions and test for the presence of catechols (e.g., with a FeCl₃ test).
-
Combine the positive fractions and remove the solvent to obtain highly pure this compound.
-
Visualizations
References
- 1. Is it possible to extract this compound oil from plants? | Docsity [docsity.com]
- 2. reddit.com [reddit.com]
- 3. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20150284308A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2014081988A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 8. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasonic-Assisted Extraction of Diene this compound from Lacquer Tree Leaves Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability and storage conditions for urushiol standards
This technical support center provides guidance on the long-term stability and optimal storage conditions for urushiol standards. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound standards?
A1: this compound, a mixture of catechol derivatives with long alkyl chains, is susceptible to degradation over time, primarily through oxidation and polymerization.[1][2] The catechol ring is prone to oxidation, especially when exposed to air, forming highly reactive ortho-quinones.[1] These quinones can then react with other molecules, including other this compound molecules, leading to polymerization and the formation of a blackish lacquer-like substance.[3] this compound is also sensitive to degradation by UV rays from the sun and other sources.[2][3] However, when stored under appropriate conditions, this compound standards can exhibit remarkable stability.
Q2: What are the recommended storage conditions for long-term stability?
A2: For long-term stability, this compound standards should be stored in a tightly sealed container, protected from light, and kept at low temperatures. A patent on the extraction and purification of this compound has shown that this compound at a concentration of 50 mg/mL in ethanol is stable for at least 250 days when stored at 3°C and 23°C, with no significant degradation observed.[4] To minimize degradation, it is recommended to store this compound standards under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Which solvents are suitable for storing this compound standards?
A3: this compound is soluble in a variety of organic solvents, including ethanol, diethyl ether, acetone, carbon tetrachloride, and benzene.[3] Ethanol has been shown to be an effective solvent for maintaining the stability of this compound standards.[4] When choosing a solvent, consider its potential for reactivity with this compound and its compatibility with your analytical methods.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway of this compound involves the oxidation of the catechol ring to form ortho-quinones.[1] These reactive intermediates can then undergo further reactions, such as polymerization with other this compound molecules.[1] This process can be accelerated by exposure to oxygen and UV light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in color of the this compound standard solution (e.g., darkening or turning black). | Oxidation and polymerization of this compound. | This indicates degradation. The standard should be discarded. To prevent this, ensure storage under an inert atmosphere and protection from light. |
| Inconsistent analytical results or loss of potency. | Degradation of the this compound standard. | Verify the storage conditions of your standard. If degradation is suspected, a fresh standard should be prepared or purchased. It is advisable to periodically check the purity of the standard using a validated analytical method. |
| Precipitate formation in the standard solution. | Polymerization of this compound or low solubility at storage temperature. | Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. If it does not, it is likely due to polymerization, and the standard should be discarded. |
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the stability of this compound standards.
| Concentration | Solvent | Storage Temperature | Duration | Observed Degradation | Source |
| 50 mg/mL | Ethanol | 3°C | 250 days | No significant degradation | [4] |
| 50 mg/mL | Ethanol | 23°C | 250 days | No significant degradation | [4] |
Experimental Protocols
Protocol: this compound Stability Testing via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for assessing the long-term stability of this compound standards.
1. Materials and Equipment:
- This compound standard of known purity and concentration.
- High-purity solvent (e.g., ethanol).
- Inert gas (argon or nitrogen).
- Amber glass vials with Teflon-lined caps.
- GC-MS system with a suitable capillary column (e.g., polar capillary column).
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
- Internal standard (e.g., a stable compound with similar chromatographic behavior).
2. Experimental Workflow:
Caption: Workflow for this compound Stability Testing.
3. GC-MS Analysis:
- Derivatization: A common procedure involves the trimethylsilyl derivatization of the hydroxyl groups on the catechol ring to increase the volatility and thermal stability of the this compound congeners for GC analysis.[5]
- Injection: An appropriate volume of the derivatized sample is injected into the GC.
- Separation: The different this compound congeners are separated on the capillary column based on their boiling points and polarity.
- Detection: The mass spectrometer is used to identify and quantify the individual this compound congeners based on their mass spectra.
4. Data Analysis:
- The concentration of each this compound congener at each time point is calculated based on the peak area relative to the internal standard.
- The percentage of the remaining this compound is determined by comparing the concentration at each time point to the initial concentration at time zero.
- Degradation kinetics can be evaluated by plotting the concentration of this compound over time.
This compound Degradation Pathway
The primary degradation pathway of this compound is initiated by oxidation, which is accelerated by the presence of oxygen and UV light.
Caption: this compound Degradation Pathway.
References
- 1. Determination of this compound in Allergenic Extracts - this compound Stability - A. Del Grosso [grantome.com]
- 2. This compound | Magnificent molecules | RSC Education [edu.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 5. Development and Method Validation of Analysis of this compound in Sumac and Food Ingredients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting matrix effects in LC-MS analysis of urushiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of urushiol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects in LC-MS analysis of this compound refer to the alteration of ionization efficiency, leading to either signal suppression or enhancement, caused by co-eluting compounds from the sample matrix. Urushiols are typically extracted from complex matrices such as plant materials (e.g., poison ivy, poison oak), herbal products, or biological samples. These matrices contain a wide variety of endogenous compounds like fats, pigments, sugars, and other phenolic compounds that can interfere with the ionization of this compound congeners in the mass spectrometer's ion source, ultimately leading to inaccurate quantification.[1][2]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects in your this compound analysis include:
-
Poor reproducibility of results between different samples.
-
Low recovery of this compound congeners during method validation, even with an apparently efficient extraction procedure.
-
Inconsistent peak areas for the same concentration of this compound standards prepared in different sample matrices.
-
A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a matrix-matched blank.
-
Peak shape distortion , such as tailing or fronting, which can be exacerbated by matrix components.[3]
Q3: What causes ion suppression versus ion enhancement?
A3:
-
Ion suppression is the more common phenomenon and occurs when co-eluting matrix components compete with this compound for ionization in the ESI source. This can happen through several mechanisms, such as competition for charge, changes in droplet surface tension which affects solvent evaporation, or formation of neutral adducts. For urushiols, which are phenolic lipids, co-eluting non-polar compounds and other phenolics can be a major source of ion suppression.[1][4][5]
-
Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of this compound. This might happen if a matrix component acts as a proton donor or helps to desolvate the this compound ions more effectively.
Q4: How can I detect and quantify matrix effects in my this compound analysis?
A4: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This provides a qualitative assessment. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[2]
-
Post-Extraction Spike: This method offers a quantitative measure of the matrix effect. You compare the peak area of an this compound standard spiked into a pre-extracted blank matrix with the peak area of the same standard in a neat solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and low recovery of this compound.
This is a classic sign of uncompensated matrix effects. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate Your Sample Preparation
Complex matrices require a robust sample preparation protocol to remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): Urushiols are non-polar; using a non-polar solvent like hexane or a slightly more polar solvent like methyl tert-butyl ether (MTBE) can effectively extract them while leaving many polar interferences in the aqueous phase. However, very non-polar lipids can be co-extracted.
-
Solid-Phase Extraction (SPE): This is often more effective than LLE for cleaner extracts. For this compound, a reverse-phase (C18 or C8) or a mixed-mode sorbent could be effective. The choice of sorbent and washing/elution solvents is critical.
-
Dilution: A simple approach is to dilute the sample extract.[6] This reduces the concentration of both the analyte and interfering matrix components. This is only feasible if the this compound concentration is high enough to remain above the limit of quantification after dilution.
Step 2: Optimize Chromatographic Separation
Improving the separation between this compound congeners and matrix interferences can significantly reduce matrix effects.
-
Gradient Elution: Employ a gradient elution profile that provides good resolution of the this compound peaks from the bulk of the matrix components.
-
Column Chemistry: A C18 column is commonly used for this compound analysis. Consider trying a column with a different chemistry (e.g., a phenyl-hexyl column) if co-elution persists.
-
Mobile Phase Additives: While additives like formic acid or ammonium formate can improve peak shape and ionization, they can also contribute to ion suppression.[4] Experiment with different additives and concentrations.
Step 3: Implement a Robust Calibration Strategy
If matrix effects cannot be completely eliminated through sample preparation and chromatography, a suitable calibration method can compensate for them.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This involves adding known amounts of this compound standard to aliquots of the sample. This is a very effective way to compensate for matrix effects that are specific to a particular sample but can be time-consuming.[7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same ionization suppression or enhancement. The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[8] If a specific SIL-IS for each this compound congener is not available, a representative one may be used, or a structurally similar compound can be employed as an internal standard.[9][10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phenolic Lipids in Complex Matrices
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Pros | Cons |
| Protein Precipitation (PPT) | 80-100 | 30-70 (Suppression) | Simple, fast, inexpensive. | Least effective for removing matrix components, often results in significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 60-90 | 50-80 (Suppression) | Good for removing highly polar interferences. | Can be labor-intensive, may have lower recovery for more polar analytes, potential for emulsion formation.[11][12] |
| Solid-Phase Extraction (SPE) | 85-110 | 80-110 | Provides cleaner extracts, can be automated. | Requires method development, can be more expensive.[11][12] |
| Sample Dilution | 100 (of what's in the diluted sample) | 90-110 | Very simple and quick. | Reduces analyte concentration, may not be suitable for trace analysis.[6] |
Note: The values presented are typical ranges for phenolic lipids in complex matrices and may vary depending on the specific matrix, this compound congener, and analytical conditions.
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for this compound from Plant Extracts
-
Sample Homogenization: Homogenize 1 g of the plant material in 10 mL of methanol/water (80:20, v/v).
-
Extraction: Sonicate the homogenate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dilute the supernatant from step 2 with an equal volume of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove polar interferences.
-
Elution: Elute the urushiols with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (known to be free of this compound) using your established sample preparation protocol.
-
Prepare Standard Solutions:
-
Solution A (in Matrix): Spike a known amount of this compound standard solution into the blank matrix extract.
-
Solution B (in Solvent): Add the same amount of this compound standard solution to the same volume of the reconstitution solvent.
-
-
LC-MS Analysis: Analyze both solutions using your LC-MS method.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area of Solution A / Peak Area of Solution B) * 100
Mandatory Visualization
Caption: Troubleshooting workflow for matrix effects in this compound LC-MS analysis.
Caption: General experimental workflow for this compound analysis from complex matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
refining dose-response protocols for urushiol sensitivity testing
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with urushiol dose-response protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced contact dermatitis?
This compound-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction.[1][2] The process is T-cell mediated.[3] this compound itself is a pro-hapten; it penetrates the skin and is oxidized to form a reactive quinone.[1] This quinone then acts as a hapten, binding to endogenous skin proteins to form neoantigens.[1] These modified proteins are taken up by antigen-presenting cells (APCs) like Langerhans cells, which then migrate to lymph nodes to activate this compound-specific T-cells.[1][2] Upon subsequent exposure, these memory T-cells recognize the hapten-protein complexes on skin cells and initiate an inflammatory cascade, leading to the characteristic dermatitis.[1][4]
Q2: How long after exposure should I expect to see a reaction?
For individuals who have been previously sensitized to this compound, a reaction typically appears within 12 to 48 hours after contact.[5] In non-sensitized individuals, the initial sensitization phase may take longer, with a reaction appearing 10 to 21 days after the first exposure.[1] New lesions may continue to appear for up to two to three weeks, which is often due to slower reaction times in areas that received a lower dose of this compound, rather than the rash spreading.[5]
Q3: What are the key cellular and molecular players in the inflammatory response to this compound?
The immune response to this compound is complex, involving several cell types and signaling molecules. Key players include:
-
Antigen-Presenting Cells (APCs): Langerhans cells and macrophages are crucial for processing this compound-protein complexes and presenting them to T-cells.[2][3]
-
T-Cells: Both CD8+ and CD4+ T-cells are involved.[6] CD8+ T-cells often mediate the inflammatory reaction, while CD4+ T-cells can have a downregulatory role.[6]
-
Cytokines: A variety of cytokines are released, contributing to inflammation and pruritus (itching). Studies in mouse models have shown that this compound can trigger a Th2-biased immune response, with elevated levels of Thymic Stromal Lymphopoietin (TSLP).[7] Other important cytokines may include IL-4, IL-17, IL-22, and IFN-γ.[6][7]
-
Mitochondria: Recent research suggests that urushiols can cause mitochondrial dysfunction, which may be an early step in initiating the innate immune response.[6]
Q4: Is the reaction strictly dose-dependent?
Yes, the severity of the local reaction in this compound-induced contact dermatitis is correlated with the dose of this compound applied.[8][9] Higher concentrations or larger amounts of this compound will generally lead to a more severe reaction, characterized by more intense erythema, edema, and potentially vesiculation.
Troubleshooting Guide
Q1: I am seeing inconsistent or no reaction in subjects expected to be sensitive. What could be the cause?
-
Improper this compound Preparation/Storage: this compound is an oil and can degrade. Ensure it is stored correctly, protected from light and air to prevent oxidation. When preparing solutions, use an appropriate solvent like acetone or an acetone/olive oil mixture to ensure it remains solubilized and can be applied evenly.[7]
-
Insufficient Dose: The dose may be too low to elicit a response. Verify the concentration of your this compound solution. A dose as low as 6.25 µg has been shown to be an adequate challenge dose in sensitized guinea pigs.[10]
-
Patch Test Application Failure: Ensure the patch test is applied to clean, dry skin, free of lotions or creams. The patch must have good contact with the skin for the entire application period (typically 48 hours).[11] Excessive sweating or getting the area wet can lift the patch and render the test invalid.[11]
-
Incorrect Reading Time: Reactions are typically read at 48 and 96 hours post-application. Reading too early may miss the peak of the delayed-type hypersensitivity reaction. Some protocols also include later readings at 7, 14, or even 21 days.[8][9]
-
Subject Variability: Individual sensitivity to this compound varies greatly.[1][4] Previous exposure levels can also lead to variable results in patch testing.[12]
Q2: My negative control sites are showing a reaction. What should I do?
-
Cross-Contamination: this compound is a persistent, oily substance that can easily contaminate lab surfaces, gloves, and equipment.[5] This is the most likely cause of a reaction at a control site. Review your lab procedures for handling this compound. Implement strict protocols to avoid cross-contamination, such as using dedicated equipment, changing gloves immediately after handling this compound, and thoroughly cleaning all surfaces with an appropriate solvent like isopropyl alcohol followed by soap and water.[5][13][14]
-
Irritant Reaction: The vehicle or solvent used to dissolve the this compound may be causing an irritant contact dermatitis. Run a separate control with only the vehicle to rule this out.
-
Improper Patching: The patch itself or the adhesive could be causing an irritant or allergic reaction.
Q3: How can I prevent accidental sensitization of lab personnel?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves (nitrile is a good choice), a lab coat, and safety glasses when handling this compound.
-
Dedicated Workspaces: Designate a specific area, such as a chemical fume hood, for preparing this compound solutions.[15] This contains any potential aerosols and minimizes the risk of contaminating the general lab environment.
-
Decontamination Procedures: Be aware that this compound can remain active on surfaces for years.[16] Establish a rigorous cleaning protocol. This compound can be removed from skin and surfaces using soap and water or organic solvents.[5] Commercial cleansers designed for this compound removal are also available.[5]
-
Waste Disposal: Dispose of all this compound-contaminated materials (pipette tips, tubes, gloves, etc.) as hazardous waste according to your institution's guidelines.
Experimental Protocols & Data
Detailed Methodology: this compound Patch Testing
This protocol is a generalized procedure based on common practices in clinical and research settings.[8][9][10][11]
-
Subject Preparation: Select a suitable test site, typically the upper back. The skin should be clean, dry, and free from hair and any pre-existing dermatitis.
-
This compound Preparation: Prepare serial dilutions of purified this compound in a suitable vehicle (e.g., acetone or petrolatum). Concentrations must be carefully chosen to establish a dose-response curve without causing extreme reactions.
-
Patch Application: Apply a precise amount of each this compound dilution (and a vehicle-only negative control) to a separate patch test chamber (e.g., Finn Chambers® on Scanpor® tape).
-
Application to Skin: Carefully apply the patches to the designated areas on the subject's back, ensuring firm adhesion. Mark the location of each patch with a skin-safe marker.
-
Exposure Period: The patches should remain in place for 48 hours. Instruct the subject to avoid showering, swimming, and strenuous exercise to prevent the patches from detaching.[11]
-
Patch Removal and Initial Reading: After 48 hours, carefully remove the patches. Allow the skin to rest for 30-60 minutes before the first reading.
-
Subsequent Readings: Perform additional readings at 72 or 96 hours to observe the peak reaction. Further readings can be taken at later time points (e.g., 7 days) to track the resolution of the reaction.[8][10]
-
Scoring: Grade the reaction at each reading using a standardized scoring system (see Table 2).
Data Presentation
Table 1: Example this compound Dosing for Sensitization and Challenge (Guinea Pig Model) [10]
| Application Type | This compound Dose (per 2 cm² area) | Vehicle | Purpose |
| Sensitization | 50 µg | Acetone | To induce initial immune sensitization. |
| Challenge | 6.25 µg | Acetone | To elicit a contact hypersensitivity response in sensitized subjects. |
Table 2: Clinical Scoring System for this compound-Induced Dermatitis
This scoring system is adapted from clinical scales for contact dermatitis.[10][11]
| Score | Erythema (Redness) | Edema (Swelling/Induration) | Vesiculation (Blisters) | Description |
| 0 | No reaction | No reaction | No reaction | No visible signs of inflammation. |
| 1 | Faint, discrete erythema | Slight, palpable elevation | - | Mild reaction. |
| 2 | Confluent erythema | Clear swelling and induration | Papules, few vesicles | Moderate reaction. |
| 3 | Severe, intense erythema | Severe swelling, extends beyond test area | Numerous vesicles, bullae | Strong reaction. |
| 4 | Extreme erythema with necrosis | Extreme swelling with pain | Confluent bullae, ulceration | Severe/extreme reaction. |
Visualizations
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro studies of poison oak immunity. I. In vitro reaction of human lymphocytes to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Horticulture/Urushiol-induced contact dermatitis - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. poison-ivy [wms.org]
- 6. Allergens of the this compound family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Patch Test Using the T.R.U.E. TEST System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. 5 Tips for preventing cross-contamination in your lab - Flow Robotics [flow-robotics.com]
- 16. US8748190B2 - Methods for detecting this compound-bearing plants such as poision ivy - Google Patents [patents.google.com]
minimizing batch-to-batch variation in urushiol extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variation in the production and analysis of urushiol extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variation in this compound extracts?
Batch-to-batch variation in this compound extracts stems from three main areas:
-
Raw Material Variability : This is often the most significant source of variation and includes:
-
Genetics and Species : Different species of Toxicodendron (e.g., poison ivy, poison oak, poison sumac) have varying compositions of this compound congeners.
-
Geographical Location and Growing Conditions : Climate, soil composition, and altitude can influence the this compound profile.
-
Harvesting Time : The concentration and composition of this compound can change with the seasons and the age of the plant.
-
Post-Harvest Handling : How the plant material is dried, stored, and transported can lead to degradation or alteration of this compound.
-
-
Extraction and Processing Inconsistencies : The methods used to extract and process the raw material significantly impact the final product. Key factors include:
-
Extraction Solvent : The choice of solvent (e.g., ethanol, hexane, methylene chloride) affects the efficiency and selectivity of the extraction.
-
Extraction Parameters : Variations in temperature, time, and the ratio of solvent to solid material can alter the yield and purity of the extract.
-
Purification Method : Different purification techniques, such as silica gel chromatography or solvent partitioning, will yield extracts with different purity levels.
-
-
Analytical Variability : Inconsistencies in the methods used to analyze the extracts can also contribute to perceived batch-to-batch differences. This includes variations in equipment calibration, operator procedures, and data analysis.
Q2: How can I standardize the raw plant material to minimize variability?
Standardizing the raw material is a critical first step. This involves:
-
Botanical Authentication : Ensure the correct plant species and plant part (e.g., leaves, stems) are used consistently.
-
Geographical Sourcing : Source the raw material from the same geographical region and, if possible, the same supplier to minimize environmental variables.
-
Defined Harvesting Practices : Adhere to a strict protocol for the time of harvest and the methods used. It is advisable to use freshly collected raw materials when possible.[1]
-
Standardized Post-Harvest Processing : Implement and document standardized procedures for drying, grinding to a consistent particle size, and storing the raw material.
Q3: What are the recommended analytical techniques for quantifying this compound and its congeners?
The most common and reliable methods for this compound analysis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for both quantifying total this compound content and identifying individual congeners. Derivatization of this compound, typically with a trimethylsilyl (TMS) agent, is often performed before analysis to improve volatility and chromatographic separation.[2][3]
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with a C18 reversed-phase column, is effective for separating this compound congeners.[4] It can be coupled with mass spectrometry (LC-MS) for enhanced identification and quantification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low this compound Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality or improperly prepared raw material. | - Use a more effective solvent such as methylene chloride or perform a sequential extraction.- Optimize extraction parameters (time, temperature, solvent-to-solid ratio).- Ensure raw material is fresh or properly dried and ground to a uniform, fine particle size. |
| Inconsistent Purity Between Batches | - Variation in raw material composition.- Inconsistent purification process.- Degradation of this compound during processing. | - Standardize raw material sourcing and pre-processing.- Adhere strictly to a validated purification protocol (e.g., consistent silica gel activity, solvent gradients).- Avoid high temperatures and exposure to air during extraction and purification to prevent oxidation and polymerization.[1] |
| Variable Biological Activity | - Differences in the relative abundance of this compound congeners.- Presence of interfering compounds from the raw material. | - Use a standardized analytical method (GC-MS or HPLC) to profile the congener composition of each batch.- Refine the purification process to remove impurities that may affect biological activity. |
| Poor Chromatographic Resolution | - Inadequate separation method.- Column degradation. | - For GC-MS, ensure complete derivatization and optimize the temperature program.- For HPLC, adjust the mobile phase gradient and ensure the column is in good condition.- Consider using a more advanced purification step, such as thiazole-derivatized silica gel chromatography, for higher purity.[5][6] |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Primary Solvent | Number of Steps | Starting Plant Material (g) | Crude Purity (wt %) | Final Purity (wt %) | Final Yield (g) | Yield (% w/w) |
| Ethanol | 5 | 30 | 42% | 90% | 0.25 | 0.83% |
| Methylene Chloride | 3 | 90 | 58% | 97.5% | 1.2 | 1.33% |
| Pentane | 3 | 30 | 55% | 99% | 0.43 | 1.43% |
| Chloroform | 3 | 30 | 57% | 98% | 0.4 | 1.33% |
Data summarized from a patent on this compound extraction and purification, which indicates that methods using solvents like methylene chloride, pentane, and chloroform can result in higher yields and purity with fewer steps compared to the traditional ElSohly method using ethanol.[6][7]
Experimental Protocols
Protocol 1: this compound Extraction with Methylene Chloride
This protocol is a more efficient alternative to traditional ethanol extraction.
-
Extraction :
-
Soak 90g of dried and shredded poison ivy leaves in 600 mL of methylene chloride for approximately 4 hours at room temperature with gentle agitation.
-
Filter the mixture to remove the plant material.
-
Collect the filtrate and remove the solvent using a rotary evaporator at a temperature below 30°C to yield a crude extract.
-
-
Solvent Partitioning :
-
Resuspend the crude extract in 200 mL of hexane and 200 mL of acetonitrile.
-
Mix thoroughly in a separatory funnel and allow the layers to separate. This compound will preferentially partition into the acetonitrile layer.
-
Collect the lower acetonitrile layer.
-
-
Final Preparation :
-
Remove the acetonitrile from the collected layer using a rotary evaporator.
-
The resulting concentrated this compound extract can be resuspended in a suitable solvent, such as ethanol, for storage.
-
Protocol 2: this compound Purification by Silica Gel Chromatography
This is a standard method for purifying crude this compound extracts.
-
Column Preparation :
-
Dry pack a chromatography column with silica gel.
-
-
Sample Loading :
-
Dissolve the crude this compound extract in a minimal amount of the initial elution solvent (e.g., chloroform).
-
Load the dissolved sample onto the top of the silica gel column.
-
-
Elution :
-
Elute the column with chloroform.
-
Collect fractions based on the color of the eluate. This compound-containing fractions are typically yellowish.
-
-
Fraction Analysis and Pooling :
-
Test the collected fractions for the presence of this compound using a ferric chloride test (a positive test results in a blue-black color).
-
Pool the fractions that test positive for this compound.
-
-
Solvent Removal :
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound extract.
-
For higher purity, a thiazole-derivatized silica gel can be used, which has been shown to enhance purification efficiency to >96-99%.[6][7]
Protocol 3: GC-MS Analysis of this compound Congeners
-
Sample Preparation and Derivatization :
-
Accurately weigh a small amount of the this compound extract.
-
Add an internal standard if quantitative analysis is desired.
-
Derivatize the sample with a trimethylsilyl (TMS) agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.
-
-
GC-MS Parameters :
-
Injector Temperature : 250-280°C.
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program :
-
Initial temperature: 80°C.
-
Ramp 1: Increase to 140°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min.
-
Hold at 280°C for 10 minutes.[2]
-
-
Carrier Gas : Helium.
-
MS Detection : Scan in full scan mode to identify congeners and use selected ion monitoring (SIM) for quantification.
-
Mandatory Visualizations
Caption: this compound extraction and purification workflow.
Caption: this compound-induced allergic contact dermatitis pathway.
References
- 1. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atmospheric pressure ionization LC-MS-MS determination of this compound congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 7. WO2014081988A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
Technical Support Center: Enhancing Urushiol Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the sensitivity of urushiol detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound detection?
A1: The primary methods for detecting and quantifying this compound congeners include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and fluorescence-based assays. GC-MS often requires derivatization to increase the volatility and stability of this compound molecules.[1][2] HPLC can be performed in reversed-phase mode to separate different this compound congeners.[3][4] Newer methods like leaf-spray mass spectrometry offer rapid detection with minimal sample preparation.[5]
Q2: How can I improve the sensitivity of my this compound detection assay?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize extraction and purification methods to remove interfering matrix components.[6][7] Solid-phase extraction (SPE) can be effective for cleaning up samples.
-
Derivatization (for GC-MS): Derivatizing this compound with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic performance and detection limits.[8]
-
Detection Method: For mass spectrometry, using single ion monitoring (SIM) mode is more sensitive than full scan mode.[9] For HPLC, fluorescence detection after derivatization with a fluorogenic reagent can significantly increase sensitivity compared to UV detection.
-
Instrumentation: Utilize high-resolution mass spectrometers or more sensitive detectors.
Q3: What is the purpose of derivatization in GC-MS analysis of this compound?
A3: Derivatization is a crucial step in the GC-MS analysis of this compound for two main reasons. First, it increases the volatility of the this compound molecules, which is necessary for their transition into the gas phase in the GC inlet. Second, it improves the thermal stability of the catecholic hydroxyl groups, preventing their degradation at high temperatures within the GC system. A common derivatization technique is silylation, for instance, using N-trimethylsilylimidazole (TMS).[9]
Q4: Can this compound be detected directly from plant material without extensive sample preparation?
A4: Yes, recent advancements in ambient ionization mass spectrometry have made this possible. Leaf spray mass spectrometry is a technique that can detect allergenic urushiols directly from poison ivy leaves with no sample preparation.[4][5] This method provides rapid, qualitative information on the presence of this compound congeners.[10]
Troubleshooting Guides
HPLC-UV/MS Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Sample solvent incompatible with mobile phase- Strong sample adsorption onto the column | - Dilute the sample.- Dissolve the sample in the initial mobile phase.- Use a different column stationary phase or add a competing agent to the mobile phase. |
| Low Signal Intensity/Sensitivity | - Suboptimal detection wavelength (UV)- Inefficient ionization (MS)- Low sample concentration | - Optimize the UV detection wavelength (around 280 nm).[3]- For MS, try a different ionization source (e.g., APCI vs. ESI) or optimize source parameters. Negative ion mode may provide better signal-to-noise.[11]- Concentrate the sample or use a more sensitive detector. |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Air bubbles in the detector- Temperature fluctuations | - Filter and degas the mobile phase.- Flush the column with a strong solvent.- Purge the detector.- Use a column oven to maintain a stable temperature. |
| Split Peaks | - Chemical structure of the this compound congener, such as the presence of multiple double bonds and phenol groups.[1][12] | - This may be inherent to the molecule. Ensure consistent chromatography to use for quantification. |
GC-MS Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | - Incomplete derivatization- Degradation of this compound in the injector- Insufficient sample concentration | - Optimize derivatization conditions (reagent, temperature, time).[8]- Use a lower injector temperature.- Concentrate the sample. |
| Peak Tailing | - Active sites in the GC system (liner, column)- Polar nature of underivatized this compound | - Use a deactivated liner and column.- Ensure complete derivatization. |
| Matrix Interference | - Co-eluting compounds from the sample matrix | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[6]- Use a more selective MS scan mode, such as selected ion monitoring (SIM).[9] |
| Poor Reproducibility | - Inconsistent derivatization- Sample degradation over time | - Standardize the derivatization protocol precisely.- Analyze samples as soon as possible after preparation or store them at low temperatures. |
Fluorescence-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence of sample matrix- Contaminated reagents or solvents | - Include a blank sample (without the fluorescent probe) to measure background.- Use high-purity solvents and reagents.- Optimize filter sets to minimize background. |
| Low Fluorescence Signal | - Inefficient reaction between the probe and this compound- Quenching of the fluorescent signal | - Optimize reaction conditions (pH, temperature, time).- Dilute the sample to reduce quenching effects from matrix components. |
| Signal Instability | - Photobleaching of the fluorophore- Degradation of the fluorescent product | - Minimize exposure of the sample to the excitation light.- Use a more photostable fluorescent probe.- Measure the signal at a consistent time point after the reaction. |
Quantitative Data Summary
The following tables summarize the performance of different methods for this compound detection.
Table 1: HPLC-UV/MS Performance for this compound Detection
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (15:2) | HPLC-UV | 0.38 ppm | 1.26 ppm | [1][9] |
| Thitsiol (16) | HPLC-UV | 0.24 ppm | 0.79 ppm | [1][9] |
| This compound (15:2) | RP-HPLC-ESI-MS | 0.29 ± 0.03 ppb | 0.97 ± 0.01 ppb | [3] |
Table 2: GC-MS Performance for this compound Detection
| Method | Limit of Detection (LOD) | Comments | Reference |
| GC-MS | 1.74 - 2.67 µg/mL | LODs varied for different this compound congeners. | [1] |
| GC-MS | 0.03 ppm | For alkylphenols in Ginkgo biloba extracts, including urushiols. | [13] |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Material
This protocol describes a general method for extracting this compound from plant leaves.
Materials:
-
Fresh or dried plant leaves (e.g., poison ivy)
-
Ethanol
-
Hexane
-
Acetonitrile
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Shred the plant material to increase the surface area for extraction.
-
Soak the shredded material in ethanol at room temperature with occasional stirring for 24 hours.
-
Filter the mixture to separate the plant debris from the ethanol extract.
-
Concentrate the ethanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Perform a liquid-liquid extraction to partition the this compound. Add the crude extract to a separatory funnel with equal volumes of hexane and acetonitrile.
-
Shake the funnel vigorously and allow the layers to separate. This compound will preferentially partition into the acetonitrile layer.
-
Collect the acetonitrile layer.
-
Evaporate the acetonitrile to obtain the purified this compound extract.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol details the trimethylsilyl (TMS) derivatization of this compound.
Materials:
-
Purified this compound extract
-
Acetonitrile
-
Pyridine (dry)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or water bath
-
GC vials
Procedure:
-
Dissolve a known amount of the this compound extract in acetonitrile in a GC vial.
-
Add dry pyridine to the vial.
-
Add BSTFA with 1% TMCS to the vial.[8] The ratio of sample solution to derivatizing reagent should be optimized, but a 1:1 ratio is a good starting point.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Visualizations
This compound-Induced Contact Dermatitis Signaling Pathway
The following diagram illustrates the T-cell mediated immune response following skin exposure to this compound.
Caption: T-cell mediated immune response to this compound exposure.
General Experimental Workflow for this compound Detection
This diagram outlines the typical steps involved in the analysis of this compound from a sample.
References
- 1. Quantitative Detection of Thitsiol and this compound as Markers from the Gluta usitata Lacquer Tree Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8389232B2 - Fluorescence detection of poison oak oil - Google Patents [patents.google.com]
- 3. globaljournals.org [globaljournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Allergens of the this compound family promote mitochondrial dysfunction by inhibiting the electron transport at the level of cytochromes b and chemically modify cytochrome c1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 7. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Graphviz [graphviz.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. WO2014081988A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Urushiol Extraction from Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of urushiol from complex samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or poor solvent choice. | - Increase the solvent-to-solid ratio. A 10:1 (mL/g) ratio is a good starting point.[1][2]- Optimize extraction time. For ultrasonic-assisted extraction, 55 minutes has been shown to be effective.[1][2]- Use a primary organic solvent less polar than ethanol, such as methylene chloride, isopropanol, or hexane.[3][4] |
| Degradation of this compound: Exposure to high temperatures, oxygen, or acidic/alkaline conditions. | - Maintain extraction temperatures below 50°C, as degradation can occur at higher temperatures.[1]- Perform extractions under a nitrogen atmosphere to prevent oxidation.[5]- Avoid acidic and alkaline conditions which can promote polymerization and oxidation.[3] | |
| Improper Plant Material Handling: Use of old or improperly stored plant material. | - Use freshly collected plant material whenever possible for optimal yield.[3] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other plant compounds. | - Employ a multi-step extraction process. An initial extraction with a primary solvent followed by liquid-liquid partitioning (e.g., hexane and acetonitrile) can separate this compound from more polar or less polar impurities.[3][6]- Consider using a more selective primary solvent. |
| Inefficient Purification: The purification method may not be adequate to separate this compound from closely related compounds. | - For column chromatography, consider using a thiazole-derivatized silica gel, which has shown enhanced purification efficiency compared to standard silica gel.[3][4]- Optimize the mobile phase composition for better separation. | |
| Poor Purity of Final Product | Residual Solvents: Incomplete removal of extraction or chromatography solvents. | - Use a rotary evaporator to remove the bulk of the solvent.[5]- For trace amounts of solvent, ether distillation can be employed.[3] |
| Presence of Isomers and Congeners: this compound is a mixture of closely related compounds that can be difficult to separate. | - High-performance liquid chromatography (HPLC) can be used to separate individual this compound congeners if high purity of a specific congener is required.[3][4][7] | |
| Inconsistent Results | Variability in Plant Material: The concentration and composition of this compound can vary between different plant accessions and batches. | - Standardize the collection and preparation of plant material as much as possible.- Analyze a small sample of each new batch of plant material to determine its this compound content before large-scale extraction. |
| Procedural Variations: Minor differences in experimental execution can lead to different outcomes. | - Maintain a detailed and consistent experimental protocol.- Ensure all parameters such as temperature, time, and solvent ratios are carefully controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The choice of solvent depends on the specific application and desired purity. While ethanol has been commonly used, solvents less polar than ethanol, such as methylene chloride, isopropanol, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dimethoxyethane, propanol, chloroform, and pentane, have been shown to be effective primary extraction solvents.[3][4] A subsequent liquid-liquid extraction using immiscible solvents with different polarities, like hexane and acetonitrile, is an effective purification step.[3][6]
Q2: How can I minimize the degradation of this compound during extraction?
A2: this compound is susceptible to oxidation and polymerization, especially at elevated temperatures and in the presence of air.[3] It is recommended to keep extraction temperatures below 30-50°C.[1][3] Performing all steps under an inert atmosphere, such as nitrogen, can significantly reduce oxidative degradation.[5]
Q3: What is the most effective method for purifying crude this compound extract?
A3: A combination of liquid-liquid partitioning and column chromatography is highly effective. After an initial extraction, partitioning the crude extract between hexane and acetonitrile can remove many impurities.[3] For high-purity this compound, chromatography using a thiazole-derivatized silica gel has been reported to yield purities greater than 99%.[3]
Q4: Can I use ultrasonic-assisted extraction for this compound?
A4: Yes, ultrasonic-assisted extraction (UAE) is a viable and efficient method. It utilizes acoustic cavitation to disrupt plant cell walls, which can lead to shorter extraction times and higher yields compared to conventional methods.[1][2][8] Optimal conditions for UAE of a specific this compound from lacquer tree leaves have been reported as an extraction time of 55 minutes at a temperature of 50°C with a solvent-to-solid ratio of 10:1 mL/g.[1][2]
Q5: How can I confirm the purity of my extracted this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are common analytical techniques for assessing the purity of this compound extracts and identifying different congeners.[3][9]
Experimental Protocols
Protocol 1: Solvent Extraction and Liquid-Liquid Partitioning
This protocol describes a common method for extracting and purifying this compound from plant material.
Materials:
-
Dried and ground plant material (e.g., poison ivy leaves)
-
Primary extraction solvent (e.g., methylene chloride)
-
Hexane
-
Acetonitrile
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Soak the ground plant material in the primary organic solvent (e.g., methylene chloride) at a 10:1 solvent-to-solid ratio (v/w).
-
Agitate the mixture for a predetermined time (e.g., 24 hours) at room temperature.
-
Filter the mixture to separate the plant material from the solvent extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 30°C to obtain a crude extract.[3]
-
Resuspend the crude extract in hexane.
-
Transfer the hexane solution to a separatory funnel and add an equal volume of acetonitrile.
-
Shake the funnel vigorously and then allow the layers to separate. This compound will preferentially partition into the more polar acetonitrile layer.
-
Collect the acetonitrile layer.
-
Evaporate the acetonitrile using a rotary evaporator to yield the purified this compound extract.
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol provides a method for the rapid extraction of this compound using ultrasonication.
Materials:
-
Fresh or dried ground plant material
-
Ethanol (100%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper and funnel
Procedure:
-
Weigh 1.0 g of the ground plant material and place it in a centrifuge tube.
-
Add 10 mL of 100% ethanol to achieve a 10:1 solvent-to-solid ratio.[1]
-
Place the tube in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 55 minutes at a controlled temperature of 50°C.[1][2]
-
After sonication, centrifuge the mixture to pellet the plant material.
-
Decant and filter the supernatant containing the extracted this compound.
-
The extraction can be repeated on the plant material pellet to increase yield.[2]
Quantitative Data Summary
| Extraction Method | Primary Solvent | Purification Method | Purity | Yield | Reference |
| ElSohly Method | Ethanol | Chloroform/water fractionation, silica gel chromatography, hexane/acetonitrile partitioning | - | Low | [3][4] |
| Modified Method | Methylene Chloride | Hexane/acetonitrile partitioning | - | Higher than ElSohly | [3] |
| Modified Method | Methylene Chloride | Hexane/acetonitrile partitioning and thiazole silica gel chromatography | >99% | - | [3] |
| Soxhlet Extraction | Hexane | Acetonitrile extraction | 93% | - | [3][4] |
| Soxhlet with Chromatography | Hexane | Acetonitrile extraction and thiazole silica gel chromatography | 99.5% | - | [3][4] |
| Ultrasonic-Assisted | Ethanol | - | - | 4.56 mg/g (FW) | [1][2] |
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from plant sources.
Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
References
- 1. Optimization of Ultrasonic-Assisted Extraction of Diene this compound from Lacquer Tree Leaves Using Response Surface Methodology | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US9580373B2 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 4. US20150284308A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 5. US3819726A - Preparation of this compound from poison ivy or poison oak - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2014081988A1 - Extraction and purification of this compound from botanical sources - Google Patents [patents.google.com]
- 8. journalwjarr.com [journalwjarr.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Urushiol Profiles in Toxicodendron Species for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the urushiol profiles in different Toxicodendron species, namely poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum), and poison sumac (Toxicodendron vernix). Urushiols are the allergenic catechols responsible for the contact dermatitis caused by these plants. Understanding the differences in their chemical composition is crucial for research, diagnostics, and the development of therapeutic interventions.
This compound Congener Profiles: A Comparative Overview
The allergenic potency of this compound is not uniform across all Toxicodendron species. This variability is primarily due to differences in the length of the alkyl side chain and the degree of unsaturation. This compound is a mixture of congeners, primarily with C15 and C17 alkyl chains, and to a lesser extent, C13 chains.[1] The degree of unsaturation in these chains significantly influences the severity of the allergic reaction, with a higher degree of unsaturation generally leading to a more potent response.[1]
Below is a summary of the characteristic this compound profiles for the three most common Toxicodendron species:
| Species | Common Name | Predominant Alkyl Chain Length | Key this compound Congeners |
| Toxicodendron radicans | Poison Ivy | C15 | 3-n-pentadecylcatechols with varying degrees of unsaturation. The most abundant are typically the mono- and di-unsaturated congeners (C15:1 and C15:2). |
| Toxicodendron diversilobum | Western Poison Oak | C17 | 3-n-heptadecylcatechols, with a prevalence of unsaturated congeners.[1] |
| Toxicodendron vernix | Poison Sumac | C13 and C15 | Contains a mixture of 3-n-tridecylcatechols and 3-n-pentadecylcatechols. It is considered more allergenic than poison ivy and poison oak. |
Experimental Protocols for this compound Analysis
Accurate quantification and characterization of this compound congeners are essential for research and development. The following are detailed methodologies for the extraction and analysis of urushiols from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
This compound Extraction
A standardized procedure for the extraction of this compound from fresh plant material is critical for reproducible results.
-
Plant Material Collection and Preparation: Collect fresh leaves, stems, or roots from the desired Toxicodendron species. It is recommended to process the material immediately to prevent degradation of urushiols. If immediate processing is not possible, store the material at -80°C.
-
Solvent Extraction:
-
Homogenize a known weight of fresh plant material (e.g., 1 gram) in a suitable solvent. Ethanol is a commonly used and effective solvent for this compound extraction.[2]
-
Use a sufficient volume of solvent to ensure complete immersion of the plant material (e.g., 10 mL of ethanol per gram of tissue).
-
Perform the extraction at room temperature with continuous agitation for several hours or overnight.
-
-
Filtration and Concentration:
-
Filter the extract through a cheesecloth or a similar filter to remove solid plant debris.
-
Further clarify the filtrate by passing it through a 0.45 µm syringe filter.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Liquid-Liquid Partitioning (Optional):
-
For further purification, the concentrated extract can be subjected to liquid-liquid partitioning. Resuspend the dried extract in a mixture of two immiscible solvents, such as hexane and an aqueous methanol solution (e.g., 90% methanol).
-
The lipophilic urushiols will partition into the hexane layer.
-
Separate the layers and collect the hexane fraction containing the urushiols.
-
Evaporate the hexane to obtain a purified this compound extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like urushiols.
-
Derivatization: Urushiols are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary. Silylation is a common method where the hydroxyl groups of the catechol ring are converted to trimethylsilyl (TMS) ethers.
-
Dissolve the dried this compound extract in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the separation of nonpolar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, which is typically operated in splitless mode to enhance sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the different this compound congeners. A typical program might start at a lower temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the this compound congeners based on their retention times and the characteristic fragmentation patterns in their mass spectra. Quantification can be performed by comparing the peak areas of the analytes to those of an internal standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
HPLC-MS is another highly sensitive and specific method for the analysis of urushiols, particularly for complex mixtures.
-
Sample Preparation: The extracted and purified this compound sample can be directly dissolved in a solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile. Derivatization is generally not required for HPLC analysis.
-
HPLC Conditions:
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol as solvent B. The gradient will start with a higher proportion of solvent A and gradually increase the proportion of solvent B to elute the this compound congeners.
-
Flow Rate and Injection Volume: Typical flow rates are in the range of 0.2-1.0 mL/min, with an injection volume of 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for this compound analysis.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a triple quadrupole or a time-of-flight (TOF) mass spectrometer.
-
Detection Mode: The analysis can be performed in either positive or negative ion mode, and data can be acquired in full scan mode or by selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Data Analysis: this compound congeners are identified based on their retention times and their mass-to-charge ratios (m/z). Quantification is achieved by constructing a calibration curve using standards of known concentrations.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in this compound analysis and its biological effects, the following diagrams have been generated using Graphviz.
This compound triggers a delayed-type hypersensitivity reaction (Type IV), which is a cell-mediated immune response. The following diagram illustrates the key signaling pathway initiated upon skin contact with this compound.
This guide provides a foundational understanding of the comparative this compound profiles in key Toxicodendron species and the methodologies for their analysis. This information is intended to support researchers, scientists, and drug development professionals in their efforts to address the significant health impacts of this compound-induced contact dermatitis.
References
A Comparative Guide to Analytical Methods for Urushiol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods used for the quantification of urushiol, the allergenic mixture of catechols found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac. Accurate and validated quantification of this compound is critical for quality control of herbal medicines, development of immunotherapies for allergic contact dermatitis, and scientific research.
This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting key validation parameters. Detailed experimental protocols are provided to facilitate the replication of these methods.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of HPLC and GC-MS based on published validation data.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Reported Value | Citation |
| Limit of Detection (LOD) | 0.38 ppm (for this compound 15:2) | [1] |
| 0.29 ± 0.03 ppb (for this compound 15:2) | [2] | |
| Limit of Quantification (LOQ) | 1.26 ppm (for this compound 15:2) | [1] |
| 0.97 ± 0.01 ppb (for this compound 15:2) | [2] | |
| **Linearity (R²) ** | 0.9983 | [1][3] |
| Recovery | Within ±2% | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Reported Value | Citation |
| Limit of Detection (LOD) | Not explicitly stated in the search results. | |
| Limit of Quantification (LOQ) | Not explicitly stated in the search results. | |
| **Linearity (R²) ** | Not explicitly stated in the search results. | |
| Recovery | Correlation coefficients (r²) for recovery from vegetable oils ranged from 0.97 to 1.00. | [4] |
| Precision (CV) | Coefficients of variation for recovery ranged from 3.08% to 7.90%. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide synopses of typical experimental protocols for this compound quantification by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the quantitative analysis of this compound in lacquer sap.
1. Sample Preparation:
-
Dissolve the sample in chloroform to prepare a 0.5 wt.% solution.
-
Vortex the solution for 5 minutes.
-
Centrifuge at 10,000 rpm for 1 hour.
-
Filter the supernatant through a 0.45 µm polytetrafluoroethylene (PTFE) filter.
-
Dilute the filtered solution with chloroform to a concentration of 300 ppm.[1]
2. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity HPLC system or equivalent.[1]
-
Column: C18 reversed-phase column (e.g., YMC-Pack Pro, 4.6 mm I.D., S-5 µm, 12 nm).[1]
-
Mobile Phase: Acetonitrile and 0.1 vol.% aqueous trifluoroacetic acid (9:1 v/v).[1]
-
Elution: Isocratic.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detector at 260 nm.[1]
-
Analysis Time: 20 minutes.[1]
3. Calibration:
-
Prepare standard solutions of this compound congeners (e.g., this compound 15:2) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
The coefficient of determination (R²) should be ≥ 0.998.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves derivatization of this compound to increase its volatility for gas chromatographic analysis.
1. Extraction and Derivatization:
-
A biphasic metabolite extraction method can be adapted to efficiently extract urushiols.[5]
-
For GC-MS analysis, urushiols are derivatized, for example, by silylation to form trimethylsilyl (TMS) derivatives.
-
An internal standard, such as C15:0 alkylresorcinol, can be added during the extraction process for quantification.[2]
2. GC-MS Conditions:
-
GC System: Coupled to a mass spectrometer.
-
Column: A suitable capillary column for the separation of TMS-derivatized urushiols.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is typically used to separate the different this compound congeners.
-
Carrier Gas: Helium.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Method Comparison and Considerations
-
Sensitivity: HPLC coupled with mass spectrometry (LC-MS) can offer very low limits of detection, reaching the parts-per-billion (ppb) level.[2] Standard HPLC-UV methods provide sensitivity in the parts-per-million (ppm) range.[1] The sensitivity of GC-MS is also typically high, especially when using SIM mode.
-
Specificity: Both HPLC and GC-MS are highly specific methods, capable of separating and quantifying individual this compound congeners. The mass spectrometer detector in both techniques provides an additional layer of confirmation based on the mass-to-charge ratio of the analytes and their fragmentation patterns.
-
Sample Preparation: GC-MS analysis of this compound requires a derivatization step to make the compounds volatile, which adds to the sample preparation time and complexity. HPLC can often analyze urushiols directly after extraction and filtration, simplifying the workflow.
-
Instrumentation: Both HPLC and GC-MS are common analytical instruments in research and quality control laboratories. The choice may depend on the availability of instrumentation and expertise.
Mandatory Visualizations
This compound Analysis Workflow
Caption: General workflow for the quantification of this compound.
Signaling Pathway of this compound-Induced Allergic Contact Dermatitis
Caption: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Detection of Thitsiol and this compound as Markers from the Gluta usitata Lacquer Tree Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLC analysis of poison ivy and poison oak this compound components in vegetable oil preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparing the toxicological profiles of saturated and unsaturated urushiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of saturated and unsaturated urushiols, the allergenic components found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac. This document summarizes key toxicological endpoints, including immunotoxicity, cytotoxicity, and potential genotoxicity, supported by available experimental data. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a deeper understanding of the mechanisms of urushiol toxicity.
Executive Summary
Urushiols are a class of alkylcatechols that differ in the length and degree of saturation of their hydrocarbon side chain. The toxicological properties of these compounds, particularly their potent immunotoxicity, are significantly influenced by the presence of double bonds in this alkyl chain. Clinical and experimental data consistently demonstrate that unsaturated urushiols are more potent sensitizers and elicit a stronger allergic contact dermatitis (ACD) response compared to their saturated counterparts. While direct comparative data on cytotoxicity and genotoxicity are limited, studies on this compound mixtures and related catechol compounds provide insights into their potential effects and mechanisms of action.
Data Presentation: Comparative Toxicology
The following tables summarize the key toxicological differences between saturated and unsaturated urushiols based on available scientific literature.
Table 1: Comparative Immunotoxicity of Saturated vs. Unsaturated Urushiols
| Toxicological Endpoint | Saturated Urushiols (e.g., Pentadecylcatechol) | Unsaturated Urushiols (e.g., this compound with ≥ 2 double bonds) | Key Findings & References |
| Allergic Contact Dermatitis (ACD) Potency | Weak sensitizer | Potent sensitizer | Unsaturated side chains are critical for maximal reactivity.[1] Over 90% of the population reacts to urushiols with at least two degrees of unsaturation, while less than half react to saturated this compound alone.[2] |
| T-lymphocyte Reactivity | Evokes a fraction of the reactivity of unsaturated this compound | Elicits a strong blastogenic response in sensitized lymphocytes | Studies on this compound analogues show that pentadecylcatechol (a saturated this compound) is only partially as active as the natural, unsaturated this compound oil.[1] |
| Mechanism of Sensitization | Oxidation to o-quinone, haptenation of proteins | Oxidation to o-quinone, haptenation of proteins | The catechol ring is oxidized to a reactive o-quinone, which then covalently binds to skin proteins, forming haptens that are recognized by the immune system.[2][3][4] |
Table 2: Cytotoxicity of Urushiols (Data from this compound Mixture)
| Cell Line | Assay | Endpoint | IC50 Value | Reference |
| MKN-45 (Human Gastric Cancer, wild-type p53) | MTT Assay | Cell Growth Inhibition | ~15 µg/ml | [5] |
| MKN-28 (Human Gastric Cancer, mutant p53) | MTT Assay | Cell Growth Inhibition | ~20 µg/ml | [5] |
Note: The IC50 values are for a mixture of urushiols and do not represent a direct comparison between saturated and unsaturated congeners.
Table 3: Potential Genotoxicity of Urushiols (Inferred from Catechol Studies)
| Genotoxic Endpoint | Finding for Catechols | Potential Relevance to Urushiols | Reference |
| DNA Damage | Catechol derivatives can induce DNA strand breakage and the formation of 8-hydroxyguanine in the presence of metal ions. | The catechol ring of this compound can be oxidized to a reactive quinone, which may lead to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[6] | [6] |
| Mutagenicity | Data on the mutagenicity of catechols is mixed, with some studies showing positive results in mammalian cells in vitro. | The potential for urushiols to be mutagenic requires further investigation, as direct studies have not been conducted. |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of urushiols is primarily driven by two distinct mechanisms: a well-characterized immunotoxicity leading to allergic contact dermatitis, and a less-explored cytotoxicity that has been observed in cancer cell lines.
Immunotoxicity: Allergic Contact Dermatitis
Unsaturated urushiols are potent haptens that trigger a delayed-type hypersensitivity reaction. The lipophilic nature of this compound allows it to readily penetrate the skin, where it is oxidized to a reactive o-quinone. This quinone then forms covalent bonds with skin proteins, creating neoantigens. These modified proteins are processed by antigen-presenting cells (APCs), such as Langerhans cells, and presented to T-lymphocytes, leading to their activation and the subsequent inflammatory response characteristic of poison ivy dermatitis.[2][4] Recent studies also suggest that mitochondrial dysfunction is an early event in this compound-induced allergic response, potentially contributing to the initiation of the inflammatory cascade.
Cytotoxicity: p53-Dependent Apoptosis in Cancer Cells
In human gastric cancer cells with wild-type p53, a mixture of urushiols has been shown to induce apoptosis through a p53-dependent pathway.[5] This pathway involves the upregulation of p53, which in turn can activate pro-apoptotic proteins and the Fas death receptor pathway, leading to caspase activation and programmed cell death.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is adapted for assessing the cytotoxicity of urushiols on adherent cell lines.
Objective: To determine the concentration of saturated and unsaturated urushiols that inhibits cell viability by 50% (IC50).
Materials:
-
Adherent cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
96-well cell culture plates
-
Saturated and unsaturated this compound congeners
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of saturated and unsaturated urushiols in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is designed to detect DNA strand breaks in cells treated with urushiols.
Objective: To assess the potential of saturated and unsaturated urushiols to induce DNA damage.
Materials:
-
Cell line of interest
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of saturated and unsaturated urushiols for a defined period (e.g., 4-24 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Conclusion
The degree of unsaturation in the alkyl side chain of urushiols is a critical determinant of their immunotoxicity, with unsaturated congeners being significantly more potent inducers of allergic contact dermatitis. While direct comparative data on other toxicological endpoints are scarce, the available information on this compound mixtures and related catechol compounds suggests that these molecules may also possess cytotoxic and potentially genotoxic properties. The provided experimental protocols offer a framework for further investigation into the toxicological profiles of individual this compound congeners, which is essential for a comprehensive risk assessment and the development of potential therapeutic interventions. Further research is warranted to elucidate the precise mechanisms by which saturation and unsaturation influence the full spectrum of this compound toxicity.
References
- 1. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Magnificent molecules | RSC Education [edu.rsc.org]
- 4. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 5. This compound Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage induced by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Urushiol with Other Phenolic Lipids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of urushiol, the primary allergen in poison ivy, with other phenolic lipids is critical for diagnostics, therapeutics, and the development of novel immunomodulatory agents. This guide provides a comparative analysis of the cross-reactivity between this compound and other naturally occurring phenolic lipids, supported by experimental data and detailed methodologies.
This compound, a catechol derivative with a long alkyl chain, is notorious for causing allergic contact dermatitis (ACD). Its chemical structure, particularly the catechol ring and the length and degree of unsaturation of the alkyl side chain, plays a pivotal role in its sensitizing potential. Cross-reactivity occurs when the immune system, sensitized to this compound, reacts to other structurally similar molecules. This phenomenon is of significant interest in clinical dermatology and immunology, as it can lead to unexpected allergic reactions from various plant sources.
Comparative Analysis of Cross-Reactivity
The most studied cross-reactions with this compound involve phenolic lipids from the Anacardiaceae family, which includes mango (Mangifera indica), cashew (Anacardium occidentale), and Ginkgo biloba. The primary allergens in these plants are alkylresorcinols and alkylphenols, which share structural similarities with this compound.
Patch Test Studies
Patch testing is a standard in vivo method to assess contact hypersensitivity. The following table summarizes results from studies investigating cross-reactivity between this compound and other phenolic lipids in sensitized individuals.
| Allergen | Chemical Class | Plant Source | Concentration | Results in this compound-Sensitized Individuals | Citation |
| This compound | Alkylcatechol | Toxicodendron spp. (Poison Ivy/Oak) | 0.01% in petrolatum | Strong positive reactions | [1] |
| Mangol (mixture) | Alkylresorcinol | Mangifera indica (Mango) | Not specified | Positive reactions in some individuals | [2] |
| Heptadecadienylresorcinol | Alkylresorcinol | Mangifera indica (Mango) | 0.05% in petrolatum | Positive reactions in a majority of subjects tested | [3] |
| Heptadecenylresorcinol | Alkylresorcinol | Mangifera indica (Mango) | 0.05% in petrolatum | Weaker and less frequent positive reactions compared to heptadecadienylresorcinol | [3] |
| Pentadecylresorcinol | Alkylresorcinol | Mangifera indica (Mango) | Not specified | Ineffective sensitizer in murine models | [4] |
| Pentadecylcatechol | Alkylcatechol | Synthetic | Not specified | Evoked reactivity, but to a lesser extent than this compound | [5] |
| 3-Methylcatechol | Catechol | Synthetic | Not specified | Blocked this compound-specific blastogenesis in vitro | [5] |
In Vitro Lymphocyte Proliferation Assays
Lymphocyte proliferation assays (or lymphocyte transformation tests) are in vitro methods used to measure the cell-mediated immune response to an allergen. These assays quantify the proliferation of T-lymphocytes upon stimulation with a specific antigen.
| Stimulant | Chemical Class | Results in Lymphocytes from this compound-Sensitized Donors | Key Findings | Citation |
| This compound-albumin conjugate | Alkylcatechol | Stimulation index >3.0 in 7 out of 11 sensitive donors | Demonstrates in vitro sensitization and response. | [6] |
| This compound-skin protein conjugate | Alkylcatechol | Response in 3 out of 11 sensitive donors | Suggests the nature of the protein carrier influences the response. | [6] |
| Pentadecylcatechol | Alkylcatechol | Evoked reactivity, but only a fraction of that evoked by this compound | The unsaturated side chain of this compound is important for maximal reactivity. | [5] |
| 3-Methylcatechol | Catechol | Inhibited this compound-specific blastogenesis | The catechol ring is critical for reactivity and can compete for binding. | [5] |
| Pentadecylresorcinol | Alkylresorcinol | No significant inhibition of this compound-specific blastogenesis | Highlights the importance of the catechol structure for cross-reactivity. | [5] |
| Heptadecylveratrole (blocked catechol) | Alkylphenol derivative | No inhibition of this compound-specific blastogenesis | A free hydroxyl group on the catechol ring is necessary for the immune response. | [5] |
Signaling Pathways and Experimental Workflows
The immunological response to this compound and its cross-reactive analogs is a complex process involving haptenization, antigen presentation, and T-cell activation. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Figure 1: Simplified signaling pathway of this compound-induced allergic contact dermatitis.
Figure 2: General experimental workflow for cross-reactivity studies.
Experimental Protocols
Patch Testing Protocol
This protocol is a generalized procedure for epicutaneous patch testing to assess allergic contact dermatitis.
-
Allergen Preparation: Allergens (e.g., this compound, mangol extracts) are prepared at appropriate non-irritating concentrations in a suitable vehicle, typically petrolatum. For instance, heptadecadienylresorcinol and heptadecenylresorcinol have been tested at 0.05% in petrolatum.[3]
-
Application: Small quantities of the allergen preparations are applied to individual patches (e.g., Finn Chambers® on Scanpor® tape). A negative control (petrolatum alone) is also included.
-
Patch Placement: The patches are applied to the upper back of the subjects. The location of each allergen is recorded.
-
Occlusion: The patches are left in place for 48 hours, during which time the area should be kept dry.
-
Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30 minutes later. Subsequent readings are typically taken at 72 and/or 96 hours.
-
Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
-
= Negative reaction
-
-
?+ = Doubtful reaction (faint erythema)
-
+ = Weak positive reaction (erythema, infiltration, possibly papules)
-
++ = Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ = Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
Lymphocyte Proliferation Assay (LPA) Protocol
This protocol outlines the general steps for an in vitro lymphocyte proliferation assay.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood from this compound-sensitized and non-sensitized control donors in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer at the plasma-gradient interface.
-
Wash the collected cells with PBS or RPMI-1640 medium by centrifugation at 200 x g for 10-15 minutes. Repeat the wash step.
-
Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom microtiter plate.
-
Prepare stock solutions of the test antigens (this compound, phenolic lipid analogs) and a mitogen (e.g., phytohemagglutinin, PHA) as a positive control. A negative control (culture medium alone) should also be included.
-
Add 100 µL of the appropriate antigen or control solution to the wells to achieve the desired final concentration. Each condition is typically set up in triplicate or quadruplicate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5-6 days.
-
-
Measurement of Proliferation ([3H]-Thymidine Incorporation):
-
On day 5 or 6, pulse each well with 1 µCi of [3H]-thymidine.
-
Incubate the plate for an additional 6-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporation of [3H]-thymidine using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the mean CPM for each set of replicates.
-
The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean CPM of antigen-stimulated cultures to the mean CPM of unstimulated (negative control) cultures. An SI greater than 3 is generally considered a positive response.[6]
-
Conclusion
The cross-reactivity of this compound with other phenolic lipids is a well-documented phenomenon, primarily driven by structural similarities in the aromatic ring and alkyl side chain. The data presented here indicate that while cross-reactivity with alkylresorcinols from mangoes can occur, the response is often weaker than that to this compound itself. The catechol moiety is a critical determinant for sensitization, and modifications to this ring or the degree of unsaturation in the side chain significantly impact the allergenic potential. The provided experimental protocols offer a framework for researchers to conduct further comparative studies in this area. A deeper understanding of these structure-activity relationships is essential for the development of improved diagnostic tools and potential therapeutic interventions for individuals affected by these common and often debilitating allergies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mango Dermatitis After this compound Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of cross-reactions between mango contact allergens and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of chemical reactivity of this compound-type haptens on sensitization and the induction of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies of poison oak immunity. II. Effect of this compound analogues on the human in vitro response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on poison ivy. In vitro lymphocyte transformation by this compound-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Immunological Guide to Urushiol-Induced and Other Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunological mechanisms underlying urushiol-induced allergic contact dermatitis (ACD), commonly known as poison ivy dermatitis, and other forms of ACD, with a focus on nickel-induced hypersensitivity. The information presented is based on experimental data from murine models and clinical observations.
Allergic contact dermatitis is a classic example of a delayed-type, or Type IV, hypersensitivity reaction.[1] It is mediated by T-cells and occurs in two distinct phases: a sensitization phase upon initial contact with an allergen, and an elicitation phase upon subsequent exposures, which triggers the clinical manifestations of inflammation.[2] The allergens in ACD are typically small reactive molecules called haptens, which bind to endogenous proteins to become immunogenic.[2]
Comparative Analysis of Immunological Profiles
While all forms of ACD share a common T-cell mediated pathogenesis, the specific nature of the immune response, including the polarization of T-helper (Th) cell subsets and the profile of inflammatory mediators, can differ significantly depending on the eliciting hapten.
This compound-induced ACD is often characterized by a Th2-biased immune response.[3][4] In contrast, ACD caused by haptens like nickel is predominantly driven by Th1 and Th17 cells, although a Th2 component has also been observed.[4][5]
Table 1: Comparative Cytokine and Itch Mediator Profile in Murine Models of this compound- and Oxazolone-Induced ACD
The following table summarizes data from a study comparing this compound-induced ACD with oxazolone-induced ACD, a model that typically elicits a mixed Th1/Th2 response.[3] This provides quantitative insights into the distinct inflammatory milieu in this compound dermatitis.
| Mediator | This compound-Induced ACD (pg/mg protein) | Oxazolone-Induced ACD (pg/mg protein) | Key Function |
| Th2-Associated | |||
| TSLP | ~150 | Not significantly elevated | Drives Th2 differentiation, potent itch mediator |
| IL-4 | Significantly elevated (qualitative) | Elevated (qualitative) | Key cytokine for Th2 differentiation |
| IL-10 | Significantly elevated (qualitative) | Elevated (qualitative) | Regulatory cytokine, associated with Th2 responses |
| Itch Mediators | |||
| Serotonin (5-HT) | ~12,000 | ~8,000 | Pruritogenic |
| Endothelin-1 (ET-1) | ~1.2 | ~0.8 | Pruritogenic |
| Substance P | Not significantly elevated | ~250 | Pruritogenic, associated with neurogenic inflammation |
| Histamine | Not significantly elevated | Not significantly elevated | Classical itch mediator |
Data are approximated from graphical representations in Liu B, et al. JCI Insight. 2019.[3]
Table 2: Predominant Immunological Features of this compound- vs. Nickel-Induced ACD
This table provides a qualitative comparison based on a synthesis of findings from multiple studies.
| Feature | This compound-Induced ACD | Nickel-Induced ACD |
| Primary T-Helper Cell Polarization | Th2-biased, with Th17 involvement[3][4] | Predominantly Th1 and Th17, with a Th2 component[5][6] |
| Key Cytokines | TSLP, IL-33, IL-4, IL-10, IL-17, IL-22[3][7][8] | IFN-γ, IL-1, TNF-α, IL-12, IL-17, IL-22, IL-4, IL-5[6][9] |
| Key Cellular Infiltrates | Eosinophils, basophils, T-cells[10] | T-cells (CD4+ and CD8+), neutrophils, macrophages[2][11] |
| Role of Innate Immunity | Activation of NKT cells[12] | TLR4-dependent activation of dendritic cells[13] |
| Primary Itch Mediators | TSLP, Serotonin, Endothelin-1, IL-33[3][8] | Substance P, various cytokines[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of protocols used in murine models of this compound- and nickel-induced ACD.
Protocol 1: Murine Model of this compound-Induced Allergic Contact Dermatitis
This protocol is adapted from a study that established a clinically relevant mouse model of poison ivy dermatitis.[3]
-
Sensitization:
-
Mice are anesthetized, and the abdominal skin is shaved.
-
A 2.0% solution of this compound in a 4:1 mixture of acetone and olive oil is applied to the shaved abdomen.
-
-
Elicitation (Challenge):
-
Five days after sensitization, the nape of the neck is shaved.
-
A 0.5% solution of this compound in acetone is applied to the shaved neck.
-
The challenge is repeated every other day for a total of five challenges.
-
-
Evaluation:
-
Clinical Scoring: Skin erythema, scratches, scaling, and edema are scored to determine a total dermatitis score.
-
Physiological Measurements: Transepidermal water loss and skin thickness are measured.
-
Immunological Analysis: Skin tissue and blood are collected for analysis of cytokine and itch mediator levels (e.g., by ELISA or qPCR) and cellular infiltrates (by histology or flow cytometry).[3][7]
-
Protocol 2: Murine Model of Nickel-Induced Allergic Contact Dermatitis
This protocol describes an epicutaneous exposure model that closely mimics human nickel allergy.[14]
-
Sensitization and Elicitation:
-
Evaluation:
-
Inflammatory Response: Ear swelling is measured using a caliper.
-
Cellular Analysis: Draining lymph nodes are harvested to quantify CD4+ and CD8+ T-cell populations by flow cytometry.
-
Histology: Ear tissue is processed for histological examination of cellular infiltration.
-
Cytokine Analysis: Serum and skin tissue can be analyzed for cytokine levels.[9][15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ACD is essential for a clear understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of this compound-Induced ACD
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling reveals Th2 bias and identifies endogenous itch mediators in poison ivy contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. T-Helper 22 Cell Type Responses to Nickel in Contact Allergic Subjects Are Associated with T-Helper 1, T-Helper 2, and T-Helper 17 Cell Cytokine Profile Responses and Patch Test Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The immunology of nickel-induced allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Mechanisms of Itch in Poison Ivy-Induced Allergic Contact Dermatitis - Boyi Liu [grantome.com]
- 9. tandfonline.com [tandfonline.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yale Bulletin and Calendar [archives.news.yale.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Epicutaneous exposure to nickel induces nickel allergy in mice via a MyD88-dependent and interleukin-1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of dermal sensitization by nickel salts in a novel humanized TLR-4 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cardanols as Biosynthetic Precursors to Urushiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cardanols as biosynthetic precursors to urushiols, the allergenic compounds found in plants of the Toxicodendron genus, such as poison ivy. The information presented is based on current scientific literature and aims to offer an objective overview supported by available experimental data. While the complete enzymatic conversion of cardanols to urushiols is an active area of research, this guide summarizes the existing evidence for this pathway and the methodologies used in its investigation.
The Prevailing Hypothesis: Cardanols as Penultimate Precursors
The primary proposed biosynthetic pathway for urushiols involves the conversion of anacardic acids to cardanols, which are then hydroxylated to form urushiols. This hypothesis is supported by the identification of both anacardic acid and cardanol congeners in poison ivy extracts.[1][2] The final and critical step in this pathway is thought to be catalyzed by a yet-to-be-fully-characterized enzyme referred to as "cardanol hydroxylase".[2]
Quantitative Data Supporting the Cardanol-to-Urushiol Pathway
While direct enzymatic conversion data is still forthcoming, studies on poison ivy seedlings have provided quantitative data on the relative abundance of cardanols and urushiols, which supports their precursor-product relationship.
| Compound Class | Relative Abundance in Poison Ivy Seedlings | Key Findings |
| Total C15-Cardanols | Intermediate between C15- and C17-urushiols | A strong positive correlation exists between the accumulation of C15-cardanols and C15-urushiols, which is consistent with a precursor-product relationship.[2] |
| C15-Urushiols | Higher than C17-urushiols | Different congeners of C15-urushiols are the most abundant urushiol types found in the studied poison ivy seedlings. |
| C17-Urushiols | Lower than C15-urushiols | The presence of C17-urushiols suggests a parallel pathway likely originating from different fatty acid pools.[2] |
Alternative Biosynthetic Pathways: A Lack of Evidence
Currently, there is a notable absence of significant scientific literature proposing or providing evidence for alternative biosynthetic precursors to urushiols in plants. The research community's focus remains strongly on the anacardic acid -> cardanol -> this compound pathway. Investigations into creating "artificial urushi" have explored the chemical conversion of cardanol from sources like cashew nutshell liquid or the synthesis of this compound analogs from lignin derivatives, but these are chemical synthesis routes, not alternative biosynthetic pathways within the plant.[3][4]
Experimental Protocols
Quantification of Cardanols and Urushiols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the extraction and quantification of cardanols and urushiols from plant tissue.
a. Sample Preparation and Extraction:
-
Harvest fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue to remove water.
-
Grind the dried tissue to a fine powder.
-
Perform a biphasic extraction to separate polar and non-polar metabolites. A common method involves a mixture of methanol, chloroform, and water.[5]
-
The non-polar phase, containing the urushiols and cardanols, is collected.
-
Evaporate the solvent under a stream of nitrogen.
b. Derivatization:
-
To increase the volatility of the phenolic compounds for GC-MS analysis, a derivatization step is performed.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to allow for the formation of trimethylsilyl (TMS) derivatives.
c. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
-
Use helium as the carrier gas with a constant flow rate.
-
Employ a temperature program to separate the different congeners of cardanols and urushiols. An example program starts at a lower temperature and ramps up to a higher temperature.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Identification of cardanol and this compound congeners is based on their retention times and characteristic mass spectra, particularly the fragmentation patterns. Key fragmentation ions for TMS-derivatized compounds include m/z 180 for cardanols and m/z 179 for urushiols.[2]
Identification of Biosynthetic Genes via Transcriptomics
-
Isolate total RNA from poison ivy tissues with varying levels of this compound accumulation (e.g., drupes vs. leaves).[6]
-
Perform RNA sequencing (RNA-seq) to generate a transcriptome profile for each tissue type.
-
Analyze the transcriptomic data to identify genes that are differentially expressed and show a positive correlation with this compound levels.[7]
-
Candidate genes, particularly those predicted to encode oxidative enzymes, are selected for further study as potential "cardanol hydroxylases".[7]
-
The identified candidate genes can then be cloned for heterologous expression and functional characterization.[7]
Visualizing the Pathways and Workflows
Proposed Biosynthetic Pathway of this compound
Caption: Proposed enzymatic conversion of anacardic acid to this compound.
Experimental Workflow for Investigating Cardanol to this compound Conversion
Caption: Workflow for metabolite analysis and gene discovery.
Conclusion
The available evidence strongly supports the role of cardanols as the direct biosynthetic precursors to urushiols. The positive correlation in their accumulation levels in poison ivy provides compelling, albeit indirect, evidence for this pathway. However, the field awaits the definitive identification and characterization of the "cardanol hydroxylase" enzyme to fully elucidate the mechanism and kinetics of this conversion. Future research focused on the heterologous expression and functional analysis of candidate genes identified through transcriptomics will be crucial in filling this knowledge gap. For professionals in drug development, understanding this pathway may open avenues for inhibiting this compound biosynthesis as a strategy to mitigate the effects of poison ivy and related plants.
References
- 1. Poison ivy hairy root cultures enable a stable transformation system suitable for detailed investigation of this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of novel Fmoc-cardanol compounds into hydrogels – analysis based on rheological, structural and thermal properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigating Poison Ivy this compound Metabolism and Chemical Ecology - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 7. Characterization of Late Metabolic Steps in Poison Ivy this compound Biosynthesis. - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
Navigating Urushiol Hypersensitivity: A Comparative Guide to Diagnostic Assays
For Immediate Release
This guide provides a comprehensive comparison of current methodologies for the clinical validation of urushiol-induced contact dermatitis, a common allergic reaction caused by exposure to plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac. Targeted at researchers, scientists, and drug development professionals, this document outlines the performance and protocols of standardized in vivo and in vitro diagnostic tests, supported by experimental data to aid in the selection of appropriate assessment tools for clinical and research purposes.
Introduction
This compound, a mixture of catechols found in the sap of Toxicodendron plants, is a potent hapten that elicits a type IV delayed-hypersensitivity reaction in a significant portion of the population. The diagnosis of this compound-induced contact dermatitis is primarily clinical, but objective testing is crucial for confirming sensitization, especially in cases with atypical presentations or for the evaluation of preventative therapies and treatments. The gold standard for diagnosis is the patch test, an in vivo method that directly assesses the skin's reactivity to an allergen. However, in vitro alternatives, such as the Lymphocyte Transformation Test (LTT), offer a laboratory-based approach to identify sensitization. This guide provides a detailed comparison of these methods.
Comparative Analysis of Diagnostic Tests
The clinical validation of any diagnostic test for this compound hypersensitivity hinges on its accuracy, reliability, and safety. Below is a summary of the performance characteristics of the standardized this compound patch test and the Lymphocyte Transformation Test (LTT). It is important to note that direct head-to-head comparative studies providing robust sensitivity and specificity data for this compound are limited. The data presented is synthesized from studies on this compound and other contact allergens.
| Test Method | Principle | Reported Sensitivity | Reported Specificity | Advantages | Disadvantages |
| Standardized this compound Patch Test (e.g., T.R.U.E. TEST® system) | In vivo epicutaneous application of a standardized dose of this compound to elicit a localized allergic contact dermatitis reaction. | High (Dose-dependent) | High | - Gold standard for diagnosis- Directly assesses skin reactivity- Relatively simple to perform | - Risk of inducing sensitization- Can cause discomfort and adverse reactions- Reading of results can be subjective- Patient must avoid water and strenuous activity |
| Lymphocyte Transformation Test (LTT) | In vitro measurement of the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with a this compound-protein conjugate. | Variable (approx. 64% with this compound-albumin conjugate)[1] | High | - No risk of sensitization or adverse reaction in the patient- Objective, quantitative result (Stimulation Index)- Can be performed when skin is inflamed | - Technically complex and requires specialized laboratory facilities- Lower sensitivity compared to patch testing- Standardization of the assay is challenging |
| Repeated Open Application Test (ROAT) | In vivo repeated application of a product containing the suspected allergen to a small area of skin to elicit a reaction under conditions of normal use. | Not well-established for this compound | Not well-established for this compound | - Assesses clinical relevance of a positive patch test | - Not a primary diagnostic tool- Time-consuming- Risk of inducing a reaction |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of clinical assays. The following sections provide comprehensive protocols for the standardized this compound patch test and the Lymphocyte Transformation Test.
Standardized this compound Patch Test Protocol (Adapted from the T.R.U.E. TEST® System)
This protocol describes a standardized method for epicutaneous patch testing with this compound.
Materials:
-
T.R.U.E. TEST® panels containing a hydrogel delivery system with various doses of this compound.
-
Negative control patch.
-
Skin marking pen.
-
Adhesive tape.
-
Ruler.
Procedure:
-
Patient Preparation: Ensure the patient's back is clean, dry, and free of hair and any topical medications. The patient should avoid immunosuppressive oral medications for 2-3 weeks and topical corticosteroids on the back for one week prior to testing.
-
Patch Application: Apply the T.R.U.E. TEST® panels containing this compound and a negative control to the patient's back. The patches should be firmly adhered to the skin.
-
Incubation: The patches are left in place for 48 hours. During this time, the patient should avoid showering, bathing, swimming, and strenuous activities that may cause sweating and dislodge the patches.
-
Patch Removal and Initial Reading: After 48 hours, the patches are removed, and the test sites are marked with a skin marking pen. An initial reading of the reactions is performed approximately 30 minutes after patch removal.
-
Delayed Readings: Subsequent readings are performed at 72 or 96 hours after the initial application. Additional readings at day 7 may be beneficial as some reactions can be delayed.
-
Grading of Reactions: Reactions are graded based on a standardized scoring system (e.g., International Contact Dermatitis Research Group - ICDRG criteria):
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, necrosis, or bullae without surrounding papules)
-
Lymphocyte Transformation Test (LTT) for this compound Protocol
This protocol outlines the general procedure for performing an LTT to assess lymphocyte sensitization to this compound.
Materials:
-
Heparinized venous blood from the patient.
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) separation.
-
RPMI 1640 cell culture medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
This compound-protein conjugate (e.g., this compound-human serum albumin).
-
Phytohemagglutinin (PHA) as a positive control.
-
Culture medium alone as a negative control.
-
96-well cell culture plates.
-
³H-thymidine for proliferation assay.
-
Scintillation counter.
Procedure:
-
PBMC Isolation: Isolate PBMCs from the patient's blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash and resuspend the isolated PBMCs in complete RPMI 1640 medium.
-
Stimulation: Plate the PBMCs in 96-well plates and stimulate them with:
-
This compound-protein conjugate at various concentrations.
-
PHA (positive control).
-
Culture medium alone (negative control).
-
-
Incubation: Incubate the plates for 5-7 days in a humidified incubator at 37°C with 5% CO₂.
-
Proliferation Assay: 16-24 hours before harvesting, add ³H-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporation of ³H-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM).
-
Calculation of Stimulation Index (SI): The SI is calculated as the mean CPM of the antigen-stimulated cultures divided by the mean CPM of the unstimulated (negative control) cultures. An SI greater than a predefined cutoff (typically ≥ 3) is considered a positive result.[1]
Visualizing the Mechanism of this compound-Induced Allergic Contact Dermatitis
To understand the biological basis of the diagnostic tests, it is essential to visualize the underlying molecular and cellular events. The following diagrams illustrate the key pathways involved in this compound sensitization and elicitation.
Caption: Sensitization phase of this compound-induced allergic contact dermatitis.
Caption: Elicitation phase of this compound-induced allergic contact dermatitis.
Conclusion
The clinical validation of a standardized this compound patch test remains the cornerstone for the diagnosis of this compound-induced contact dermatitis. Its in vivo nature provides a direct and clinically relevant assessment of sensitization. The adaptation of systems like the T.R.U.E. TEST® for this compound marks a significant step towards standardization and improved safety. While in vitro alternatives such as the Lymphocyte Transformation Test offer a valuable research tool and a safer option for patients with widespread dermatitis, their lower sensitivity and technical demands currently limit their routine clinical use. The Repeated Open Application Test can be a useful adjunct to assess the clinical relevance of a positive patch test but is not a primary diagnostic method. Future research should focus on conducting robust, head-to-head comparative studies of these diagnostic modalities to establish definitive performance characteristics and to further refine and standardize in vitro assays for this compound hypersensitivity.
References
Evaluating the Efficacy of Barrier Creams Against Urushiol Penetration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Urushiol, the allergenic oleoresin found in plants of the Toxicodendron genus (such as poison ivy, poison oak, and poison sumac), is the primary cause of allergic contact dermatitis in North America, affecting millions annually. The development of effective topical barriers to prevent this compound penetration into the skin is a significant area of research in dermatology and occupational health. This guide provides an objective comparison of the performance of barrier creams and other alternatives, supported by available experimental data.
Quantitative Comparison of Barrier Cream Effectiveness
The following table summarizes quantitative data from a randomized, double-blind clinical trial that evaluated the effectiveness of various barrier creams in preventing poison ivy-induced dermatitis. The study assessed the reduction in the severity of the rash compared to a placebo.
| Product Name | Active Ingredients | Mean Reduction in Rash Severity (%) |
| Stokogard | Mineral oil, petroleum wax, castor oil | 59% |
| Hollister Moisture Barrier | Not specified | 53% |
| Hydropel | Not specified | 48% |
| Ivy Shield | Not specified | <25% |
| Mentor Shield | Not specified | <25% |
| Dermafilm | Not specified | <25% |
| Uniderm | Not specified | Produced a rash more often than placebo |
Data sourced from a 1992 study published in the Journal of the American Academy of Dermatology.
It is important to note that this data is from an older study, and formulations may have changed. More recent, direct comparative studies with quantitative data on currently available products are limited in the published literature.
One of the most notable developments in this field is the FDA-approved barrier cream, Bentoquatam (brand name IvyBlock).[1][2] This topical agent contains 5% bentoquatam, a type of clay, which is believed to work by physically blocking the absorption of this compound into the skin.[1][3][4] Clinical studies have demonstrated its efficacy in preventing or reducing the severity of poison ivy dermatitis for up to 4 hours.[1]
Experimental Protocols
The evaluation of barrier cream effectiveness against this compound penetration can be conducted using both in vitro and in vivo models.
In Vitro this compound Penetration Assay
This method provides a controlled environment to quantify the penetration of this compound through a skin model and assess the blocking capability of a barrier cream.
Objective: To measure the amount of this compound that permeates through a skin sample when protected by a barrier cream compared to an unprotected control.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin, or reconstructed human epidermis (RHE) models
-
This compound extract of known concentration
-
Barrier cream to be tested
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for this compound quantification
Procedure:
-
Skin Preparation: Excised skin is dermatomed to a uniform thickness (typically 200-500 µm). RHE models are cultured according to the manufacturer's instructions.
-
Mounting: The skin sample is mounted in the Franz diffusion cell, separating the donor and receptor compartments.
-
Barrier Cream Application: A standardized amount of the barrier cream is applied evenly to the epidermal surface of the skin in the donor compartment.
-
This compound Application: A known concentration of this compound is applied to the surface of the barrier cream. For control cells, this compound is applied directly to the unprotected skin.
-
Incubation: The Franz cells are maintained at a constant temperature (typically 32°C) to simulate skin surface temperature.
-
Sampling: At predetermined time points, aliquots of the receptor fluid are collected and replaced with fresh fluid.
-
Quantification: The concentration of this compound in the collected receptor fluid samples is determined using HPLC or a similar analytical technique.
-
Data Analysis: The cumulative amount of this compound that has permeated the skin over time is calculated and plotted. The effectiveness of the barrier cream is determined by comparing the penetration profile of the protected skin to the unprotected control.
In Vivo Clinical Evaluation in Human Subjects
This method assesses the real-world effectiveness of a barrier cream in preventing this compound-induced dermatitis in human volunteers.
Objective: To visually score and compare the severity of allergic contact dermatitis at sites protected by a barrier cream versus unprotected sites after exposure to this compound.
Methodology:
-
Subject Recruitment: Healthy volunteers with a known sensitivity to this compound are recruited.
-
Patch Test Sites: Multiple test sites are marked on the subjects' forearms or back.
-
Barrier Cream Application: A standardized amount of the barrier cream is applied to designated test sites. Other sites are left unprotected or treated with a placebo.
-
This compound Application: A standardized dose of this compound extract is applied to all test sites using an occlusive patch.
-
Exposure and Removal: The patches remain in place for a specified duration (e.g., 4 hours) and are then removed. The sites are gently cleansed.
-
Evaluation: The test sites are visually assessed by a trained dermatologist at regular intervals (e.g., 24, 48, 72, and 96 hours) after patch removal.
-
Scoring: The severity of the dermatitis is graded using a standardized scoring system (e.g., assessing erythema, edema, papules, and vesicles).
-
Data Analysis: The scores from the barrier cream-protected sites are compared to the scores from the unprotected/placebo sites to determine the percentage reduction in rash severity.
Signaling Pathway of this compound-Induced Allergic Contact Dermatitis
This compound-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction. The following diagram illustrates the key signaling events involved.
References
Acetylated Urushiol Demonstrates Attenuated Toxicity Compared to Free Urushiol
For Immediate Release
A comprehensive review of available toxicological data reveals that acetylated urushiol is substantially less toxic than its free, unmodified counterpart. This guide synthesizes findings from in-vivo and in-vitro studies to provide a clear comparison for researchers, scientists, and drug development professionals. The acetylation of the hydroxyl groups on the catechol ring of this compound significantly mitigates its potent skin-irritating and allergenic properties.
This compound, a mixture of catechol derivatives found in plants of the Anacardiaceae family such as poison ivy, poison oak, and poison sumac, is notorious for causing this compound-induced contact dermatitis, a type IV hypersensitivity reaction.[1][2] The primary mechanism of this compound's toxicity involves its oxidation to a reactive quinone, which then binds to skin proteins, forming haptens that trigger a T-cell mediated immune response.[1][3] Acetylation of this compound, a process that converts the reactive hydroxyl groups to esters, has been investigated as a method of detoxification.
Further research has explored the cytotoxic effects of free this compound on various cell lines, often in the context of its potential anticancer properties. These studies provide quantitative measures of its toxicity in vitro.
Quantitative Toxicity Data
The following table summarizes the available quantitative data for the toxicity of free this compound and the qualitative comparison for acetylated this compound.
| Compound | Assay | Species/Cell Line | Endpoint | Result | Reference |
| Free this compound | Acute Oral Toxicity | Mice | LD50 | Data not available | [4] |
| Skin Irritation | Rabbits | Irritation Score | Greater than acetylated this compound | [4] | |
| Acetylated this compound | Acute Oral Toxicity | Mice | LD50 | Substantially higher than free this compound | [4] |
| Skin Irritation | Rabbits | Irritation Score | Substantially lower than free this compound | [4] |
Mechanism of this compound-Induced Contact Dermatitis
The allergenic response to this compound is a complex immunological cascade. The following diagram illustrates the key signaling pathway involved in this compound-induced contact dermatitis.
Experimental Workflow for Toxicity Comparison
A standardized experimental workflow is crucial for the objective comparison of the toxicity of free and acetylated this compound. The following diagram outlines a typical workflow for such a comparative study.
Experimental Protocols
Acute Oral Toxicity (LD50) in Mice (Based on OECD Guideline 425)
-
Animals: Healthy, young adult mice (e.g., BALB/c), nulliparous and non-pregnant females, aged 8-12 weeks. Animals are randomly assigned to dose groups.
-
Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Preparation: Free this compound and acetylated this compound are prepared in an appropriate vehicle (e.g., corn oil).
-
Administration: A single dose of the test substance is administered by oral gavage to fasted animals. The volume administered is based on the animal's body weight.
-
Procedure (Up-and-Down Method):
-
A single animal is dosed at a starting dose level.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
The dose progression factor is typically 3.2.
-
Observations are made for mortality and clinical signs of toxicity at least once daily for 14 days.
-
Body weights are recorded weekly.
-
-
Data Analysis: The LD50 is calculated using a maximum likelihood method.
Acute Dermal Irritation/Corrosion in Rabbits (Based on OECD Guideline 404)
-
Animals: Healthy, young adult albino rabbits with intact skin.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: 0.5 mL (liquid) or 0.5 g (solid) of the test substance (free this compound or acetylated this compound) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is cleaned. Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The Draize scoring system is used to grade the severity of erythema and edema.
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the level of irritation.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human or animal cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of free this compound or acetylated this compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5][6][7][8]
References
- 1. This compound-induced contact dermatitis - Wikipedia [en.wikipedia.org]
- 2. This compound-induced_contact_dermatitis [bionity.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Toxicological evaluation of poison oak this compound and its esterified derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of GC-MS and MALDI-MSI for Urushiol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of urushiol, the allergenic catechol mixture found in plants of the Toxicodendron genus like poison ivy, is critical for various applications, from allergen research to the development of preventative therapies. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), for the quantification of this compound congeners.
This comparison is supported by experimental data from peer-reviewed studies, detailing the strengths and limitations of each method. We present quantitative data in structured tables, provide detailed experimental protocols, and visualize the analytical workflows using diagrams.
At a Glance: GC-MS vs. MALDI-MSI for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) |
| Primary Application | Quantitative analysis of this compound congeners in extracts. | In situ spatial localization and imaging of this compound congeners within tissue sections. |
| Sample Preparation | Extraction and derivatization (trimethylsilylation) required. | Direct analysis of tissue sections with matrix application. |
| Quantification | Fully quantitative with the use of internal standards. | Primarily qualitative to semi-quantitative due to matrix and tissue effects. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) in the parts-per-billion (ppb) range. | High sensitivity for detection, but absolute quantification is challenging. |
| Spatial Resolution | No spatial information; analysis of bulk extract. | High, capable of visualizing distribution in specific tissue structures like resin ducts. |
| Throughput | Moderate, requires chromatographic separation for each sample. | Higher for imaging multiple analytes simultaneously across a tissue section. |
Quantitative Performance Data
While direct cross-validation studies providing comparative quantitative data for this compound analysis using both GC-MS and MALDI-MSI are limited, performance metrics for GC-MS and related liquid chromatography-mass spectrometry (LC-MS) methods highlight their quantitative power. MALDI-MSI, in this context, is primarily valued for its unique imaging capabilities.
Table 1: Quantitative Performance of an HPLC-ESI-MS Method for this compound (15:2 congener) Analysis
(Note: Performance of GC-MS is expected to be in a similar range for derivatized urushiols)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.29 ± 0.03 ppb | [1] |
| Limit of Quantification (LOQ) | 0.97 ± 0.01 ppb | [1] |
| Recovery | within ±2% | [1] |
Experimental Protocols
GC-MS Quantification of Urushiols
This protocol is adapted from the methodology described by Aziz et al. (2017) for the analysis of urushiols in poison ivy stem tissues.[2][3]
-
This compound Extraction:
-
Derivatization:
-
The extracted urushiols are derivatized using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilylated (TMS) derivatives. This step is crucial to increase the volatility and thermal stability of the this compound molecules for GC analysis.
-
-
GC-MS Analysis:
-
1 µL of the TMS-derivatized sample is injected in pulsed splitless mode into a GC-MS system.[3]
-
Column: A DB-5MS-DG column (30 m x 0.25 mm x 0.25 µm) or similar is used for separation.[3]
-
GC Oven Program: The temperature is held at 170°C for 1 minute, then ramped at 10°C/min to 320°C, and held for 4 minutes.[3]
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode or single ion monitoring (SIM) mode for higher sensitivity to detect specific fragments of the this compound congeners.
-
MALDI-MSI of Urushiols in Plant Tissue
This protocol is based on the work of Aziz et al. (2017) for imaging urushiols in poison ivy stems.[2][4]
-
Tissue Sectioning:
-
Fresh plant stems are sectioned to a thickness of 50 µm using a vibratome.
-
The sections are mounted on indium tin oxide (ITO) coated glass slides.
-
-
Matrix Application:
-
A matrix solution, such as 2,5-dihydroxybenzoic acid (DHB), is applied to the tissue section. This can be done via automated spraying or sublimation to ensure a uniform crystal layer, which is critical for ionization.
-
-
MALDI-MSI Data Acquisition:
-
The slide is placed in the MALDI-MSI instrument.
-
A laser is rastered across the tissue section, desorbing and ionizing molecules at each spot.
-
Mass spectra are collected from each x, y coordinate on the tissue. Urushiols are typically detected as sodium adducts ([M+Na]+).[2][5]
-
The mass difference between theoretical and observed masses is typically less than 10 ppm.[2][5]
-
-
Image Generation:
-
Software is used to generate ion intensity maps for specific m/z values corresponding to different this compound congeners. The intensity of selected ions is often normalized to the total ion count.[6]
-
Visualizing the Workflows
To better understand the practical differences between these two techniques, the following diagrams illustrate their respective experimental workflows.
Caption: Experimental workflow for GC-MS quantification of urushiols.
Caption: Experimental workflow for MALDI-MSI of urushiols.
This compound Congeners
The term "this compound" refers to a family of closely related alkylcatechols. The primary structural variations are the length of the alkyl chain (typically C15 or C17) and the number of double bonds in the chain. These structural differences can be resolved and quantified by mass spectrometry.
Caption: Common this compound congeners found in Toxicodendron species.
Conclusion
GC-MS and MALDI-MSI are complementary, rather than competing, techniques for the study of urushiols.
GC-MS is the gold standard for the robust quantification of this compound congeners in extracts. Its high sensitivity, precision, and accuracy make it the ideal choice for determining the absolute concentration of these allergens in a given sample. The requirement for extraction and derivatization, however, means that all spatial information regarding the distribution of urushiols within the plant tissue is lost.
MALDI-MSI, on the other hand, excels at providing detailed spatial distribution maps of urushiols directly from tissue sections. This technique has been instrumental in revealing that different this compound congeners are localized in distinct tissue types within the poison ivy stem.[2][4] For example, C15 urushiols are predominantly found in the resin ducts, while C17 congeners are more widely distributed in the cortex and vascular tissues.[2][4] While quantitative MALDI-MSI is an emerging field, it is currently considered semi-quantitative for small molecules like urushiols due to challenges with matrix effects and ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MALDI-MS Imaging of Urushiols in Poison Ivy Stem [vtechworks.lib.vt.edu]
- 4. This compound Compounds Detected in Toxicodendron-Labeled Consumer Products Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Urushiol and Its Synthetic Derivatives: Allergenicity and Immune Response
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of urushiol and its allergenic potential is paramount. This guide provides an objective comparison of the allergenicity of natural this compound and its synthetic derivatives, supported by experimental data and detailed methodologies. The focus is on the structure-activity relationships that govern the potency of these haptens in inducing allergic contact dermatitis (ACD).
This compound, the primary allergenic component of plants from the Toxicodendron genus (e.g., poison ivy, poison oak, and poison sumac), is not a single compound but a mixture of 3-alkylcatechols. These molecules differ in the length and degree of unsaturation of their C15 or C17 alkyl chains. The allergenic response to this compound is a classic example of a Type IV delayed-type hypersensitivity reaction, a complex immunological cascade initiated by the covalent binding of these small molecules (haptens) to skin proteins.
The Molecular Basis of this compound Allergenicity: Structure-Activity Relationships
The allergenic potency of this compound and its analogues is fundamentally dictated by two molecular features: the catechol ring and the alkyl side chain.
The Catechol Ring: The 1,2-dihydroxybenzene (catechol) moiety is indispensable for allergenicity. In the skin, this compound is enzymatically or auto-oxidatively converted into a highly reactive electrophilic ortho-quinone.[1][2] This quinone readily reacts with nucleophilic amino acid residues (such as cysteine and lysine) on skin proteins, forming hapten-protein conjugates.[2] These modified proteins are then recognized as foreign antigens by the immune system. Synthetic analogues lacking the catechol group or where the hydroxyl groups are blocked (e.g., dimethyl ethers like 3-heptadecylveratrole) are generally found to be ineffective sensitizers.[2][3]
The Alkyl Side Chain: The nature of the long alkyl chain at the 3-position significantly modulates the sensitizing potential. Key factors include:
-
Unsaturation: A higher degree of unsaturation (i.e., more carbon-carbon double bonds) in the alkyl chain correlates with increased allergenic potency.[4] this compound congeners with two or more double bonds are significantly more allergenic than their saturated or mono-unsaturated counterparts.[5] Over 90% of the population reacts to this compound with at least two double bonds, whereas less than half react to the saturated form alone.[5]
-
Chain Length: Longer side chains (e.g., C17 found predominantly in poison oak) tend to produce a stronger reaction than shorter chains (e.g., C15 in poison ivy).[5]
-
Lipophilicity: The long, lipophilic alkyl chain facilitates the penetration of the molecule through the stratum corneum of the skin, allowing it to reach the viable epidermis where it can interact with proteins and immune cells.
Comparative Allergenicity Data
Direct, standardized comparison of the sensitizing potency (e.g., EC3 values from the Local Lymph Node Assay) across a full range of natural this compound congeners and a wide array of synthetic derivatives is limited in single studies. However, by compiling data from various sources using different methodologies, a clear structure-activity relationship emerges. The following tables summarize the observed allergenicity of natural this compound components and various synthetic derivatives.
Table 1: Allergenicity of Natural this compound Congeners
| Compound | Structure (R = Alkyl Chain) | Typical Source | Allergenicity Summary | Reference(s) |
| 3-pentadecylcatechol (PDC) | Saturated C15 | Poison Ivy/Oak | Weak sensitizer; elicits a reaction in <50% of the population. | [5] |
| This compound Monoene (C15:1) | C15 with 1 double bond | Poison Ivy/Oak | Moderate sensitizer. | [4][5] |
| This compound Diene (C15:2) | C15 with 2 double bonds | Poison Ivy/Oak | Strong sensitizer; elicits a reaction in >90% of the population. | [4][5] |
| This compound Triene (C15:3) | C15 with 3 double bonds | Poison Ivy/Oak | Very strong sensitizer; considered the most potent of the C15 congeners. | [4] |
Table 2: Allergenicity of Synthetic this compound Derivatives and Analogues
| Compound | Modification from Natural this compound | Assay Method | Result/Observation | Reference(s) |
| 5-Methyl-3-pentadecylcatechol (5-Me-PDC) | Methyl group added to the catechol ring | Murine Delayed Hypersensitivity | Weak sensitizer; acts as an epicutaneous tolerogen to PDC. | [2][6] |
| 5,6-Dimethyl-3-pentadecylcatechol | Two methyl groups block preferred binding sites | Murine Delayed Hypersensitivity | Weak sensitizing capacity; suppresses sensitization to PDC. | [2] |
| 4,5,6-Trimethyl-3-pentadecylcatechol | Ring fully blocked towards conjugate addition | Murine Delayed Hypersensitivity | Ineffective sensitizer; induces lymph node cell proliferation but no sensitization. | [2] |
| 3-Pentadecyl veratrole (Hydrothis compound dimethyl ether) | Both catechol hydroxyls are methylated | Human Patch Test / Murine Assay | Greatly diminished allergenicity; occasional positive reactions in highly sensitive individuals. | [2][3] |
| 5-Pentadecylresorcinol | Isomer of PDC (1,3-dihydroxybenzene) | Murine Delayed Hypersensitivity | Ineffective sensitizer; cannot form a reactive o-quinone. | [2] |
| Ionized 3-Pentadecylcatechol | PDC treated with Na₂CO₃ solution | Rat Ear Swelling Model | Allergenic property removed; no erythema or swelling observed. | [7] |
Immunological Signaling Pathway
The induction of ACD by this compound involves a sophisticated interplay of skin cells and immune cells. The process can be broken down into two phases: sensitization and elicitation.
-
Haptenation and Antigen Presentation: Upon penetrating the skin, this compound is oxidized to a reactive quinone. This quinone covalently binds to endogenous skin proteins, creating novel antigens. These haptenated proteins are taken up by epidermal Langerhans cells (LCs) and dermal dendritic cells (DCs), which are specialized antigen-presenting cells (APCs).
-
APC Maturation and Migration: The APCs process the haptenated proteins into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) molecules. Recent studies also highlight a direct, non-covalent presentation pathway where this compound lipids are presented by CD1a molecules on LCs. The APCs then mature and migrate from the skin to the draining lymph nodes.
-
T-Cell Priming (Sensitization): In the lymph nodes, the APCs present the this compound-peptide/MHC complexes or this compound/CD1a complexes to naive T-lymphocytes. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of this compound-specific effector and memory T-cells (primarily CD8+ and CD4+ T-cells).
-
Elicitation Phase: Upon subsequent exposure to this compound, memory T-cells in the skin and circulation are rapidly activated. They migrate to the site of contact and release a cascade of pro-inflammatory cytokines (like IFN-γ, IL-17, and IL-22) and chemokines. This inflammatory milieu recruits other immune cells, leading to the characteristic clinical manifestations of ACD: erythema, edema, vesicles, and intense pruritus.
Experimental Protocols
The assessment of skin sensitization potential relies on validated in vivo and in vitro assays. The murine Local Lymph Node Assay (LLNA) is the accepted in vivo standard for quantitative analysis, while the human Cell Line Activation Test (h-CLAT) is a key in vitro method addressing a specific event in the sensitization pathway.
Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance's potency is determined by the concentration required to induce a three-fold increase in proliferation compared to controls (the EC3 value).
Methodology:
-
Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used. Animals are divided into groups of at least four per dose.
-
Dose Formulation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil 4:1). At least three concentrations plus a vehicle control are prepared.
-
Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days (Days 1, 2, and 3).
-
Proliferation Measurement: On Day 6, mice are injected intravenously with 3H-methyl thymidine (a radioactive DNA precursor).
-
Sample Collection: Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each experimental group.
-
Cell Preparation & Analysis: A single-cell suspension of lymph node cells is prepared. The incorporated radioactivity is measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.
-
Data Interpretation: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. The EC3 value is then calculated by interpolating from the dose-response curve the concentration (%) that elicits an SI of 3.
References
- 1. Quantitative structure-activity relationships for skin sensitization potential of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of chemical reactivity of this compound-type haptens on sensitization and the induction of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Poison Ivy this compound Metabolism and Chemical Ecology - VIRGINIA POLYTECHNIC INSTITUTE [portal.nifa.usda.gov]
- 4. Accession-Level Differentiation of this compound Levels, and Identification of Cardanols in Nascent Emerged Poison Ivy Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. This compound | C105H162O10 | CID 44144477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Urushiol
For researchers, scientists, and drug development professionals, the meticulous handling and disposal of hazardous materials is a cornerstone of laboratory safety. Urushiol, the allergenic oleoresin found in plants of the Toxicodendron genus (such as poison ivy, poison oak, and poison sumac), presents a significant dermal hazard. Its persistent nature and ability to remain active on surfaces for extended periods necessitate specific disposal protocols to prevent accidental exposure and ensure a safe working environment. This document provides essential, step-by-step guidance for the proper disposal of this compound and this compound-contaminated materials in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to the following safety measures to minimize the risk of exposure:
-
Personal Protective Equipment (PPE): All personnel handling this compound or contaminated materials must wear appropriate PPE. This includes:
-
Gloves: Nitrile or butyl rubber gloves are recommended. A double layer of gloves provides enhanced protection.
-
Eye Protection: Safety glasses with side shields or a full-face shield are mandatory.
-
Lab Coat: A buttoned lab coat, preferably one that is disposable or designated for this compound handling.
-
Respiratory Protection: While this compound is not typically volatile, if there is a risk of aerosolization (e.g., during cleanup of a large spill of a this compound solution), a NIOSH-approved respirator should be used.
-
-
Designated Work Area: All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to contain any potential fumes or aerosols.
-
Avoid Inhalation of Aerosolized this compound: Never burn plants or materials contaminated with this compound. Inhaling the smoke can cause severe respiratory irritation and allergic reactions.
This compound Deactivation and Disposal Plan
The primary method for rendering this compound waste safe for disposal is through chemical deactivation. This compound is a catechol derivative and can be deactivated through oxidation. The following operational plan outlines the procedure for the collection, deactivation, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Contaminated solvents and solutions
-
Used pipette tips, weigh boats, and other disposable labware
-
Contaminated gloves, paper towels, and bench protectors
-
Rinsate from cleaning contaminated glassware
Collect all this compound-contaminated waste in a designated, leak-proof, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "this compound," the concentration (if applicable), and the date of accumulation.
Step 2: Chemical Deactivation
For liquid this compound waste, such as contaminated solvents or aqueous solutions, chemical deactivation is recommended prior to collection by your institution's Environmental Health and Safety (EHS) department. Oxidation of the catechol ring renders the this compound non-allergenic. A common and effective method is treatment with a sodium hypochlorite solution (bleach).
Step 3: Disposal of Deactivated Waste and Contaminated Solids
Once the deactivation procedure is complete, the treated liquid waste should be collected in the designated hazardous waste container. All solid waste, including contaminated PPE and labware, should also be placed in the hazardous waste container. Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.
Step 4: Final Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the sealed hazardous waste container. Always follow your local, regional, and national regulations for hazardous waste disposal.
Quantitative Data for this compound Deactivation
The following table summarizes the recommended parameters for the chemical deactivation of this compound waste using a sodium hypochlorite solution.
| Parameter | Recommendation |
| Deactivating Agent | Sodium Hypochlorite (household bleach, typically 5-6% NaOCl) |
| Working Concentration | A 1:5 (v/v) dilution of household bleach in the liquid waste, resulting in an approximate final concentration of 1% sodium hypochlorite. This is suitable for waste with a high organic load.[1] |
| Contact Time | A minimum of 20 minutes to ensure complete deactivation of the this compound.[1][2] |
| Temperature | Ambient laboratory temperature. |
Experimental Protocol for this compound Deactivation
This protocol provides a detailed methodology for the chemical deactivation of liquid this compound waste in a laboratory setting.
Materials:
-
This compound-contaminated liquid waste
-
Household bleach (5-6% sodium hypochlorite)
-
Designated hazardous waste container
-
Appropriate PPE (double gloves, safety glasses/face shield, lab coat)
-
Stir bar and stir plate (optional, for mixing)
Procedure:
-
Preparation: Ensure all necessary PPE is worn and the procedure is conducted within a chemical fume hood.
-
Waste Measurement: Quantify the volume of the this compound-contaminated liquid waste to be treated.
-
Addition of Deactivating Agent: Carefully add household bleach to the liquid waste at a ratio of 1 part bleach to 5 parts waste (1:5 v/v).[1]
-
Mixing: Gently mix the solution to ensure the bleach is thoroughly distributed. This can be done by swirling the container or using a stir bar and stir plate.
-
Reaction Time: Allow the mixture to react for a minimum of 20 minutes at ambient temperature.[1][2]
-
Waste Collection: After the 20-minute contact time, transfer the deactivated solution to the designated hazardous waste container.
-
Labeling and Storage: Securely seal the hazardous waste container and ensure it is properly labeled. Store the container in a designated hazardous waste accumulation area until it is collected by EHS.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory environment.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Urushiol
For laboratory professionals engaged in groundbreaking research, the safe handling of all chemical compounds is paramount. Urushiol, the allergenic oleoresin found in plants of the Anacardiaceae family, including poison ivy, poison oak, and poison sumac, presents a significant occupational hazard. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
This compound is a persistent and potent sensitizer that can cause severe contact dermatitis. The oil's stability allows it to remain active on surfaces for years, making meticulous handling and decontamination procedures critical.[1] This document outlines the necessary personal protective equipment (PPE), decontamination protocols, and operational workflows for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound Handling
A multi-layered approach to PPE is essential to prevent skin contact with this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory environment.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving is recommended. Use a thicker, chemical-resistant outer glove over a disposable inner glove. Vinyl or nitrile gloves are preferable to latex, as this compound can penetrate rubber.[2][3] For extensive handling, consider heavy-duty or gauntlet-style gloves. |
| Body Protection | Lab Coat/Gown | A long-sleeved, knee-length lab coat made of a tightly woven fabric should be worn at all times. For tasks with a higher risk of splashes or aerosol generation, a disposable, fluid-resistant gown is recommended. |
| Pants and Shoes | Long pants and closed-toe shoes are mandatory.[4][5] | |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes. |
| Respiratory Protection | Respirator | A NIOSH-certified half-face piece particulate respirator (R-95, P-95, or better) is required if there is a risk of aerosolizing this compound, such as during sonication or if handling a powdered form.[4][6] Burning of this compound-containing materials is strictly prohibited due to the severe respiratory irritation caused by the smoke.[2][4][6] |
Decontamination and First Aid
Immediate and thorough decontamination is critical to mitigate the effects of this compound exposure. The effectiveness of removal decreases significantly after initial contact.
Skin Decontamination:
If skin contact occurs, follow these steps immediately:
-
Initial Rinse: Immediately rinse the affected area with rubbing alcohol (isopropyl alcohol) or a specialized poison ivy wash.[4][6]
-
Wash with Soap and Water: Wash the area thoroughly with a degreasing soap (such as dishwashing soap) and cool water.[3][7] Avoid hot water, as it can open pores and enhance this compound absorption.[7]
-
Scrub Gently: Lather and scrub the affected area, including under the fingernails, for several minutes.[7]
-
Rinse and Repeat: Rinse thoroughly and repeat the washing process multiple times.[7]
Quantitative Efficacy of Decontamination Agents:
A study on the post-exposure prevention of poison ivy dermatitis showed the following protection rates for different cleaning agents when used after contact:
| Decontamination Agent | Protection Rate |
| Tecnu® (specialized cleanser) | 70% |
| Goop™ (oil-removing compound) | 61.8% |
| Dial® Ultra dishwashing soap | 56.4% |
While there were no statistically significant differences between the agents, all were significantly more effective than no treatment.[8][9]
Surface and Equipment Decontamination:
This compound can persist on laboratory surfaces and equipment for extended periods.[1]
-
Tools and Equipment: Wipe down all tools and equipment that may have come into contact with this compound using rubbing alcohol or a 1:9 bleach-to-water solution.[3] Wear disposable gloves during this process.[4][6]
-
Lab Surfaces: Clean benchtops and other surfaces with a degreasing agent or rubbing alcohol.
-
Clothing: Any clothing suspected of being contaminated should be handled with gloves and washed separately from other laundry in hot water with detergent.[4][6] Consider a double wash cycle for heavily contaminated items.
Operational Plan: Handling this compound in a Laboratory Setting
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.
Disposal Plan for this compound-Contaminated Materials
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[10][11]
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, segregate all this compound-contaminated waste from other waste streams. This includes gloves, disposable lab coats, pipette tips, and any other contaminated materials.
-
Containment:
-
Solid Waste: Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container.
-
Sharps: Any contaminated sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Labeling: Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory. Ensure that incompatible wastes are segregated.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal company.
Important Considerations:
-
Do Not Burn: Under no circumstances should this compound-contaminated waste be incinerated in a standard laboratory or general waste incinerator, as this can release the toxin into the air.[2][4][6]
-
Do Not Compost: this compound breaks down very slowly, and composting is not a safe or effective method of disposal.[2]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular solid waste, following institutional guidelines.[10][11]
References
- 1. rrlotion.com [rrlotion.com]
- 2. Poison Ivy, Oak, or Sumac: Tips for Removing Plants [myactivehealth.com]
- 3. wms.org [wms.org]
- 4. NIOSH Fast Facts: Protecting Yourself from Poisonous Plants | NIOSH | CDC [cdc.gov]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Protecting Yourself from Poisonous Plants | Environment, Health and Safety [ehs.ku.edu]
- 7. poisonivyfree.com [poisonivyfree.com]
- 8. researchgate.net [researchgate.net]
- 9. Cost-effective post-exposure prevention of poison ivy dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
